molecular formula C11H16ClNO2 B1454868 Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride CAS No. 210113-92-1

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Katalognummer: B1454868
CAS-Nummer: 210113-92-1
Molekulargewicht: 229.7 g/mol
InChI-Schlüssel: GWDONBKEXCYHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDONBKEXCYHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740764
Record name Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210113-92-1
Record name Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application scope of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride , a critical building block in medicinal chemistry.

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS Ref: 259818-63-8 for free base) is a bifunctional aromatic scaffold widely utilized in fragment-based drug discovery (FBDD) and peptidomimetic synthesis. Characterized by a reactive primary amine and a semi-labile ester moiety, it serves as a "linker-pharmacophore" hybrid, particularly valuable in the design of integrin inhibitors, serine protease inhibitors, and PROTAC® linkers. This guide provides a rigorous analysis of its properties, validated synthetic routes, and stability parameters.

Molecular Architecture & Physicochemical Profile

The compound consists of a disubstituted benzene ring featuring a flexible ethyl acetate arm and a benzylic amine. The hydrochloride salt form significantly enhances water solubility and shelf-stability compared to the oxidation-prone free base.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name Ethyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride
Common Name 3-AMPA Ethyl Ester HCl
Molecular Formula C₁₁H₁₅NO₂[1] · HCl
Molecular Weight 229.70 g/mol (Salt); 193.24 g/mol (Base)
CAS (Free Base) 259818-63-8
Physical State White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
pKa (Predicted) ~9.5 (Amine), ~16 (Ester α-proton)
Hygroscopicity Moderate (Store in desiccator)
Structural Analysis
  • Benzylic Amine: The primary amine at the meta-position acts as a key nucleophile for amide coupling or reductive amination. In the HCl form, this group is protonated (

    
    ), protecting it from oxidative degradation.
    
  • Ethyl Ester: Provides a latent carboxylic acid functionality. The ethyl group offers better lipophilicity than the methyl analog, improving cell permeability in early-stage assays before hydrolysis.

Synthetic Routes & Optimization

Two primary routes are established for high-purity synthesis. Route A (Boc-Deprotection) is preferred for small-scale, high-purity needs, while Route B (Nitrile Reduction) is scalable for industrial production.

Route A: Acidolytic Deprotection (Laboratory Standard)

This method utilizes the commercially available N-Boc protected precursor (CAS: 113520-29-9).

  • Precursor Dissolution: Dissolve Ethyl 2-(3-(N-(tert-butoxycarbonyl)aminomethyl)phenyl)acetate in anhydrous 1,4-dioxane.

  • Acidolysis: Add 4.0 M HCl in dioxane (3 equivalents) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor CO₂ evolution.

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Yield: Typically >90%.

Route B: Selective Reduction (Industrial Scale)

Starting from Ethyl 2-(3-cyanophenyl)acetate, selective hydrogenation is performed. Note: Care must be taken to avoid reducing the ester to an alcohol.

  • Catalyst: Raney Nickel or Pd/C.

  • Conditions: H₂ (40 psi), Ethanol/HCl solvent system.

  • Selectivity Control: Low temperature (<40°C) prevents ester reduction.

Visualization: Synthetic Pathway (Route A)

SynthesisPath Start N-Boc Precursor (CAS: 113520-29-9) Intermediate Transition State [-Boc cleavage] Start->Intermediate Protonation Reagent 4M HCl / Dioxane (Anhydrous) Reagent->Intermediate Product Target HCl Salt (Crystalline Solid) Intermediate->Product -CO2, -Isobutene

Figure 1: Acidolytic deprotection pathway yielding the target hydrochloride salt with high specificity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.50 (br s, 3H): Ammonium protons (

    
    ). Disappears on D₂O shake.
    
  • δ 7.20–7.40 (m, 4H): Aromatic ring protons.

  • δ 4.10 (q, 2H): Ethyl methylene (

    
    ).
    
  • δ 4.00 (s, 2H): Benzylic methylene attached to amine (

    
    ).
    
  • δ 3.65 (s, 2H): Benzylic methylene attached to ester (

    
    ).
    
  • δ 1.20 (t, 3H): Ethyl methyl group.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion: [M+H]⁺ = 194.1 m/z (corresponding to the free base cation).

  • Fragment Ions: Loss of ethyl group (-28) or ammonia (-17) may be observed at higher collision energies.

Applications in Medicinal Chemistry
A. Linker Chemistry (PROTACs & Conjugates)

The compound serves as a "minimalist linker." Its rigid phenyl core provides a defined spatial separation (~5–7 Å) between the warhead and the E3 ligase ligand, unlike flexible aliphatic chains which entails higher entropic penalties upon binding.

B. Peptidomimetics

The structure mimics the side chain of phenylalanine but extends the amine functionality. This is critical in designing:

  • Thrombin Inhibitors: The basic amine mimics the P1 arginine residue of substrate sequences.

  • Integrin Antagonists: The scaffold fits into the RGD-binding pocket, bridging the aspartate and arginine binding sites.

Handling, Safety, & Storage[2][3]
Stability Protocols
  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in basic aqueous media. Always buffer solutions to pH < 7.5 if prolonged storage in solution is required.

  • Hygroscopicity: As an HCl salt, the compound will absorb atmospheric moisture.

    • Storage: Store at -20°C under inert gas (Nitrogen/Argon).

    • Container: Amber glass vials with Teflon-lined caps.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[2][3][4][5]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling to prevent inhalation of fine dust.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53425498, Ethyl 2-[3-(aminomethyl)phenyl]acetate. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Esterification of Phenylacetic Acids. Org. Syn. Coll. Vol. 1, p. 107.[6] Retrieved from [Link]

Sources

What is Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride for Advanced Research Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a bifunctional molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. The document elucidates the compound's chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its current and potential applications, with a particular focus on its role as a versatile linker in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling them to leverage the unique structural attributes of this compound in their research endeavors.

Introduction and Strategic Overview

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a substituted phenylacetic acid derivative featuring two key functional groups: a primary amine and an ethyl ester. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a wide range of experimental conditions. The strategic placement of the aminomethyl and ethyl acetate moieties on the phenyl ring at the meta-position provides a specific spatial orientation that is highly valuable for its application as a molecular scaffold or linker.

The primary amine serves as a versatile nucleophilic handle for conjugation to other molecules, such as ligands for target proteins or E3 ligases in the context of PROTACs. The ethyl acetate group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, providing an alternative point of attachment or a site for further chemical modification. This dual functionality makes Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride a valuable building block in the synthesis of more complex molecules with tailored biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research. The properties of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride are detailed below. Data for the free base form, Ethyl 2-(3-(aminomethyl)phenyl)acetate, is also provided for a comprehensive understanding.

PropertyValueSource(s)
IUPAC Name ethyl 2-[3-(aminomethyl)phenyl]acetate;hydrochlorideInferred
CAS Number Not explicitly assigned; Free Base: 259818-63-8[1]
Molecular Formula C₁₁H₁₆ClNO₂Calculated
Molecular Weight 229.70 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidInferred
Solubility Expected to be soluble in water, methanol, and DMSOInferred
Melting Point Not reported; expected to be higher than the free baseInferred

Properties of the Free Base (Ethyl 2-(3-(aminomethyl)phenyl)acetate):

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
SMILES CCOC(=O)CC1=CC(=CC=C1)CN[1]
InChI Key SPKAOLHFGAAPTR-UHFFFAOYSA-N[1]

Synthesis and Purification: A Validated Protocol

The synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride can be approached through several strategic routes. The following protocol is a robust and validated method, proceeding from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Conversion to Nitrile (Alternative to Step 2) cluster_3 Step 4: Amine Protection (Recommended for Control) cluster_4 Step 5: Deprotection and Salt Formation A Ethyl Phenylacetate B Ethyl 2-(3-nitrophenyl)acetate A->B HNO₃ / H₂SO₄ C Ethyl 2-(3-aminophenyl)acetate B->C H₂, Pd/C E_prot Ethyl 2-(3-(aminomethyl)phenyl)acetate D Ethyl 2-(3-cyanophenyl)acetate E Ethyl 2-(3-(aminomethyl)phenyl)acetate D->E Reduction (e.g., LiAlH₄ or H₂, Raney Ni) C_alt Ethyl 2-(3-aminophenyl)acetate C_alt->D Sandmeyer Reaction (NaNO₂, HCl, CuCN) F Ethyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate G Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride F->G HCl in Dioxane or Ether E_prot->F (Boc)₂O, Base

Caption: A multi-step synthesis workflow for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

This route begins with the commercially available Boc-protected aminomethylphenylacetic acid, which allows for a more controlled synthesis.

  • Rationale: Starting with the protected amine prevents unwanted side reactions during the esterification process. The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines, stable under the conditions of esterification and easily removed in the final step.

  • Procedure:

    • To a solution of 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid (1.0 eq) in anhydrous ethanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

  • Rationale: The final step involves the deprotection of the Boc-protected amine and the simultaneous formation of the hydrochloride salt. Anhydrous acidic conditions are crucial to prevent hydrolysis of the ethyl ester.

  • Procedure:

    • Dissolve the purified Ethyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (1.0 eq) from the previous step in a minimal amount of anhydrous 1,4-dioxane or diethyl ether.

    • To this solution, add a solution of 4 M HCl in 1,4-dioxane (or a saturated solution of HCl gas in diethyl ether) (3-5 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Applications in Research and Drug Development

The unique bifunctional nature of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride makes it a highly valuable building block in several areas of advanced research.

Role as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The parent acid of the title compound, 2-(3-(aminomethyl)phenyl)acetic acid, has been successfully employed as a linker in the synthesis of PROTACs.[2][3] Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride serves as a protected and more soluble precursor in such synthetic endeavors.

Application Workflow Diagram

PROTAC_Concept cluster_0 PROTAC Assembly cluster_1 Mechanism of Action Linker Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride Primary Amine Ethyl Ester TargetLigand Target Protein Ligand Linker:amine->TargetLigand Amide Bond Formation E3Ligand E3 Ligase Ligand Linker:ester->E3Ligand Hydrolysis & Amide Bond Formation PROTAC Assembled PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: Conceptual workflow of using the compound as a linker in PROTAC synthesis and the subsequent mechanism of action.

Broader Applications in Medicinal Chemistry

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs.[4][5] The presence of the aminomethyl group provides a key point for diversification, allowing for the generation of libraries of compounds for screening against various biological targets. Potential areas of application include the development of enzyme inhibitors, receptor modulators, and novel antimicrobial agents.

Safety and Handling

As a research chemical, Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available for this compound, information can be extrapolated from related structures.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Statements (Inferred): Based on the Boc-protected intermediate, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a strategically designed bifunctional molecule with significant potential for advancing drug discovery and chemical biology research. Its utility as a versatile linker, particularly in the burgeoning field of targeted protein degradation, positions it as a key building block for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this compound into their synthetic and therapeutic development pipelines.

References

  • PubChem. (n.d.). Ethyl 2-[3-(aminomethyl)phenyl]acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Hycult Biotech. (n.d.). 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a bifunctional organic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Possessing both a primary amine (as a hydrochloride salt) and an ethyl ester functional group, it serves as a versatile and valuable building block for the synthesis of more complex molecular architectures. Its structural framework is a common feature in various biologically active molecules, making it a key intermediate in drug discovery and development pipelines. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic and purification strategy, details the analytical methods for its characterization, and explores its applications in research and development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to its application in a research setting. The hydrochloride salt form of Ethyl 2-(3-(aminomethyl)phenyl)acetate enhances its stability and aqueous solubility compared to the free base, which is often advantageous for handling and subsequent reactions.

PropertyValueSource / Rationale
IUPAC Name ethyl 2-[3-(aminomethyl)phenyl]acetate;hydrochlorideStandard nomenclature
Synonyms (3-Aminomethyl-phenyl)-acetic acid ethyl ester hydrochloride[1]
CAS Number 259818-63-8 (for the free base)[1]
Molecular Formula C₁₁H₁₆ClNO₂Derived from free base + HCl
Molecular Weight 229.70 g/mol Calculated (193.24 g/mol for free base[1] + 36.46 g/mol for HCl)
Chemical Structure Chemical Structure of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Synthesis and Purification: A Strategic Approach

The synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride requires a carefully planned strategy to manage the reactivity of the amine and the precursor to the carboxylic acid ester. A common and effective approach involves the use of a protecting group for the amine functionality, which prevents side reactions during the formation of the acetate side chain and subsequent esterification.

Synthetic Strategy and Workflow

The most logical synthetic pathway involves protecting the amine, constructing the ethyl acetate moiety, and finally deprotecting the amine with hydrochloric acid, which concurrently forms the desired salt. The use of a tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions.

G cluster_0 Synthesis Workflow A Start: 3-(Aminomethyl) -phenylacetic acid B Boc Protection (Boc)₂O, Base A->B Protect Amine C Intermediate A: N-Boc protected acid B->C D Esterification Ethanol, Acid Catalyst (e.g., H₂SO₄) C->D Form Ester E Intermediate B: Ethyl 2-(3-(N-Boc-aminomethyl) -phenyl)acetate D->E F Deprotection & Salt Formation HCl in Dioxane or Ether E->F Final Step G Final Product: Ethyl 2-(3-(aminomethyl)phenyl) -acetate hydrochloride F->G G cluster_1 Analytical QC Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Confirmation MS Mass Spectrometry (ESI-MS) Sample->MS MW Verification HPLC HPLC Analysis Sample->HPLC Purity Assessment Result Certificate of Analysis (Identity Confirmed, Purity >98%) NMR->Result MS->Result HPLC->Result

Sources

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Executive Summary

This technical guide profiles Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride , a critical bifunctional building block in medicinal chemistry. Characterized by a meta-substitution pattern on a phenyl ring, this scaffold serves as a homologated phenylalanine mimetic.[1] It is extensively utilized in the synthesis of peptidomimetics, particularly for integrin antagonists (RGD mimetics) and protease inhibitors (e.g., Thrombin, Factor Xa), where precise distance constraints between the cationic amine and the carboxylate pharmacophores are required.

Structural Identity & Physiochemical Profile

Nomenclature & Identification
  • IUPAC Name: Ethyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride

  • Common Name: 3-(Aminomethyl)phenylacetic acid ethyl ester HCl

  • CAS Number (Free Base): 259818-63-8

  • CAS Number (Boc-Precursor): 113520-29-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.70 g/mol (Salt); 193.24 g/mol (Free Base)

Structural Analysis

The molecule features a benzene ring substituted at the 1 and 3 positions (meta).[1]

  • Position 1 (Acetate): An ethyl ester moiety (

    
    ) acting as a protected carboxylate or a hydrogen bond acceptor.[1]
    
  • Position 3 (Aminomethyl): A primary amine (

    
    ) attached via a methylene spacer.[1] In the hydrochloride form, this exists as an ammonium cation (
    
    
    
    ).

Expert Insight (Stability): The hydrochloride salt form is critical.[1] Free amino esters in this configuration are prone to intermolecular polymerization or intramolecular cyclization (lactam formation) to form dihydroisoquinolinones.[1] The protonation of the amine (


 salt) deactivates the nucleophile, ensuring long-term shelf stability.
Physiochemical Properties[1]
PropertyDescription
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol. Sparingly soluble in DCM, Hexanes.[1]
Hygroscopicity Moderate; requires storage under desiccant.[1]
pKa (est) ~9.5 (Amine), ~16 (Ester

-proton)
Melting Point Typically >150°C (decomposition)

Synthetic Routes & Process Chemistry

Two primary routes exist for synthesizing this scaffold.[1][2][3][4][5][6][7] The Nitrile Reduction path is common in industrial scale-up, while the Boc-Deprotection path is preferred in research settings for high purity.

Route A: Selective Deprotection (High Purity Protocol)

This method utilizes the commercially available N-Boc protected precursor.[1] It avoids the risks of reducing the ester moiety, which can occur during aggressive hydrogenation.[1]

Reagents:

  • Substrate: Ethyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

  • Acid: 4M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the N-Boc precursor in minimal anhydrous DCM (0.1 M concentration).

  • Acidolysis: Cool to 0°C. Add 10.0 eq of 4M HCl in Dioxane dropwise under

    
     atmosphere.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of non-polar starting material).[1]

  • Precipitation: As the Boc group cleaves, the HCl salt product often precipitates.[1] If not, add anhydrous

    
     to induce crystallization.[1]
    
  • Isolation: Filter the white solid under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.[1]

  • Purification: Wash the filter cake with cold

    
     (3x). Dry under high vacuum.[1]
    
Route B: Nitrile Reduction (Industrial)
  • Precursor: Ethyl 3-cyanophenylacetate.[1]

  • Conditions:

    
     (50 psi), Pd/C (10%), Ethanol, HCl (1 eq).
    
  • Critical Control: The reaction must be stopped immediately upon consumption of the nitrile to prevent reduction of the aromatic ring or the ester.

Synthetic Workflow Diagram

SynthesisWorkflow Start Ethyl 3-cyanophenylacetate (Nitrile Precursor) Step1 Hydrogenation (H2, Pd/C, HCl) Start->Step1 Industrial Scale BocStart N-Boc Precursor (Research Route) Step2 Acidolysis (4M HCl in Dioxane) BocStart->Step2 Lab Scale Intermediate Protonation & Precipitation Step1->Intermediate Step2->Intermediate Final Target Product: Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl Intermediate->Final Filtration & Drying

Figure 1: Dual synthetic pathways. Route A (bottom) is recommended for small-scale, high-purity needs to avoid side-reactions.

Applications in Medicinal Chemistry

Pharmacophore Scaffold (The "Meta" Advantage)

This molecule is a "homologated" phenylalanine analog.[1] The meta-substitution is geometrically distinct from the natural para-substitution of tyrosine/phenylalanine.

  • Geometry: It forces a "bent" conformation, often required to fit into the S1/S3 pockets of serine proteases (e.g., Thrombin, Trypsin).[1]

  • Linker Utility: The distance between the amine nitrogen and the carbonyl carbon is approx. 6–7 Å, making it an ideal spacer for fragment-based drug discovery (FBDD).

Key Therapeutic Areas
  • Integrin Inhibitors: Used as a scaffold to mimic the RGD (Arg-Gly-Asp) sequence.[1] The amine mimics the Arginine guanidine group, while the ester (hydrolyzed to acid) mimics the Aspartate.

  • Thrombin Inhibitors: The phenyl ring occupies the hydrophobic S1 pocket, positioning the amine to interact with Asp189 at the base of the pocket.[1]

  • Peptidomimetics: Serves as a constrained amino acid replacement to improve metabolic stability (half-life) compared to natural peptide bonds.[1]

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl Amine 3-Aminomethyl Group (Cationic Center) Core->Amine Ester Ethyl Acetate Group (Pro-drug / Acceptor) Core->Ester Ring Phenyl Scaffold (Hydrophobic Core) Core->Ring Target1 Interaction: Asp189 (Proteases) Role: Salt Bridge Amine->Target1 Electrostatic Target3 Interaction: Serine/Cysteine Nucleophile Role: Anchor Point Ester->Target3 H-Bonding Target2 Interaction: Hydrophobic Pocket Role: Pi-Stacking Ring->Target2 Van der Waals

Figure 2: Pharmacophore mapping illustrating the specific biological interactions mediated by each functional group of the scaffold.

Handling, Stability, & Quality Control

Analytical Validation (QC)

To ensure the integrity of the salt form, the following analytical markers must be verified:

  • 1H NMR (DMSO-d6):

    • 
       8.3–8.5 ppm (broad s, 3H, 
      
      
      
      ). Crucial for confirming salt formation.
    • 
       7.2–7.4 ppm (m, 4H, Ar-H).
      
    • 
       4.1 ppm (q, 2H, Ester 
      
      
      
      ).
    • 
       4.0 ppm (s, 2H, Benzylic 
      
      
      
      ).
    • 
       3.6 ppm (s, 2H, Benzylic 
      
      
      
      ).
  • Mass Spectrometry (ESI+): m/z = 194.1

    
     (Free base mass detected).[1]
    
Storage Protocols
  • Hygroscopicity Warning: Amine hydrochlorides are hygroscopic.[1] Absorption of water can lead to hydrolysis of the ethyl ester over time.[1]

  • Recommendation: Store at -20°C in a sealed vial within a secondary container containing desiccant (e.g., Silica gel or

    
    ).
    

References

  • PubChem. (n.d.).[1][8][9] Ethyl 2-[3-(aminomethyl)phenyl]acetate.[8] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1928).[1] Ethyl Phenylacetate Synthesis (General Esterification Protocol). Org. Synth. 1928, 8, 74. Retrieved January 29, 2026, from [Link][1]

  • Barakat, A., et al. (2022).[1][5] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... (Analogous Synthesis Methodology). Crystals, 12(2), 227.[1][5] Retrieved January 29, 2026, from [Link]

Sources

Chemical Identity & Nomenclature Standard: Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

[1][2]

Executive Summary

In the precise landscape of medicinal chemistry and drug design, Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride serves as a critical bifunctional building block. Characterized by a benzene core substituted meta with an aminomethyl group and an ethyl acetate moiety, this molecule acts as a versatile scaffold for peptidomimetics and kinase inhibitor synthesis.[1]

This guide provides a definitive reference for the nomenclature, structural identification, and synonym ontology of this compound.[1] For researchers navigating patent landscapes or procurement databases, resolving the ambiguity between the free base and the hydrochloride salt is paramount to ensuring experimental reproducibility and legal accuracy.[1]

Nomenclature Architecture

To understand the array of synonyms used in global databases, one must deconstruct the systematic naming conventions applied to this molecule.[1] The name is derived from phenylacetic acid , modified by esterification and amine substitution.

Systematic Parsing (IUPAC vs. CAS)
  • Parent Structure: Ethanoic acid (Acetic acid).

  • Substituent 1 (Position 2): A phenyl ring, making it Phenylacetic acid.[1]

  • Substituent 2 (Phenyl Ring Position 3): An (aminomethyl) group.[2][3][4][5][6][7]

  • Esterification: Ethyl group attached to the carboxylate.[1]

  • Salt Form: Hydrochloride (HCl), stabilizing the primary amine.[1]

Nomenclature Visualization

The following diagram illustrates the hierarchical breakdown of the chemical name to its structural components, aiding in the validation of database search results.

NomenclatureBreakdowncluster_legendNaming LogicRootEthyl 2-(3-(aminomethyl)phenyl)acetate HClCorePhenylacetate Core(Benzene + C2 Carboxyl)Root->CoreEsterEthyl Ester(-OEt)Root->EsterSaltHydrochloride Salt(.HCl)Root->SaltPos3Meta-Substitution(Position 3)Core->Pos3FunctAminomethyl Group(-CH2NH2)Pos3->Funct

Figure 1: Hierarchical decomposition of the systematic name, mapping syntax to chemical structure.

Comprehensive Synonym & Identifier Matrix

Researchers must distinguish between the Free Base (often used in theoretical modeling) and the Hydrochloride Salt (the stable, solid form typically supplied). The CAS number 210113-92-1 specifically denotes the HCl salt [1].[1][2]

Primary Identifiers[1][4]
Identifier TypeValue (HCl Salt)Value (Free Base)
CAS Number 210113-92-1 259818-63-8
Molecular Formula C₁₁H₁₆ClNO₂C₁₁H₁₅NO₂
Molecular Weight 229.70 g/mol 193.24 g/mol
PubChem CID N/A (Salt specific)53425498
MDL Number MFCD09953145MFCD08445321
Synonym Ontology

The following table categorizes alternative names by their utility—whether for database searching, patent analysis, or procurement.

CategorySynonyms & Alternative Names
Systematic (IUPAC) [1] • Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride[1][2][3]• Ethyl [3-(aminomethyl)phenyl]acetate hydrochloride
Inverted/Index Names • Benzeneacetic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride[1]• Acetic acid, [3-(aminomethyl)phenyl]-, ethyl ester, HCl
Structural Variations • 3-(Aminomethyl)phenylacetic acid ethyl ester HCl[1]• 3-Aminomethyl-phenylacetic acid ethyl ester hydrochloride
Shorthand/Lab Codes • m-Aminomethyl-PAA-OEt HCl[1]• Ethyl m-(aminomethyl)phenylacetate HCl

Structural Verification & Technical Context

When sourcing this material, "trust but verify" is the operating principle. The identity of the compound relies on the integrity of the ester bond and the presence of the hydrochloride counterion.[1]

Analytical Fingerprint[1]
  • ¹H NMR (DMSO-d₆): Expect a triplet for the ethyl methyl group (~1.2 ppm), a singlet for the benzylic methylene of the ester (~3.6 ppm), a quartet for the ethyl methylene (~4.1 ppm), and a distinct singlet/doublet for the aminomethyl group (~4.0 ppm).[1] The aromatic region (7.1–7.4 ppm) will show the meta-substitution pattern (singlet, doublet, triplet, doublet).[1]

  • Mass Spectrometry (ESI+): The parent ion will appear at m/z 194.1 [M+H]⁺ (corresponding to the free base cation). The chloride ion is silent in positive mode but critical for stoichiometry.[1]

Application Workflow

This molecule is frequently employed as a "masked" amino acid analog. The ester group protects the carboxylic acid, allowing the primary amine to react (e.g., in amide coupling) without self-polymerization.[1]

ApplicationWorkflowStartEthyl 2-(3-(aminomethyl)phenyl)acetate HClStep1Neutralization(Free Base Formation)Start->Step1  Base (Et3N)  Step2Amide Coupling(R-COOH + Amine)Step1->Step2  Coupling Agent  Step3Ester Hydrolysis(LiOH/NaOH)Step2->Step3  Deprotection  FinalTarget Drug Scaffold(Peptidomimetic)Step3->Final  Cyclization/Refinement  

Figure 2: Typical synthetic workflow utilizing the target molecule as a bifunctional intermediate.

Strategic Sourcing & Database Search

When searching for this compound in chemical registries (e.g., SciFinder, Reaxys), prioritize the CAS Number (210113-92-1) over text strings.[1] Text-based searches often fail due to:

  • Parentheses placement: (3-(aminomethyl)phenyl) vs 3-(aminomethyl)phenyl.

  • "2-" Enumeration: Some databases omit the "2-" locator for the acetic acid chain, listing it simply as Ethyl (3-aminomethylphenyl)acetate.[1]

  • Salt dissociation: Some suppliers list the free base CAS (259818-63-8) but supply the HCl salt.[1] Always confirm the "HCl" suffix in the certificate of analysis.[1]

InChI & SMILES Strings

For exact structural matching, use the following machine-readable strings (representing the Free Base, as salts are often stripped in chemoinformatics):

  • SMILES: CCOC(=O)CC1=CC=CC(CN)=C1

  • InChI Key: SPKAOLHFGAAPTR-UHFFFAOYSA-N[1][5]

References

  • SciFinder-n / CAS Registry . CAS RN: 210113-92-1.[1][2] American Chemical Society.[1] Accessed 2024.[1][8]

  • PubChem . Compound Summary: Ethyl 2-[3-(aminomethyl)phenyl]acetate.[1][2][3][5] National Library of Medicine (US).[1][5] [Link][1][5]

  • Vertex AI Search . Grounding Source: Arctom Sci & BLD Pharm Catalog Data. (Verified commercial availability of HCl salt under CAS 210113-92-1).[1]

Navigating the Uncharted: A Technical Safety and Handling Guide for Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. As a novel or less-common chemical intermediate, publicly available, specific safety data is limited. Therefore, this document is built upon a foundation of chemical structure analysis, data from closely related analogs, and established principles of laboratory safety for handling compounds of unknown toxicity. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Compound Profile and Assumed Hazard Identification

The closest available analog is classified as harmful if swallowed.[1] The deprotection of the amine to form the hydrochloride salt likely introduces new hazards. Primary amine hydrochlorides can be acidic and may act as skin and eye irritants. Therefore, a cautious approach is warranted, assuming the compound is, at a minimum, harmful and an irritant.

Assumed GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

GHS Pictograms (Assumed):



Signal Word (Assumed): Warning

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is to minimize all potential routes of exposure: inhalation, skin contact, and ingestion. This is achieved through a multi-layered approach, beginning with engineering controls and supplemented by robust PPE.

Engineering Controls: Your First Line of Defense

All manipulations of this compound, especially handling of the solid material, should be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides containment of dust and potential vapors, protecting the user from inhalation exposure. Ensure the fume hood has a tested and adequate face velocity.

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE is your last line of defense. It must be selected and used correctly to provide a reliable barrier.

  • Hand Protection: Wear double-layered nitrile gloves. The outer glove should be removed and discarded immediately upon any suspected contamination. The practice of double-gloving ensures that a breach of the outer layer does not lead to immediate skin contact. Inspect gloves for any signs of degradation or puncture before each use.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] In addition, a face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[3] This combination protects against both direct splashes and any unforeseen projectiles.

  • Body Protection: A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn over the lab coat.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of airborne particles.[1][3]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to be self-validating, with built-in checks and logical flows to ensure safety at each step.

Protocol for Weighing and Dispensing
  • Preparation:

    • Don all required PPE: double nitrile gloves, safety goggles, face shield, and lab coat.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Designate a specific area within the fume hood for weighing. Cover this area with disposable absorbent paper.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.

  • Dispensing:

    • Carefully open the container of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, avoiding any sudden movements that could create airborne dust.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh boat on a tared balance.

    • If any material is spilled, clean it up immediately according to the spill cleanup protocol (see section 4.1).

    • Securely close the main container.

  • Post-Dispensing:

    • Wipe the spatula clean with a dry wipe, and then with a wipe lightly dampened with 70% ethanol. Dispose of the wipes in a designated chemical waste bag.

    • Carefully fold the disposable absorbent paper inward and dispose of it in the chemical waste bag.

    • Remove the outer pair of gloves and dispose of them in the chemical waste bag before leaving the fume hood.

Logical Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Post-Handling prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_dispense Dispense Compound with Care prep_area->handle_dispense handle_observe Continuously Observe for Spills handle_dispense->handle_observe cleanup_tools Decontaminate Tools handle_observe->cleanup_tools If no spills spill_protocol Execute Spill Cleanup Protocol handle_observe->spill_protocol If spill occurs cleanup_area Clean Work Area cleanup_tools->cleanup_area cleanup_waste Dispose of Waste Properly cleanup_area->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe spill_protocol->cleanup_tools

Caption: Logical workflow for handling Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Emergency Procedures: Preparedness is Paramount

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: If safe to do so, and you are trained, don appropriate respiratory protection before re-entering the area.

  • Contain: For a solid spill, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid spill, use an inert absorbent material like vermiculite or sand.

  • Clean: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), and dispose of all cleaning materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal: Long-Term Safety and Responsibility

Storage

Store Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion: A Culture of Safety

The safe handling of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, and indeed any chemical, relies on a foundation of knowledge, preparedness, and a commitment to a culture of safety. By understanding the potential hazards and the reasoning behind these handling protocols, researchers can protect themselves and their colleagues while advancing their scientific endeavors.

References

  • ACP. Personal protective equipment in your pharmacy. (2019-10-30). [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential biological activities of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this compound. By leveraging structural analogies to known neuroactive and anticancer agents, this document outlines a systematic approach to investigating its pharmacological profile.

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a chemical compound primarily recognized as a versatile building block in organic synthesis. Its utility in the construction of more complex molecules has been its main application to date. However, a closer examination of its chemical architecture reveals a structural resemblance to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This similarity suggests that the compound could exhibit significant biological activity, particularly as a modulator of the GABAergic system. A deficiency in GABA is linked to a variety of neurological and psychiatric conditions, including anxiety, depression, and epilepsy. Consequently, the development of novel GABA analogues remains a significant focus in medicinal chemistry.[1][2]

Furthermore, preliminary research on structurally related compounds, such as methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride, has hinted at potential anticancer properties, possibly through the inhibition of receptor tyrosine kinases or interactions with enzymes like carboxypeptidase B. This dual potential for neuroactivity and anticancer effects makes Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride a compelling candidate for in-depth pharmacological investigation.

This technical guide will, therefore, explore these two primary avenues of potential biological activity: GABAergic modulation and anticancer effects. We will present a series of detailed experimental protocols, from in vitro assays to in vivo studies, designed to systematically evaluate the compound's therapeutic promise.

Investigating Potential GABAergic Activity

The structural core of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, featuring an aminomethyl group attached to a phenyl ring, is reminiscent of the pharmacophores found in several known GABA analogues. These analogues are designed to overcome the poor blood-brain barrier penetration of GABA itself.[1] The following sections outline a comprehensive strategy to determine if this compound interacts with and modulates the GABAergic system.

In Vitro Assessment of GABA Receptor Interaction

The initial step in characterizing the potential GABAergic activity is to determine if the compound directly interacts with GABA receptors. The two main classes of GABA receptors are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.

Radioligand binding assays are a standard method to assess the affinity of a compound for a specific receptor.[3]

Protocol for GABA-A Receptor Binding Assay:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, hippocampus).

  • Incubation: Incubate the membranes with a known radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]gaboxadol) and varying concentrations of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Protocol for GABA-B Receptor Binding Assay:

  • Membrane Preparation: Similar to the GABA-A assay, prepare synaptic membranes.

  • Incubation: Incubate the membranes with a radiolabeled GABA-B receptor agonist (e.g., [3H]GABA in the presence of a GABA-A receptor blocker like isoguvacine) or antagonist (e.g., [3H]CGP54626) and varying concentrations of the test compound.[3][4]

  • Separation and Quantification: Follow the same procedure as for the GABA-A assay.

  • Data Analysis: Calculate the IC50 value.

Table 1: Hypothetical Radioligand Binding Assay Data

ReceptorRadioligandTest Compound IC50 (µM)
GABA-A[3H]muscimol5.2
GABA-B[3H]GABA> 100

To determine the functional effect of the compound on GABA receptors (i.e., whether it acts as an agonist, antagonist, or allosteric modulator), whole-cell patch-clamp electrophysiology is the gold standard.[5][6][7][8][9]

Protocol for Whole-Cell Patch-Clamp on Cultured Neurons or Recombinant Cell Lines:

  • Cell Culture: Use primary cultured neurons (e.g., cortical or hippocampal neurons) or cell lines (e.g., HEK293) expressing specific GABA-A or GABA-B receptor subunits.[5]

  • Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Compound Application: Apply GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. To test for direct agonist effects, apply the compound alone.

  • Data Acquisition: Record the changes in membrane current.

  • Data Analysis: Analyze the amplitude, kinetics, and reversal potential of the currents to determine the compound's effect. Calculate the EC50 (for agonists) or the potentiation/inhibition of the GABA-evoked current.

Diagram 1: GABAergic Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis Glutamate -> GABA (GAD) Glutamate->GABA_synthesis GABA_vesicle Vesicular GABA GABA_synthesis->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_neurotransmitter->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_neurotransmitter->GABA_B_Receptor Binds to Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx G_protein G-protein signaling GABA_B_Receptor->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization K_efflux K+ Efflux G_protein->K_efflux K_efflux->Hyperpolarization

Caption: Simplified overview of GABAergic signaling at the synapse.

In Vivo Assessment of GABAergic Effects

Following promising in vitro results, the next logical step is to evaluate the compound's effects in living organisms.

Given that many GABAergic drugs have anticonvulsant properties, testing the compound in animal models of epilepsy is a crucial step.[10][11][12][13][14]

Protocol for Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice:

  • Animal Dosing: Administer Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Seizure Induction: After a predetermined time, administer a sub-convulsive or convulsive dose of PTZ, a GABA-A receptor antagonist.

  • Behavioral Observation: Observe the animals for seizure activity, scoring the severity and latency to different seizure stages (e.g., myoclonic jerks, generalized clonic-tonic seizures).

  • Data Analysis: Compare the seizure scores and latencies between the vehicle-treated and compound-treated groups.

Table 2: Hypothetical Data from PTZ-Induced Seizure Model

Treatment GroupDose (mg/kg)Mean Seizure Score (0-5)Latency to First Seizure (s)
Vehicle-4.5 ± 0.560 ± 10
Compound X103.2 ± 0.6120 ± 20
Compound X301.5 ± 0.4240 ± 30
Diazepam (Control)21.0 ± 0.3300 ± 25

In vivo microdialysis allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[15][16][17][18][19]

Protocol for In Vivo Microdialysis in Rats:

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., hippocampus or striatum).

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

  • Compound Administration: Administer Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

  • Sample Analysis: Analyze the dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[15][17]

  • Data Analysis: Determine the percentage change in extracellular GABA and glutamate levels from baseline after compound administration.

Diagram 2: Experimental Workflow for In Vivo GABAergic Assessment

in_vivo_workflow start Start animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model compound_admin Administer Compound (Varying Doses) animal_model->compound_admin seizure_model Seizure Induction (e.g., PTZ) compound_admin->seizure_model microdialysis In Vivo Microdialysis Probe Implantation compound_admin->microdialysis behavioral_obs Behavioral Observation & Scoring seizure_model->behavioral_obs data_analysis Data Analysis (Statistical Comparison) behavioral_obs->data_analysis sample_collection Dialysate Sample Collection microdialysis->sample_collection hplc_analysis HPLC Analysis of Neurotransmitters sample_collection->hplc_analysis hplc_analysis->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion anticancer_workflow start Start in_vitro_screening In Vitro Screening start->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro_screening->cytotoxicity rtk_inhibition RTK Inhibition Assays in_vitro_screening->rtk_inhibition cpb_inhibition Carboxypeptidase B Inhibition Assay in_vitro_screening->cpb_inhibition in_vivo_testing In Vivo Testing (Xenograft Model) cytotoxicity->in_vivo_testing rtk_inhibition->in_vivo_testing cpb_inhibition->in_vivo_testing tumor_measurement Tumor Growth Measurement in_vivo_testing->tumor_measurement data_analysis Data Analysis & Efficacy Determination tumor_measurement->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: A systematic workflow for assessing the anticancer potential of a compound.

Conclusion and Future Directions

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride represents a promising, yet underexplored, chemical entity. Its structural similarity to GABA analogues provides a strong rationale for investigating its potential as a modulator of the GABAergic system, with possible applications in neurological and psychiatric disorders. Concurrently, the reported anticancer activity of a closely related compound suggests a parallel line of inquiry into its potential as an anticancer agent.

The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential biological activities. The successful demonstration of activity in the proposed in vitro and in vivo models would pave the way for further preclinical development, including pharmacokinetic and toxicological studies, and ultimately, potential clinical applications. The multifaceted nature of this compound underscores the importance of a comprehensive and hypothesis-driven approach to drug discovery.

References

  • Bassani, S., Cingolani, L. A., & Sala, C. (2018). PCDH9-related neurodevelopmental disorders: from genetics to pathophysiology. Frontiers in Cellular Neuroscience, 12, 296. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]

  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 749-761. [Link]

  • Muto, Y., et al. (2003). Carboxypeptidase B inhibitors reduce tissue factor-induced renal microthrombi in rats. Thrombosis Research, 109(2-3), 135-141. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • Furtmüller, R. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current protocols in pharmacology, 89(1), e75. [Link]

  • Kovács, Z., et al. (2006). Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements. Neurochemistry international, 48(6-7), 425-434. [Link]

  • Becker, N., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of biomolecular screening, 20(10), 1246-1255. [Link]

  • Chen, Y. H., & Liau, S. C. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13217. [Link]

  • GABA-A receptor. In Wikipedia. [Link]

  • Gamma-Aminobutyric Acid (GABA). (2022). Cleveland Clinic. [Link]

  • Carboxypeptidase B. In Wikipedia. [Link]

  • Kim, S. J., et al. (2011). Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes. American journal of Chinese medicine, 39(4), 813-826. [Link]

  • Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113-118. [Link]

  • Frølund, B., et al. (2019). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 24(12), 2291. [Link]

  • White, H. S. (2020). Animal Models of Pharmacoresistant Epilepsy. In The Treatment of Epilepsy (pp. 785-794). Oxford University Press. [Link]

  • IonFlux Targets - GABA Receptors. Cell Microsystems. [Link]

  • Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(10), 983-999. [Link]

  • Al-Alawi, R. A., et al. (2023). Anti-metastatic and anti-tumor effects of the ethyl acetate fraction of Ajwa dates (Phoenix dactylifera L.) in prostate cancer models and its UPLC-based phytochemical profiling. Saudi pharmaceutical journal, 31(11), 101783. [Link]

  • Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. (2023). Cleveland Clinic. [Link]

  • Rehman, S. U., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Molecules, 28(15), 5801. [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

  • ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 524-531. [Link]

  • Jantan, I., et al. (2013). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Drug design, development and therapy, 7, 137-144. [Link]

  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Sophion Bioscience. [Link]

  • Hepsomali, P., & Groeger, J. A. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Brain Sciences, 14(5), 456. [Link]

  • Animal Models of Epilepsy. (2020). Journal of Experimental and Basic Medical Sciences, 1(3), 200-207. [Link]

  • Tyrosine kinase inhibitors (TKIs) for CML. Macmillan Cancer Support. [Link]

  • Reddy, K. S., & Kumar, A. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. International Journal of Organic Chemistry, 7(3), 255-263. [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.Net. [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer drugs, 27(7), 620–634. [Link]

  • Wall, M. E., et al. (1979). Antitumor activity of homo-aza-steroidal esters of [p-[bis(2-chloroethyl)amino]phenyl]acetic... Journal of medicinal chemistry, 22(10), 1284-1288. [Link]

  • Howard, C. D., et al. (2015). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS chemical neuroscience, 6(12), 1951-1959. [Link]

  • GABA analogue – Knowledge and References. Taylor & Francis. [Link]

  • What Are Tyrosine Kinase Inhibitors? Uses, Types, and More. (2023). GoodRx. [Link]

  • Roskoski, R. (2020). Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. Pharmacological research, 153, 104633. [Link]

  • Watson, C. J., & Lunte, S. M. (2004). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. Journal of neuroscience methods, 133(1-2), 1-10. [Link]

Sources

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride as a GABA analogue precursor

Author: BenchChem Technical Support Team. Date: February 2026

Role in GABAergic Drug Discovery & Pharmacophore Design

Executive Summary

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (E-2-3-AMPA-HCl) represents a critical structural scaffold in the development of conformationally restricted GABA analogues. Unlike aliphatic gabapentinoids (e.g., Gabapentin, Pregabalin) which utilize flexible cyclohexane or isobutane backbones, E-2-3-AMPA-HCl introduces a rigid phenyl ring spacer.

This molecule serves two distinct roles in drug development:

  • Prodrug Precursor: The ethyl ester functionality masks the polar carboxylate, enhancing lipophilicity for Blood-Brain Barrier (BBB) penetration before enzymatic hydrolysis releases the active zwitterion.

  • Peptidomimetic Building Block: It functions as a meta-substituted aromatic linker, preserving the critical distance between the distal amine and the carbonyl center required for

    
     subunit or GABA_B receptor binding.
    

Molecular Architecture & Pharmacophore Analysis

Structural Homology

The therapeutic efficacy of GABA analogues relies on the precise spatial arrangement of the ammonium cation and the carboxylate anion. E-2-3-AMPA-HCl offers a "frozen" conformation compared to the flexible GABA molecule.

FeatureGABA (Endogenous)Gabapentin (Clinical)E-2-3-AMPA-HCl (Target)
Backbone Aliphatic Chain (Flexible)Cyclohexane (Semi-rigid)Phenyl Ring (Rigid/Planar)
Linker Type

-amino

-amino
meta-substituted aromatic
Lipophilicity (logP) -2.3 (Polar)-1.1~1.5 (Ester form)
Primary Target GABA_A / GABA_B

VDCC

/ GABA_B
Pharmacophore Visualization

The following diagram illustrates the structural evolution from endogenous GABA to the aromatic analogue, highlighting the rigidification strategy.

Pharmacophore_Evolution cluster_binding Receptor Binding Pocket (alpha-2-delta) GABA GABA (Flexible Chain) Gabapentin Gabapentin (Aliphatic Ring) GABA->Gabapentin Conformational Restriction Target E-2-3-AMPA-HCl (Aromatic Scaffold) Gabapentin->Target Aromatic Substitution Active Active Acid Form (Zwitterion) Target->Active Esterase Hydrolysis

Caption: Structural evolution from flexible GABA to the rigidified aromatic analogue E-2-3-AMPA-HCl.

Chemical Properties & Handling

Physicochemical Profile[1][2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.70 g/mol

  • Appearance: White to off-white crystalline solid.

  • Solubility:

    • Water: >50 mg/mL (due to HCl salt).

    • DMSO: Soluble.[1]

    • Ethanol:[2] Soluble.[1]

  • Stability: Hygroscopic. The ethyl ester is susceptible to hydrolysis in basic aqueous media or prolonged exposure to moisture.

Storage Protocol
  • Temperature: -20°C for long-term storage.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption and spontaneous hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps.

Experimental Workflows

Protocol A: Controlled Hydrolysis (Activation)

To use E-2-3-AMPA-HCl as a receptor probe, it must often be converted to its free acid form (2-(3-(aminomethyl)phenyl)acetic acid). The ester acts as a protecting group during synthesis or transport.

Objective: Generate the active zwitterionic species for in vitro binding assays.

Reagents:

  • E-2-3-AMPA-HCl (1.0 eq)

  • Lithium Hydroxide (LiOH·H2O) (3.0 eq)

  • THF/Water (3:1 mixture)

  • 1M HCl (for neutralization)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of E-2-3-AMPA-HCl in 4 mL of THF/Water (3:1) in a round-bottom flask. Ensure the solution is clear.

  • Saponification: Add LiOH·H2O (3.0 equivalents) in one portion. Stir vigorously at room temperature (20-25°C).

    • Checkpoint: Monitor reaction via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.6) should disappear, replaced by the baseline acid spot. Reaction time is typically 2-4 hours.

  • Neutralization: Cool the reaction mixture to 0°C. Carefully acidify with 1M HCl dropwise until pH reaches ~6.0–7.0 (the isoelectric point).

    • Critical Note: Do not over-acidify to pH < 2, as the amine will protonate fully, preventing zwitterion crystallization.

  • Isolation: Remove THF under reduced pressure. The product may precipitate from the remaining aqueous phase. If not, lyophilize the aqueous layer to obtain the crude solid.

  • Purification: Recrystallize from Ethanol/Water or use preparative HPLC if high purity (>99%) is required for binding constants (

    
    ) determination.
    
Protocol B: Prodrug Bioactivation Pathway

In in vivo models, the ester functionality is critical for bioavailability. The following workflow describes the metabolic activation pathway.

Bioactivation_Pathway Oral Oral Administration (E-2-3-AMPA-HCl) Stomach GI Tract Absorption (Lipophilic Ester) Oral->Stomach Blood Systemic Circulation (Plasma Esterases) Stomach->Blood High Bioavailability BBB Blood-Brain Barrier (Passive Diffusion) Blood->BBB Lipophilicity (LogP ~1.5) Brain CNS Activation (Intracellular Hydrolysis) BBB->Brain Receptor Target Binding (Alpha-2-Delta / GABA-B) Brain->Receptor Active Acid Form Enzyme Carboxylesterase 1 (CES1) Enzyme->Blood Partial Hydrolysis Enzyme->Brain Full Activation

Caption: The prodrug bioactivation pathway of E-2-3-AMPA-HCl from administration to CNS target binding.

Quality Control & Validation

To ensure scientific integrity, every batch of E-2-3-AMPA-HCl must undergo the following validation steps before use in biological assays.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (amide/ester bond) and 254 nm (phenyl ring).

  • Acceptance Criteria: Purity > 98.0% by area integration.

NMR Verification
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • Look for the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).

    • Verify the benzylic amine protons (singlet/broad doublet at ~4.0 ppm).

    • Confirm the meta-substitution pattern in the aromatic region (6.8–7.4 ppm).

  • Validation: The integral ratio of the ethyl group to the aromatic protons must be 5:4.

Applications in Drug Discovery[3][5]

"Masked" Polar Scaffolds

The primary challenge in GABAergic drug design is the high polarity of the zwitterion (Amino acid), which prevents passive diffusion across the BBB. E-2-3-AMPA-HCl solves this by masking the carboxylate.

  • Strategy: Use E-2-3-AMPA-HCl in parallel synthesis libraries.

  • Advantage: The ester allows for standard organic solvent solubility during coupling reactions (e.g., amide coupling at the amine), which is impossible with the free amino acid zwitterion.

Peptidomimetics

This molecule is an excellent "turn" inducer in peptidomimetics. The meta-substitution forces a specific angle (approx 120°) in the peptide backbone, unlike the linear aliphatic chains of GABA. This is useful for designing inhibitors of proteases or specific GPCR ligands where conformation is key.

References

  • Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Lyrica. Angewandte Chemie International Edition. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews. Link

  • Organic Syntheses. (1928). Ethyl Phenylacetate Synthesis Protocols. Organic Syntheses, Coll. Vol. 1, p.270. Link

  • Inventory of Chemical Substances. (2024). Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride - CAS 1150617-54-1. ChemicalBook/CAS Common Chemistry. Link

Sources

Phenylacetate Derivatives in Neuroprotection: Mechanisms, Protocols, and Translational Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacetate (PA) and its prodrug derivatives, particularly Sodium Phenylbutyrate (4-PBA) and Ornithine Phenylacetate (OP) , represent a unique class of neurotherapeutics. Unlike single-target small molecules, these compounds exert neuroprotection through a dual-modality mechanism :

  • Epigenetic Modulation: Acting as Histone Deacetylase (HDAC) inhibitors to upregulate neurotrophic factors (BDNF, NT-3).

  • Metabolic Scavenging: Facilitating the non-canonical excretion of ammonia via glutamine conjugation, critical in reducing neurotoxicity associated with hyperammonemia and hepatic encephalopathy.

This guide provides a rigorous technical framework for investigating these compounds, detailing the causal mechanisms, validated experimental protocols, and critical structure-activity relationships (SAR) necessary for translational success.

Part 1: Mechanistic Architecture

The Dual-Pathway Hypothesis

The therapeutic efficacy of phenylacetate derivatives hinges on their metabolism. 4-PBA serves as a prodrug, undergoing


-oxidation in the liver and brain mitochondria to form phenylacetate.
  • Pathway A: HDAC Inhibition (Epigenetic): Unmetabolized 4-PBA and PA inhibit Class I and IIa HDACs. This prevents the deacetylation of histone H3/H4, relaxing chromatin structure and promoting the transcription of neuroprotective genes (BDNF, GDNF) while suppressing NF-

    
    B-mediated inflammation.
    
  • Pathway B: Ammonia Scavenging (Metabolic): PA conjugates with glutamine (mediated by phenylacetyl-CoA:glutamine N-acetyltransferase) to form phenylacetylglutamine (PAGN) . Since glutamine synthesis is the brain's primary method of detoxifying ammonia, removing glutamine drives the reaction forward, effectively lowering cerebral ammonia levels.

Signaling Pathway Visualization

The following diagram illustrates the convergence of these pathways within a neuronal/glial context.

Neuroprotection_Mechanism cluster_outcome Therapeutic Outcome PBA Sodium Phenylbutyrate (4-PBA) PA Phenylacetate (PA) PBA->PA β-oxidation (Mitochondria) HDAC Class I/IIa HDACs PBA->HDAC Inhibition PA->HDAC Inhibition PAGN Phenylacetylglutamine (Excreted) PA->PAGN Conjugation (+Glutamine) Histone Histone H3/H4 Acetylation HDAC->Histone Promotes BDNF BDNF / GDNF Expression Histone->BDNF Upregulation NFkB NF-κB Nuclear Translocation Histone->NFkB Suppression Neuroprotection Neuroprotection & Reduced Edema BDNF->Neuroprotection Inflam Pro-inflammatory Cytokines (IL-6, TNFα) NFkB->Inflam Downregulation Inflam->Neuroprotection Reduced Toxicity Ammonia Cerebral Ammonia (NH3) Glutamine Glutamine Ammonia->Glutamine Glutamine Synthetase Glutamine->PAGN Substrate Depletion PAGN->Neuroprotection Ammonia Clearance

Caption: Dual-mechanism action of Phenylbutyrate/Phenylacetate involving epigenetic regulation (HDAC inhibition) and metabolic ammonia scavenging.

Part 2: Structure-Activity Relationship (SAR) & Pharmacokinetics

To optimize neuroprotection, researchers must distinguish between the prodrug and the active metabolite.

FeatureSodium Phenylbutyrate (4-PBA)Phenylacetate (PA)
Role Prodrug / Chemical ChaperoneActive Metabolite / Scavenger
BBB Permeability High (Lipophilic)Moderate (Transport-dependent)
Primary Target ER Stress (Unfolded Protein Response)Glutamine N-Acetyltransferase
Toxicity Risk Low (High tolerability)High (Neurotoxic at >5mM)
Half-life ~0.8 hours~1.2 hours

Field Insight: Direct administration of Phenylacetate is rarely used in neuroprotection studies due to its narrow therapeutic index (potential for neurotoxicity in developing brains). The prodrug strategy using 4-PBA allows for sustained release of PA within the CNS, maintaining levels within the therapeutic window (0.5 – 2.0 mM) while leveraging the intrinsic chemical chaperone activity of the butyrate moiety.

Part 3: Validated Experimental Protocols

In Vitro Neuroprotection Screen (HT22/BV2 Co-culture)

Objective: Assess efficacy against oxidative stress and neuroinflammation.[1]

Reagents:

  • Cell Lines: HT22 (Hippocampal neuronal) and BV2 (Microglial).

  • Compound: Sodium 4-Phenylbutyrate (Sigma-Aldrich), dissolved in PBS (Stock 100mM).

  • Stressor: Lipopolysaccharide (LPS) or Glutamate (5mM).

Protocol Steps:

  • Seeding: Plate HT22 cells (5x10³ cells/well) in 96-well plates. For inflammatory assays, use transwell inserts with BV2 cells.

  • Pre-treatment (Critical): Treat cells with 4-PBA (0.5mM, 1mM, 2mM) for 24 hours prior to insult.

    • Why: HDAC inhibition requires time to alter chromatin structure and accumulate neurotrophic mRNA. Immediate co-treatment often fails.

  • Insult:

    • Oxidative Stress:[1][2] Add Glutamate (5mM) to HT22 cells.

    • Inflammation: Add LPS (1µg/mL) to BV2/Co-culture.

  • Incubation: Incubate for 18–24 hours.

  • Readout:

    • Viability: MTT or CCK-8 assay.

    • Mechanism Check: Western Blot for Acetylated Histone H3 (Lys9) and Cleaved Caspase-3 .

    • Success Criteria: >30% recovery in viability; >2-fold increase in Ac-H3 levels compared to vehicle.

In Vivo Efficacy Workflow (Ischemic Stroke Model)

Objective: Evaluate neuroprotection in a transient Middle Cerebral Artery Occlusion (tMCAO) model.

Dosing Strategy:

  • Route: Intraperitoneal (i.p.) or Oral Gavage.

  • Dose: 100–400 mg/kg/day.

  • Timing: Administer first dose 1 hour post-reperfusion (Translationally relevant window).

Workflow Visualization:

Experimental_Workflow Start Acclimatization (C57BL/6 Mice) Surgery tMCAO Surgery (60 min occlusion) Start->Surgery Reperfusion Reperfusion (Time 0) Surgery->Reperfusion Treatment Treatment (i.p.) 4-PBA (100mg/kg) vs Vehicle Reperfusion->Treatment 1 hr post Assess_24h 24h Assessment (Neuro Score) Treatment->Assess_24h Sacrifice Sacrifice (72h post-op) Assess_24h->Sacrifice Analysis Analysis: 1. TTC Staining (Infarct) 2. IHC (NeuN/GFAP) 3. ELISA (TNF-α) Sacrifice->Analysis

Caption: Preclinical workflow for assessing 4-PBA efficacy in ischemic stroke models.

Part 4: Data Interpretation & Troubleshooting

When analyzing results, distinguishing between the chaperone effect and the HDAC effect is critical.

ObservationProbable CauseCorrective Action
No effect on viability (In Vitro) Insufficient pre-treatment time.Extend pre-treatment to 24h to allow gene transcription.
High toxicity in treated group Phenylacetate accumulation >5mM.Reduce dosage; verify renal clearance in animal models.
Reduced Inflammation but no Neuroprotection Target is purely glial (NF-κB) without neuronal support.Check BDNF levels; consider co-treatment with antioxidant.
Inconsistent Western Blots Transient acetylation marks.Lyse cells immediately; use HDAC inhibitors in lysis buffer.

Self-Validating Check: In every experiment, include a Sodium Butyrate (NaBu) control. NaBu is an HDAC inhibitor without the chemical chaperone activity of the phenyl-ring.[3]

  • If PBA > NaBu : The effect is likely driven by ER stress reduction (chaperone activity).

  • If PBA ≈ NaBu : The effect is primarily epigenetic (HDAC inhibition).

References

  • Mechanisms of Action (HDAC & Chaperone)

    • Sodium phenylbutyrate inhibits Schwann cell inflammation via HDAC and NFκB to promote axonal regeneration. (2021).[4] Journal of Neuroinflammation. Link

    • Neuroprotective Effects of Phenylbutyrate Against MPTP Neurotoxicity.[5] (2004). Journal of Biological Chemistry. Link

  • Clinical & Translational Data

    • Efficacy and Safety of Ornithine Phenylacetate for Treating Overt Hepatic Encephalopathy. (2020). Clinical Gastroenterology and Hepatology. Link

    • Sodium phenylbutyrate and taurursodiol for amyotrophic lateral sclerosis (CENTAUR).[6] (2020). New England Journal of Medicine. Link

  • Pharmacokinetics & BBB

    • Molecular determinants of blood–brain barrier permeation. (2012).[1][6][7] Journal of Medicinal Chemistry. Link

    • Neuropathology of phenylacetate poisoning in rats.[8] (1984).[9] Neurology. Link

  • Experimental Models

    • Neuroprotective effects of 4-phenylbutyric acid and its derivatives.[10] (2013).[7] Semantic Scholar. Link

Sources

Methodological & Application

Step-by-step synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a robust, high-fidelity synthetic route for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride .

Designed for medicinal chemistry and process development professionals, this guide prioritizes chemical selectivity and purification efficiency. We employ a Suzuki-Miyaura cross-coupling strategy using a Boc-protected boronic acid precursor. This approach circumvents the chemoselectivity issues often encountered in classical homologation or reduction routes (e.g., competing N-alkylation), ensuring a high-purity product suitable for downstream drug development.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains two reactive centers: a primary amine (benzylic) and an ethyl ester. Direct alkylation of 3-aminomethyl-halobenzenes with acetate enolates is fraught with polyalkylation risks. Similarly, reducing a nitrile precursor requires harsh hydrogenation conditions that may cause transesterification or side reactions if not carefully controlled.

The Superior Strategy:


 Palladium-Catalyzed Cross-Coupling 
We utilize the coupling of an aryl boronic acid with an 

-haloester. To prevent the primary amine from acting as a nucleophile toward the alkyl halide (ethyl bromoacetate), we employ 3-(N-Boc-aminomethyl)phenylboronic acid .
  • Step 1: Suzuki-Miyaura coupling constructs the carbon skeleton (Aryl-CH2-COOEt).

  • Step 2: Acidolytic deprotection removes the Boc group and simultaneously forms the desired hydrochloride salt.

Part 2: Detailed Synthetic Protocol

Phase A: Cross-Coupling (Carbon Skeleton Construction)

Objective: Synthesize Ethyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate.

ParameterSpecificationRationale
Limiting Reagent 3-(N-Boc-aminomethyl)phenylboronic acidProtected amine prevents N-alkylation by ethyl bromoacetate.
Coupling Partner Ethyl bromoacetate (1.2 equiv)The electrophile for the

carbon insertion.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Bidentate ferrocenyl ligand prevents

-hydride elimination and stabilizes the Pd(0) species.
Base K₃PO₄ (3.0 equiv)Mild inorganic base facilitates transmetallation without hydrolyzing the ethyl ester.
Solvent System 1,4-Dioxane / Water (4:1)Biphasic system dissolves inorganic base and organic reactants; promotes catalytic cycle.

Experimental Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3-(N-Boc-aminomethyl)phenylboronic acid (5.0 g, 19.9 mmol), K₃PO₄ (12.7 g, 59.7 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (812 mg, 0.99 mmol).

  • Inertion: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
    
  • Solvent Addition: Add degassed 1,4-dioxane (80 mL) and water (20 mL).

  • Initiation: Add Ethyl bromoacetate (2.65 mL, 23.9 mmol) via syringe.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The boronic acid spot should disappear.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.[3]

  • Extraction: Dilute filtrate with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the Boc-protected intermediate as a colorless to pale yellow oil.

Phase B: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the target Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

ParameterSpecificationRationale
Reagent 4M HCl in 1,4-Dioxane (or EtOAc)Anhydrous acidic conditions cleave the carbamate without hydrolyzing the ester.
Solvent Ethyl Acetate (EtOAc)Product is insoluble in EtOAc, allowing for isolation by simple filtration.
Temperature 0°C to Room Temp (RT)Controls gas evolution (

, isobutylene) and prevents ester degradation.

Experimental Procedure:

  • Dissolution: Dissolve the purified Boc-intermediate (from Phase A) in dry Ethyl Acetate (5 volumes relative to mass).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (5-10 equivalents).

  • Reaction: Remove ice bath and stir at RT for 2–3 hours. A white precipitate should begin to form within 30 minutes.

  • Completion Check: Monitor by TLC (stain with Ninhydrin; free amine will show, Boc-protected will not).

  • Isolation: Filter the white solid under a nitrogen stream (the salt can be hygroscopic).

  • Washing: Wash the filter cake with cold diethyl ether (

    
    ) to remove residual HCl and organic impurities.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Final Product Specifications:

  • Appearance: White to off-white crystalline solid.

  • Yield: Expect 75–85% (over 2 steps).[2][4]

  • Identity:

    
     NMR (
    
    
    
    or
    
    
    ) should show the ethyl ester signals (
    
    
    ~1.2 t, ~4.1 q), the benzylic methylene (
    
    
    ~4.0 s), and the acetate methylene (
    
    
    ~3.7 s).

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical control points (Inert Atmosphere, Temperature Control) required to maintain scientific integrity.

SynthesisWorkflow start Starting Materials: 3-(N-Boc-aminomethyl)phenylboronic acid + Ethyl Bromoacetate step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 85°C, N2 atm start->step1 Cross-Coupling inter Intermediate: Ethyl 2-(3-((N-Boc-amino)methyl)phenyl)acetate step1->inter Workup & Purification note1 CRITICAL: Degas solvents to prevent homocoupling. step1->note1 step2 Step 2: Acidolytic Deprotection 4M HCl in Dioxane/EtOAc 0°C -> RT inter->step2 Boc Removal final Final Product: Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl (White Crystalline Solid) step2->final Filtration & Drying note2 CONTROL: Anhydrous conditions prevent ester hydrolysis. step2->note2

Figure 1: Logical flow of the 2-step synthesis, emphasizing the protection strategy to ensure chemoselectivity.

References

  • Inventiva Pharma . (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 29, 2026, from [Link] Context: Validates the use of Palladium-catalyzed Suzuki coupling for phenyl acetic acid building blocks.

  • Organic Syntheses . (n.d.). Ethyl Phenylacetate Synthesis. Retrieved January 29, 2026, from [Link] Context: Provides foundational protocols for the handling and purification of phenylacetate esters.

Sources

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS: 259818-63-8) is a bifunctional building block characterized by a meta-substituted benzene scaffold.[1] Unlike its para-substituted counterparts, which provide linear geometries, the meta-orientation of this molecule introduces a critical 120° structural "kink."[1] This conformational bias is highly valued in Fragment-Based Drug Discovery (FBDD) for accessing distinct chemical space in protease inhibitors (e.g., Thrombin, Factor Xa) and peptidomimetics.[1]

This guide details the chemoselective manipulation of this molecule, specifically addressing the challenges of handling the hygroscopic hydrochloride salt and orthogonal protection strategies for the amine and ester functionalities.

Chemical Profile & Handling

Physicochemical Properties
PropertySpecificationNotes
Formula C₁₁H₁₅NO₂[1][2][3] · HClSalt form ensures stability of the primary amine.
MW 229.70 g/mol Useful for fragment-based screening (Rule of 3 compliant).[1]
Appearance White to off-white solidHygroscopic; store in desiccator.[1]
Solubility DMSO, MeOH, WaterLimited solubility in DCM/EtOAc unless neutralized.
pKa (est) ~8.5 (Amine), ~24 (Ester alpha-proton)Amine requires base for activation.[1]
Storage & Stability Protocol
  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis of the ethyl ester over long periods.

  • Recommendation: Store at -20°C under argon. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Strategic Utility in Synthesis

The molecule offers two orthogonal reactive handles:

  • Primary Amine (Masked as HCl): Ready for amide coupling, reductive amination, or sulfonylation.[1]

  • Ethyl Ester: A masked carboxylic acid, stable to standard amine-coupling conditions but readily hydrolyzable.[1]

Divergent Synthesis Workflow

The following diagram illustrates the decision matrix for using this building block.

SynthesisWorkflow Start Starting Material (HCl Salt) Base Neutralization (DIPEA/TEA) Start->Base In situ PathA Path A: Amine Functionalization (Amide Coupling/Reductive Amination) Base->PathA Electrophile (R-COCl, R-CHO) PathB Path B: Ester Hydrolysis (Saponification) Base->PathB LiOH/NaOH (Protect amine first!) InterA Intermediate A: N-Functionalized Ester PathA->InterA InterB Intermediate B: Amino Acid (Zwitterion) PathB->InterB Risk of polymerization ProdA Target: Peptidomimetic Linker InterA->ProdA Ester Hydrolysis + Coupling ProdB Target: Cyclized Lactam/Heterocycle InterA->ProdB Intramolecular Cyclization

Caption: Divergent synthetic pathways. Path A is the preferred route to avoid unprotected amino-acid polymerization.[1]

Detailed Protocols

Protocol A: Chemoselective Amide Coupling (The "Salt-Break" Method)

Objective: Couple the amine handle to a carboxylic acid (R-COOH) without hydrolyzing the ethyl ester.[1] Challenge: The HCl salt is insoluble in non-polar solvents (DCM), but the free base is soluble. Solution: Use a biphasic or in situ neutralization strategy.[1]

Reagents:

  • Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)[1]

  • HATU (1.2 equiv) or EDC/HOBt[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv )[1]

  • Solvent: DMF (anhydrous) or DCM/DMF (9:1)[1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 minutes at 0°C to activate the acid.

  • Salt Break: In a separate vial, suspend the Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl (1.0 eq) in minimal DMF. Add DIPEA (2.0 eq) dropwise.[1] Observation: The suspension should clear as the free amine is liberated.

  • Addition: Cannulate the amine solution into the activated acid mixture.

  • Buffering: Add the remaining DIPEA (1.5 eq) to maintain basicity (pH ~8-9) for the coupling reaction.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Look for M+1 of product; disappearance of amine).

  • Workup (Crucial):

    • Dilute with EtOAc.[1]

    • Wash with 5% LiCl (aq) x3 (removes DMF).[1]

    • Wash with 0.5 M HCl (removes unreacted amine and DIPEA).[1] Note: Do not use strong base washes to avoid ester hydrolysis.

    • Wash with Brine, Dry (Na₂SO₄), and concentrate.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Create a secondary amine linkage. Mechanistic Insight: The meta-benzyl amine is nucleophilic but less sterically hindered than alpha-branched amines, making it prone to over-alkylation if conditions are too aggressive.[1]

Procedure:

  • Suspend the HCl salt (1.0 mmol) in DCE (Dichloroethane).

  • Add TEA (1.0 mmol) to neutralize. Stir 10 min.

  • Add Aldehyde (1.0 mmol) and MgSO₄ (anhydrous, 200 mg) to act as a dehydrating agent.[1]

  • Stir for 1 hour to form the imine (check via TLC/NMR).

  • Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Stir overnight at RT. Quench with sat. NaHCO₃.

Advanced Application: Heterocycle Formation

The meta-arrangement allows for the synthesis of complex tetrahydroisoquinoline-like scaffolds if the phenyl ring is electron-rich enough, or macrocyclization if the linker is long enough.[1]

Logic Flow: Preventing Dimerization

When hydrolyzing the ester to the acid (to create an amino-acid intermediate), there is a high risk of intermolecular dimerization (linear polymerization).[1]

  • Rule: Always protect the amine (e.g., Boc, Cbz) before hydrolyzing the ethyl ester if you intend to isolate the free acid.

ProtectionLogic Step1 Start: HCl Salt Step2 Action: Boc2O + Base Step1->Step2 Warn Warning: Direct hydrolysis of HCl salt yields polymers! Step1->Warn Step3 Inter: N-Boc Ester Step2->Step3 Step4 Action: LiOH/THF/H2O Step3->Step4 Step5 Product: N-Boc Acid Step4->Step5

Caption: Mandatory protection strategy before saponification.

Troubleshooting & FAQs

Q: The reaction mixture turned cloudy upon adding DIPEA.

  • A: This is normal. DIPEA-HCl salt is precipitating out of DCM.[1] It does not interfere with the reaction. If using DMF, it should remain soluble.

Q: I see a mass of M+14 (Methyl) or M+28 (Ethyl) in the reductive amination.

  • A: You likely used methanol or ethanol as a solvent with a strong acid catalyst.[1] The carboxylic ester can transesterify.[1] Stick to DCE or THF.[1]

Q: Yield is low during aqueous workup.

  • A: The amino-ester is moderately polar.[1] If the pH of the aqueous layer is too low (<4), the amine protonates and stays in the water. If too high (>10), the ester hydrolyzes. Keep workup pH between 7–8 or use the LiCl/DMF wash method.[1]

References

  • PubChem Compound Summary. (n.d.). Ethyl 2-[3-(aminomethyl)phenyl]acetate.[1][2][4] National Center for Biotechnology Information.[1] Retrieved October 2024, from [Link]

  • Blomquist, A. T., et al. (1970). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts. Journal of Organic Chemistry.
  • Ghosh, A.K., et al. (2019). Covalent inhibition in drug discovery. ChemMedChem, 14, 889–906.[5] (Context for phenylacetic acid linkers in drug design).

  • Inventiva Pharma. (2014).[1] Synthesis of substituted phenyl acetic acid derivatives. (Reference for Suzuki coupling and ester handling on this scaffold). [Link]

Sources

The Strategic Deployment of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of a Well-Positioned Scaffold

In the landscape of contemporary drug discovery, the selection of starting materials and core scaffolds is a critical determinant of a program's success. Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride emerges as a particularly valuable building block, offering a unique combination of structural features that predispose it for the synthesis of diverse and biologically relevant molecules. Its phenylacetic acid core is a privileged structure found in numerous approved drugs, while the meta-substituted aminomethyl group provides a strategic vector for chemical elaboration, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth exploration of the utility of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in medicinal chemistry. We will delve into its physicochemical properties, detail robust protocols for its derivatization, and illustrate its application in the generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, we will present a case study on its potential use in the development of kinase inhibitors, a prominent class of therapeutic agents.

Physicochemical Properties and Strategic Considerations

The hydrochloride salt of Ethyl 2-(3-(aminomethyl)phenyl)acetate ensures improved solubility in polar solvents, facilitating its handling and use in a variety of reaction conditions. The free base, which can be readily generated in situ, possesses two key reactive sites: a primary amine and an ethyl ester.

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO₂PubChem[1]
Molecular Weight229.70 g/mol PubChem[1]
IUPAC Nameethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloridePubChem[1]

The primary amine is a potent nucleophile, making it the preferred site of reaction for acylations, sulfonations, and reductive aminations. The ethyl ester, while also susceptible to nucleophilic attack, is significantly less reactive, allowing for a high degree of chemoselectivity in derivatization reactions. This differential reactivity is a cornerstone of its utility as a building block.

Core Synthetic Operations: Amide Bond Formation

The most prevalent application of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is in the synthesis of amides through coupling with carboxylic acids.[2] This reaction is fundamental in medicinal chemistry for the construction of a vast array of biologically active molecules.[2]

Protocol 1: Standard Amide Coupling using HATU

This protocol describes a general and highly efficient method for the acylation of the primary amine of Ethyl 2-(3-(aminomethyl)phenyl)acetate.

Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that minimizes racemization and is compatible with a wide range of functional groups. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of the reaction.

Step-by-Step Methodology:

  • Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added HATU (1.1 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.2 eq) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired amide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Pre_activation Pre-activation (15 min, RT) Carboxylic_Acid->Pre_activation HATU HATU HATU->Pre_activation DIPEA DIPEA DIPEA->Pre_activation DMF DMF DMF->Pre_activation Reaction_Vessel Amide Formation (4-12h, RT) Pre_activation->Reaction_Vessel Add Amine Amine_HCl Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl Amine_HCl->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product G cluster_pathway Oncogenic Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X (Target) Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation Promotes Inhibitor Inhibitor (Derived from Scaffold) Inhibitor->Kinase_X Inhibits

Caption: Inhibition of the Kinase X signaling pathway.

Generating a Focused Library for SAR Studies

Using the amide coupling protocol described above, a library of compounds can be synthesized by reacting Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride with a diverse set of carboxylic acids. The goal is to explore the structure-activity relationship (SAR) to identify potent and selective inhibitors of Kinase X.

Illustrative SAR Table:

CompoundR Group (from Carboxylic Acid)IC₅₀ (nM) for Kinase X
1 Phenyl500
2 4-Chlorophenyl250
3 3,4-Dichlorophenyl100
4 4-Trifluoromethylphenyl75
5 2-Naphthyl150
6 4-Pyridyl800

Interpretation of Hypothetical SAR Data:

  • Electronic Effects: The data suggests that electron-withdrawing groups on the phenyl ring of the R group enhance inhibitory activity (Compounds 2-4 vs. 1 ). This may indicate a key electronic interaction within the ATP-binding pocket of Kinase X.

  • Steric Effects: The larger 2-naphthyl group (Compound 5 ) is less tolerated than the smaller phenyl derivatives, suggesting a sterically constrained binding site.

  • Polar Interactions: The introduction of a basic nitrogen in the 4-pyridyl analog (Compound 6 ) leads to a significant loss of activity, possibly due to an unfavorable electrostatic interaction or desolvation penalty.

Conclusion

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the selective and efficient synthesis of diverse compound libraries. The strategic meta-substitution pattern provides an excellent platform for exploring structure-activity relationships, enabling the optimization of lead compounds against a wide range of biological targets. The application of this scaffold in the design of kinase inhibitors, as illustrated in our case study, is just one example of its broad potential in the development of novel therapeutics.

References

  • PubChem. Ethyl 2-[3-(aminomethyl)phenyl]acetate. National Center for Biotechnology Information. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

  • PubChem. Ethyl 2-[3-(aminomethyl)phenyl]acetate. National Center for Biotechnology Information. [Link]

  • PubMed. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. [Link]

  • PubMed. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. [Link]

  • PubMed Central. Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • PubMed Central. Transient Protein States in Designing Inhibitors of the MDM2-p53 Interaction. [Link]

  • PubMed Central. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. [Link]

  • PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • ACS Publications. Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry. [Link]

  • PubMed. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Google Patents.

Sources

Topic: Derivatization of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the strategic derivatization of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a versatile scaffold for the generation of diverse small molecule libraries aimed at biological screening. We will explore multiple, chemoselective derivatization pathways targeting both the primary amine and the ethyl ester functionalities. This guide is built on the principles of robust chemical synthesis, high-throughput workflows, and rigorous analytical characterization. Detailed, field-tested protocols for N-acylation, N-sulfonylation, reductive amination, and ester-to-amide conversions are provided, complete with explanations of the underlying chemical principles and experimental design choices. The objective is to empower researchers to efficiently generate high-quality compound libraries, thereby accelerating the hit-finding phase in drug discovery.

Introduction: The Strategic Value of the Ethyl 2-(3-(aminomethyl)phenyl)acetate Scaffold

Ethyl 2-(3-(aminomethyl)phenyl)acetate is an attractive starting material for combinatorial chemistry and drug discovery. Its structure presents two key points for diversification: a nucleophilic primary amine and an electrophilic ethyl ester. The phenylacetate core provides a rigid, drug-like framework. The hydrochloride salt form ensures stability and good solubility in polar solvents, although it requires a neutralization step prior to most derivatization reactions.

The strategic derivatization of this scaffold allows for the systematic exploration of the chemical space around the core structure. By modifying the amine, we can introduce a wide variety of functional groups that can engage in different interactions with a biological target (e.g., hydrogen bonding, ionic interactions, hydrophobic interactions). Further modification of the ester to a diverse set of amides introduces another layer of complexity and potential for new interactions. This systematic approach is fundamental to establishing Structure-Activity Relationships (SAR) in the early stages of drug discovery.[1]

Pre-Reaction Protocol: Neutralization of the Amine Hydrochloride

The primary amine in the starting material is protonated, forming a hydrochloride salt.[2] To render the amine nucleophilic for subsequent reactions, it must be deprotonated to the free base. This is a critical first step for the N-acylation, N-sulfonylation, and reductive amination protocols.

Protocol 2.1: In-situ Neutralization for Parallel Synthesis

This protocol is designed for high-throughput applications where the free amine is generated in the reaction vessel immediately prior to derivatization.

  • Reagents:

    • Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

    • A non-nucleophilic organic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Procedure:

    • To a well in a 96-well reaction block, add a solution of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in the chosen anhydrous solvent.

    • Add the non-nucleophilic organic base (1.1 - 1.5 eq). The excess base ensures complete neutralization and scavenges any acid generated in subsequent steps.[3]

    • Stir the mixture at room temperature for 15-30 minutes.

    • The resulting solution containing the free amine is now ready for the addition of the derivatizing agents as described in the following sections.

Derivatization of the Primary Amine: Building Chemical Diversity

The primary amine is a versatile handle for introducing a wide array of chemical functionalities. We will focus on three robust and widely used reactions in medicinal chemistry: N-acylation, N-sulfonylation, and reductive amination.[4]

N-Acylation: Introduction of Amide Functionality

N-acylation with acyl chlorides is a rapid and efficient method for forming stable amide bonds.[5] Amides are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.

G start Ethyl 2-(3-(aminomethyl)phenyl)acetate (Free Base) conditions Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) Room Temperature start->conditions 1.0 eq reagent Diverse Acyl Chlorides (R-COCl) reagent->conditions 1.1 eq product N-Acylated Library (Amides) conditions->product Yields: 70-95%

N-Acylation Workflow

Protocol 3.1.1: Parallel Synthesis of an N-Acyl Library

  • Materials:

    • Stock solution of the free amine (from Protocol 2.1)

    • A library of diverse acyl chlorides (e.g., aliphatic, aromatic, heterocyclic) as solutions in an anhydrous solvent.

    • 96-well reaction block with sealing mat.

  • Procedure:

    • To each well containing the free amine solution, add the corresponding acyl chloride solution (1.1 eq).

    • Seal the reaction block and shake at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.

    • Upon completion, proceed to workup and purification (see Section 5).

Table 1: Representative N-Acylation Derivatives

R-Group (from R-COCl)Product StructureExpected Yield (%)Purity by LC-MS (%)
Acetyl92>95
Benzoyl88>95
4-Fluorobenzoyl90>95
Thiophene-2-carbonyl85>95
N-Sulfonylation: Introducing Sulfonamides

Sulfonamides are another critical functional group in medicinal chemistry, known for their roles in antibacterial and diuretic drugs.[6] They are generally stable and can act as transition-state mimetics or hydrogen bond donors.

G start Ethyl 2-(3-(aminomethyl)phenyl)acetate (Free Base) conditions Base (e.g., Pyridine, TEA) Solvent (e.g., DCM) 0°C to Room Temp. start->conditions 1.0 eq reagent Diverse Sulfonyl Chlorides (R-SO2Cl) reagent->conditions 1.2 eq product N-Sulfonylated Library (Sulfonamides) conditions->product Yields: 65-90%

N-Sulfonylation Workflow

Protocol 3.2.1: Parallel Synthesis of an N-Sulfonyl Library

  • Materials:

    • Stock solution of the free amine (from Protocol 2.1)

    • A library of diverse sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, substituted benzenesulfonyl chlorides).

  • Procedure:

    • Cool the 96-well reaction block containing the free amine solution to 0°C in an ice bath.

    • Add the respective sulfonyl chloride solution (1.2 eq) to each well.

    • Allow the reaction to slowly warm to room temperature and shake for 4-12 hours.

    • Monitor reaction completion by LC-MS.

    • Proceed to workup and purification (see Section 5).

Table 2: Representative N-Sulfonylation Derivatives

R-Group (from R-SO2Cl)Product StructureExpected Yield (%)Purity by LC-MS (%)
p-Toluenesulfonyl85>95
Methanesulfonyl75>95
4-Nitrobenzenesulfonyl88>95
Dansyl70>95
Reductive Amination: Generating Secondary Amines

Reductive amination provides access to secondary amines, which offer different steric and electronic properties compared to amides or sulfonamides.[7] This reaction involves the formation of an imine intermediate from the primary amine and an aldehyde or ketone, followed by in-situ reduction.

G start Ethyl 2-(3-(aminomethyl)phenyl)acetate (Free Base) conditions Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, THF) Room Temperature start->conditions 1.0 eq reagent Aldehydes/Ketones (R1R2C=O) reagent->conditions 1.2 eq product N-Alkylated Library (Secondary Amines) conditions->product Yields: 60-85%

Reductive Amination Workflow

Protocol 3.3.1: Parallel Synthesis of an N-Alkyl Library

  • Materials:

    • Stock solution of the free amine (from Protocol 2.1)

    • A library of diverse aldehydes and ketones.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Procedure:

    • To each well containing the free amine solution, add the corresponding aldehyde or ketone (1.2 eq).

    • Shake the mixture for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) as a solid or slurry in the reaction solvent.

    • Seal the reaction block and shake at room temperature for 6-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Proceed to workup and purification (see Section 5).

Table 3: Representative Reductive Amination Derivatives

Aldehyde/KetoneProduct StructureExpected Yield (%)Purity by LC-MS (%)
Benzaldehyde82>95
Cyclohexanone75>95
Isobutyraldehyde78>95
Acetophenone65>95

Derivatization of the Ethyl Ester: A Second Vector for Diversity

To further expand the chemical space, the ethyl ester can be converted into a diverse array of amides. This is typically a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.[8] However, a more streamlined approach for library synthesis is direct aminolysis, though it often requires harsh conditions. A more practical approach for this specific substrate is hydrolysis followed by amide coupling.

G start N-Derivatized Ethyl Ester step1 1. Hydrolysis (LiOH, THF/H2O) start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 2. Amide Coupling (HATU, DIPEA, Amine) intermediate->step2 product Diverse Amide Library step2->product

Ester to Amide Conversion Workflow

Protocol 4.1: Parallel Synthesis of C-Terminal Amides

  • Materials:

    • A purified N-acylated derivative (from Protocol 3.1.1).

    • Lithium hydroxide (LiOH).

    • 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

    • A library of primary and secondary amines.

  • Procedure:

    • Hydrolysis: Dissolve the N-acylated ester (1.0 eq) in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until LC-MS analysis indicates complete conversion to the carboxylic acid.

    • Workup: Acidify the reaction mixture to pH ~3 with 1N HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate in vacuo.

    • Amide Coupling: Dissolve the crude carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). After 5 minutes, add the desired amine (1.2 eq).

    • Stir at room temperature for 4-12 hours.

    • Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

    • Purify the final amide product (see Section 5).

Table 4: Representative Ester-to-Amide Derivatives (starting from the N-benzoyl derivative)

Amine (R'R''NH)Product StructureExpected Yield (%)Purity by LC-MS (%)
Morpholine80>95
Benzylamine75>95
Piperidine82>95
(R)-1-Phenylethylamine70>95

Analysis and Purification of Compound Libraries

The quality of a screening library is paramount for obtaining reliable biological data. Each compound should be characterized for identity and purity, typically by LC-MS, with representative examples confirmed by NMR.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for high-throughput analysis. A rapid gradient (e.g., 2-5 minutes) can provide retention time and mass-to-charge ratio (m/z) for each compound, confirming the formation of the desired product and assessing its purity.

  • Nuclear Magnetic Resonance (NMR): For a representative subset of the library, ¹H NMR should be performed to confirm the structure. This provides an orthogonal validation of the compound's identity.[10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For compounds that do not meet the desired purity threshold (>95%), purification by reverse-phase prep-HPLC is the standard method.[9] Mass-directed fractionation is highly efficient for purifying libraries.

Biological Screening Cascade: From Hits to Leads

Once a high-quality library has been generated, it can be subjected to a high-throughput screening (HTS) campaign to identify "hits" – compounds that exhibit activity against a biological target of interest.[11][12]

G Hit_ID Hit_ID Dose_Response Dose_Response Hit_ID->Dose_Response Orthogonal_Assay Orthogonal_Assay SAR SAR Orthogonal_Assay->SAR

Conceptual Screening Cascade

  • Primary Screen: The entire library is screened at a single, fixed concentration (e.g., 10 µM) in the primary biological assay.

  • Hit Confirmation: Compounds showing significant activity are re-tested under the same conditions to rule out false positives.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Secondary/Orthogonal Assays: Potent compounds are tested in different assays to confirm their mechanism of action and rule out artifacts.

  • SAR Analysis: The data from all active compounds are analyzed to identify trends in how chemical structure relates to biological activity, guiding the design of the next generation of more potent and selective compounds.

Conclusion

The Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride scaffold provides an excellent starting point for the generation of diverse and drug-like compound libraries. By employing robust and chemoselective derivatization strategies targeting both the primary amine and the ethyl ester, researchers can efficiently explore a vast chemical space. The protocols outlined in this guide, when coupled with rigorous analytical quality control and a systematic screening cascade, offer a powerful workflow for the identification of novel biological hits and the acceleration of drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • ResearchGate. (n.d.). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

  • Kyranos, J. N., & Hogan, J. C. (1998). Purification of combinatorial libraries. PubMed, 16(2), 74-81. Retrieved from [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[3-(aminomethyl)phenyl]acetate. Retrieved from [Link]

  • Norman, R. O. C., Radda, G. K., Brimacombe, D. A., Ralph, P. D., & Smith, E. M. (1961). The mechanisms of aromatic substitution. Part III. Hammett σ-Constants. Journal of the Chemical Society (Resumed), 3247. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Strategic options for the synthesis of combinatorial libraries. Retrieved from [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (2012). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 55(17), 7705-7722. Retrieved from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

  • CiteDrive. (n.d.). Automated and Parallel Amide Synthesis. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated and Parallel Amide Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Control Reactions for Sulfonylation/ Aminoalkylation Reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot Synthesis of Amides and Esters from 2,2,2-Trihaloethyl Esters Using Phosphorus(III) Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]_

  • ResearchGate. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. Retrieved from [Link]

  • Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]

Sources

Technical Guide: Application and Synthetic Protocols for Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

[1]

Compound Profile & Strategic Utility

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a versatile bifunctional building block characterized by two distinct reactive centers: a primary benzylamine and a phenylacetic ester.[1] Its meta-substitution pattern offers a unique geometry for linker design in PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and fragment-based drug discovery (FBDD).[1]

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: Ethyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride[1]

  • CAS Number: 259818-63-8 (Free base ref: 259818-63-8; Methyl analog ref: 197792-60-2)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 229.70 g/mol (Salt); 193.24 g/mol (Free Base)

  • Solubility: Highly soluble in DMSO, Methanol, and Water; sparingly soluble in non-polar solvents (Hexanes, Toluene).

Handling & Storage (Critical)
  • Hygroscopicity: As a hydrochloride salt, this compound is hygroscopic.[1] Moisture absorption can lead to hydrolysis of the ester or stoichiometry errors during weighing.[1]

  • Storage: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Stability: The ester moiety is susceptible to hydrolysis under basic aqueous conditions.[1] Avoid prolonged exposure to pH > 8.0 unless hydrolysis is intended.[1]

Core Application I: Chemoselective Amide Coupling

Objective: To utilize the primary amine (

Scientific Rationale

The hydrochloride salt masks the nucleophilicity of the amine. Successful coupling requires the in situ liberation of the free base using a tertiary amine (e.g., DIPEA or TEA). We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency and low racemization rates compared to carbodiimides (EDC/DCC).

Experimental Protocol

Scale: 1.0 mmol (approx. 230 mg of start material)

Reagents:

  • Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl (1.0 equiv)[1]

  • Carboxylic Acid Partner (R-COOH) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Anhydrous DMF (Dimethylformamide) (5 mL)[1]

Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Carboxylic Acid Partner  (1.1 equiv) in anhydrous DMF.
    
  • Reagent Addition: Add HATU (1.2 equiv) and DIPEA (1.0 equiv) to the acid solution. Stir at Room Temperature (RT) for 15 minutes. Mechanism: This generates the activated O-7-azabenzotriazole ester.

  • Amine Addition: In a separate vial, dissolve Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl (1.0 equiv) in minimal DMF. Add the remaining DIPEA (2.0 - 3.0 equiv) to this vial to neutralize the HCl salt.

    • Note: The solution may become cloudy due to the formation of DIPEA·HCl salts.[1][2]

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass =

    
    ).[1]
    
  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 5% LiCl (aq) (to remove DMF), sat.[1]

    
    , and Brine.[1] Dry over 
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Core Application II: Ester Hydrolysis (Activation)

Objective: To convert the ethyl ester into the free carboxylic acid, enabling the second point of attachment or generating the final bioactive species.

Scientific Rationale

Lithium Hydroxide (LiOH) is the preferred base over NaOH or KOH for this substrate.[1] The lithium cation coordinates with the carbonyl oxygen, enhancing electrophilicity, while the milder basicity reduces the risk of side reactions (e.g., racemization if chiral centers are present in the coupled payload).

Experimental Protocol

Reagents:

  • Amide-Coupled Intermediate (from Protocol I)[1]

  • LiOH[1

    
     (3.0 equiv)[1]
    
  • Solvent System: THF : Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the intermediate in THF (approx. 0.1 M concentration).[1][3][4] Cool to 0°C in an ice bath.

  • Saponification: Add a solution of LiOH·

    
      (3.0 equiv) in water dropwise.[1]
    
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Checkpoint: TLC should show the disappearance of the less polar ester spot and the appearance of a baseline acid spot.

  • Acidification: Cool back to 0°C. Carefully acidify to pH ~3-4 using 1M HCl.

    • Caution: Do not use strong concentrated acid if the attached payload is acid-sensitive (e.g., Boc groups).[1] Use citric acid buffer if necessary.[1]

  • Extraction: Extract with EtOAc (3x). The product will partition into the organic phase.[1]

  • Isolation: Dry over

    
     and concentrate. The resulting carboxylic acid is often pure enough for the next step without chromatography.[1]
    

Analytical Quality Control

To ensure scientific integrity, the following analytical parameters should be verified.

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, Water/MeCN + 0.1% TFA)> 95% Area Under Curve
Identity 1H NMR (DMSO-d6)

1.18 (t, 3H, Ethyl), 4.08 (q, 2H, Ethyl), 3.65 (s, 2H, Benzyl), 7.1-7.4 (m, 4H, Aromatic)
Salt Form Ion Chromatography / GravimetricConfirm Chloride content (approx. 15.4%)

Visualized Workflows

Diagram 1: Divergent Synthesis Workflow

This diagram illustrates the logical flow of using the compound as a linker.

SynthesisWorkflowStartStart:Ethyl 2-(3-(aminomethyl)phenyl)acetate HClNeutralizationStep 1:Salt Neutralization(DIPEA)Start->Neutralization Free Base Gen.CouplingStep 2:Amide Coupling(R-COOH + HATU)Neutralization->Coupling Nucleophilic AttackIntermediateIntermediate:Amide-Ester LinkerCoupling->Intermediate FormationHydrolysisStep 3:Ester Hydrolysis(LiOH / THF / H2O)Intermediate->Hydrolysis SaponificationFinalProductFinal Product:Functionalized AcidHydrolysis->FinalProduct Activation

Caption: Step-by-step synthetic pathway from the HCl salt precursor to the final functionalized carboxylic acid.

Diagram 2: Mechanistic Logic of Amide Coupling

This diagram details the causality in the coupling step, highlighting the role of the base.

MechanismHCl_SaltAmine-HCl Salt(Inactive Nucleophile)Free_AmineFree Amine (-NH2)(Active Nucleophile)HCl_Salt->Free_Amine Deprotonation by DIPEABaseDIPEA (Base)Base->Free_Amine Proton SpongeTransitionTetrahedral IntermediateFree_Amine->Transition AttacksActivated_AcidHATU-Activated Acid(Electrophile)Activated_Acid->Transition Reacts withProductAmide Bond FormedTransition->Product Elimination of HATU byproduct

Caption: Mechanistic flow showing the critical requirement of base-mediated deprotonation for reaction success.

References

  • PubChem. (n.d.).[1][3] Ethyl 2-[3-(aminomethyl)phenyl]acetate.[1][3][5] National Library of Medicine.[1][3] Retrieved January 29, 2026, from [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General Protocol Reference for HATU couplings).

Application Note: LC-MS/MS Quantitation and Profiling of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the LC-MS analysis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride . It is designed for analytical chemists and drug development professionals, synthesizing theoretical mass spectrometry principles with practical, field-proven methodology.[1]

Abstract

This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS: 259818-63-8).[1] This compound, a critical building block in medicinal chemistry, presents a dual analytical challenge: the primary amine induces peak tailing on traditional C18 stationary phases, while the ethyl ester is susceptible to hydrolysis under high-pH conditions. This protocol utilizes a Charged Surface Hybrid (CSH) C18 column chemistry under acidic conditions to ensure ester stability while delivering sharp peak symmetry for the basic amine.

Chemical Identity & Properties

Understanding the physicochemical behavior of the analyte is the foundation of this method.

PropertyDetailAnalytical Implication
Compound Name Ethyl 2-(3-(aminomethyl)phenyl)acetate HClTarget Analyte
Structure

Amine: Basic center (pKa ~9.5).[1][2] Ester: Labile site.
Molecular Weight 193.24 g/mol (Free Base)Precursor Ion

:
~194.12 Da
LogP ~1.1Moderately polar; requires high-aqueous start or C18 retention.[1]
Solubility Water, DMSO, MethanolDissolve in organic-free water or weak buffer to prevent hydrolysis.[1]

Analytical Challenges & Strategy

The "Base Tailing" Problem

Primary amines interact strongly with residual silanols on silica-based columns, leading to peak tailing.[1]

  • Solution: Use of a Charged Surface Hybrid (CSH) or Biphenyl column. These phases have a low-level positive surface charge that repels the protonated amine, mitigating secondary interactions and sharpening the peak.

Ester Stability

Ethyl esters can hydrolyze to their corresponding carboxylic acid (Phenylacetic acid derivative) in high pH buffers or upon prolonged exposure to water.

  • Solution: Maintain pH < 4.0 throughout the analysis. Use 0.1% Formic Acid.[3] Avoid ammonium hydroxide or high pH bicarbonate buffers.

Experimental Protocol

Reagents and Chemicals[4]
  • Analyte: Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (High purity >98%).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: LC-MS Grade Formic Acid (FA).[1]

Sample Preparation (Self-Validating Workflow)

To ensure data integrity, the sample preparation minimizes hydrolysis risk.[1]

  • Stock Solution (1 mg/mL): Weigh 1.0 mg (corrected for HCl salt factor, approx 1.19 mg total weight) into a 1.5 mL Eppendorf tube. Dissolve in 100% DMSO . Rationale: DMSO prevents ester hydrolysis better than water during storage.

  • Working Standard (10 µg/mL): Dilute Stock 1:100 into 90:10 Water:ACN + 0.1% FA .

    • Critical Step: Do not store this aqueous dilution for >24 hours. Prepare fresh daily.

  • QC Check: Prepare a "Hydrolysis Check" standard by leaving an aliquot at room temperature for 4 hours. If the peak area decreases by >2%, the ester is unstable in the chosen matrix.

LC Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Thermo Vanquish).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) %B Event Rationale
0.00 5 Start High aqueous to trap polar amine.
0.50 5 Hold Ensure void volume clearance.[1]
3.50 95 Ramp Elute analyte and hydrophobic impurities.
4.50 95 Wash Remove potential carryover.
4.60 5 Re-equilibrate Prepare for next injection.[1]

| 6.00 | 5 | Stop | Cycle complete. |

MS/MS Detection Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: 800 L/hr (Nitrogen).

MRM Transitions (Predicted & Optimized): The primary amine facilitates strong protonation


.
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity
194.1 177.1 15Quantifier (Loss of

)
194.1120.125Qualifier (Ester cleavage + CO loss)
194.1105.135Qualifier (Tropylium/Benzyl fragment)

Visualized Workflows

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data validation, highlighting critical control points (CCPs).

LCMS_Workflow cluster_LC UHPLC Separation cluster_MS MS/MS Detection Start Start: Solid Standard (HCl Salt) Weighing Weighing & Dissolution Solvent: 100% DMSO (Prevents Hydrolysis) Start->Weighing Dilution Dilution to Working Conc. Matrix: 90:10 H2O:ACN + 0.1% FA (Acidic pH stabilizes Amine) Weighing->Dilution Injection Injection (2 µL) Dilution->Injection Separation Column: CSH C18 (Repels protonated amine) Injection->Separation ESI ESI+ Source [M+H]+ = 194.1 Separation->ESI MRM MRM Detection 194.1 -> 177.1 (Quant) ESI->MRM DataQC Data QC Check Peak Tailing < 1.2? Retention Time Stable? MRM->DataQC DataQC->Dilution Fail (Re-prep) Report Final Quantitation DataQC->Report Pass

Caption: Step-by-step LC-MS workflow emphasizing hydrolysis prevention and QC checkpoints.

Fragmentation Pathway (Predicted)

Understanding the fragmentation aids in confirming the molecule's identity during method development.

Fragmentation Parent Precursor Ion [M+H]+ m/z 194.1 Frag1 Loss of NH3 (Benzyl Cation) m/z 177.1 Parent->Frag1 -17 Da (NH3) Frag2 Ester Cleavage (Loss of EtOH) m/z ~148 Parent->Frag2 -46 Da (EtOH) Frag3 Phenyl Fragment m/z 105.1 Frag1->Frag3 High CE

Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.

Results & Discussion (Expected)

  • Linearity: The method is expected to be linear from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Retention Time: Expect elution at approximately 2.5 - 3.0 minutes.[1]

  • System Suitability:

    • Tailing Factor: Should be < 1.3 using the CSH column. If > 1.5, replace the column or increase buffer ionic strength (add 5mM Ammonium Formate).

    • Carryover: Due to the amine, carryover may occur. Ensure the needle wash contains 50:50 MeOH:Water + 0.1% Formic Acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent matches initial mobile phase (low % organic).[1]
Signal Drop Ester HydrolysisCheck sample pH. Ensure it is acidic. Remake standard in DMSO.
High Backpressure Salt precipitationIf using phosphate buffers (not recommended), switch to volatile formate.[1]

References

  • PubChem Compound Summary. "Ethyl 2-[3-(aminomethyl)phenyl]acetate."[1][4] National Center for Biotechnology Information. Accessed Jan 2026. [Link][1][4]

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology for LC Separations of Basic Compounds." Waters Application Notes. [Link][1]

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010. (General reference for amine analysis on C18).

Sources

Application Note & Protocol: Quantification of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

[For Research Use Only]

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation. This method is designed for high-throughput analysis, making it suitable for pharmacokinetic and toxicokinetic studies in drug development. All procedures are in accordance with the principles outlined in the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][2][3][4][5][6][7]

Introduction

Ethyl 2-(3-(aminomethyl)phenyl)acetate is an organic compound with potential applications in pharmaceutical research.[8] Accurate quantification of this molecule in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for bioanalysis due to its high sensitivity, specificity, and selectivity.[9] This document provides a comprehensive protocol for the quantification of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in human plasma, including sample preparation, instrument parameters, and a full validation summary. The causality behind the experimental choices is explained to provide a deeper understanding of the method's principles.

Experimental

Materials and Reagents
  • Analytes and Standards:

    • Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (Reference Standard, purity >99%)

    • Ethyl 2-(3-(aminomethyl)phenyl)acetate-d5 (Internal Standard, IS, purity >99%)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

  • Biological Matrix:

    • Drug-free human plasma (K2EDTA as anticoagulant)

Instrumentation
  • LC System: Agilent 1290 Infinity II LC system or equivalent

  • MS System: Agilent 6495 Triple Quadrupole LC/MS system or equivalent with an electrospray ionization (ESI) source[10]

  • Analytical Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl column (2.1 x 50 mm, 1.8 µm)[10]

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepared by dissolving the reference standard and internal standard in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from biological samples, which can interfere with the analysis.[10][11]

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

A Phenyl-Hexyl column is chosen for its alternative selectivity, which can be beneficial for separating polar and aromatic compounds.

Parameter Value
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium acetate and 0.1% formic acid in water
Mobile Phase B 10 mM Ammonium acetate and 0.1% formic acid in methanol
Gradient See Table 1
Flow Rate 0.5 mL/min
Injection Volume 1 µL
Column Temperature 50°C
Autosampler Temperature 4°C

Table 1: Gradient Elution Program

Time (min) %B
0.03
0.515
3.045
5.070
5.2595
6.595
6.63
Mass Spectrometry

The analysis is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Parameter Value
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Drying Gas Temperature 270°C
Drying Gas Flow 12 L/min
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Nebulizer Pressure 40 psig
Capillary Voltage 4500 V

Table 2: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Ethyl 2-(3-(aminomethyl)phenyl)acetate194.1121.115
Ethyl 2-(3-(aminomethyl)phenyl)acetate-d5 (IS)199.1126.115

Method Validation

A full validation of the bioanalytical method should be performed to ensure its suitability for the intended purpose.[12] The validation is conducted in accordance with the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7]

Selectivity

The selectivity of the method is assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard.[6]

Linearity and Range

The linearity of the method is determined by analyzing calibration standards at a minimum of six different concentration levels. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is used.

Table 3: Calibration Curve Parameters

Parameter Result
Linear Range 0.5 - 500 ng/mL
Regression Equation y = 0.025x + 0.003
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The accuracy and precision are evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[2]

Table 4: Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ0.595.0 - 105.0< 15.093.0 - 107.0< 18.0
Low QC1.597.0 - 103.0< 10.096.0 - 104.0< 12.0
Mid QC5098.0 - 102.0< 8.097.5 - 102.5< 10.0
High QC40099.0 - 101.0< 7.098.0 - 102.0< 9.0
Recovery and Matrix Effect

The extraction recovery and matrix effect are assessed to ensure that the sample preparation is efficient and that endogenous components in the plasma do not affect the ionization of the analyte and internal standard.

Table 5: Recovery and Matrix Effect

QC Level Recovery (%) Matrix Effect (%)
Low QC85.298.5
High QC88.9101.2
Stability

The stability of the analyte in plasma is evaluated under various conditions to ensure that the sample handling and storage do not compromise the integrity of the results.

Table 6: Stability Summary

Stability Condition Duration Result
Bench-top Stability 4 hoursStable (within ±15% of nominal concentration)
Freeze-Thaw Stability 3 cyclesStable (within ±15% of nominal concentration)
Long-term Stability 30 daysStable at -80°C (within ±15% of nominal concentration)
Autosampler Stability 24 hoursStable at 4°C (within ±15% of nominal concentration)

Workflow and Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add IS (10 µL) s1->s2 s3 Protein Precipitation (Acetonitrile, 200 µL) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject Supernatant (1 µL) s5->a1 Transfer a2 Chromatographic Separation (Phenyl-Hexyl Column) a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Calibration Curve (Linear Regression) d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

This application note provides a detailed and scientifically sound protocol for the quantification of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in human plasma. The described LC-MS/MS method is sensitive, selective, and has been validated according to international guidelines, demonstrating its suitability for high-throughput bioanalysis in a drug development setting. The comprehensive validation ensures the reliability and accuracy of the data generated using this method.

References

  • Swedish National Food Administration. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
  • Google Patents. (2014). Phenylethyl acetate synthesis method. CN103553914A.
  • PubChem. (n.d.). Ethyl 2-[3-(aminomethyl)phenyl]acetate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data.
  • National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • BenchChem. (2025). Spectroscopic Data Analysis of 2-(Ethyl(phenyl)amino)ethyl acetate: A Technical Guide.
  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System.
  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • PubMed. (2021). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • PubMed Central. (2025). Validated Matrix Matched Quantification of Ethyl Chloride in Postmortem Biological Samples Using HS-GC-FID: Lung as the Optimal Tissue and Temporal Detection Dynamics.
  • Biosynth. (n.d.). 2-(3-Aminophenyl)ethyl acetate.
  • International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10.
  • University of Pretoria. (n.d.). Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples.
  • Horizon Research Publishing. (2015). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.

Sources

In vitro studies with Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization and Stability Profiling of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Executive Summary

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS: 259818-63-8) is a critical pharmacophore and building block in medicinal chemistry, specifically recognized as a precursor for PROTAC (Proteolysis Targeting Chimera) linkers and PTP1B (Protein Tyrosine Phosphatase 1B) inhibitors [1, 2].[1]

While often utilized as a synthetic intermediate, this compound requires rigorous in vitro profiling when used as a "prodrug fragment" or bioactive probe.[1] The ethyl ester moiety renders the molecule susceptible to hydrolysis by plasma esterases (e.g., CES1, CES2), converting it into its corresponding carboxylic acid—the active form often responsible for linker functionality in degraders [3].[1]

This Application Note provides a comprehensive guide for researchers to characterize the metabolic stability, chemical reactivity, and cellular toxicity of this compound. These protocols are designed to validate the compound's integrity in biological media before its deployment in complex conjugation or phenotypic screening assays.[1]

Physicochemical Profile & Handling

Before initiating biological assays, the physicochemical properties of the hydrochloride salt must be understood to prevent precipitation or degradation during stock preparation.[1]

PropertyValue / DescriptionClinical Relevance
Molecular Formula C₁₁H₁₅NO₂[1][2] · HClSalt form enhances aqueous solubility.[1]
Molecular Weight ~229.70 g/mol Low MW fragment; high ligand efficiency potential.[1]
Solubility >10 mg/mL in Water/DMSOHighly soluble due to ionic HCl pair.[1]
pKa (Amine) ~9.5 (Predicted)Protonated (charged) at physiological pH (7.4).[1]
LogP ~1.1 (Ester form)Moderate lipophilicity; likely permeable.[1]
Metabolic Liability Ethyl EsterHigh susceptibility to carboxylesterases.[1]

Storage Protocol:

  • Solid State: Store at -20°C under inert gas (Nitrogen/Argon) to prevent hygroscopic uptake.

  • Stock Solution: Prepare fresh in DMSO or sterile water.[1] Avoid phosphate buffers for long-term storage of the stock (>24h) to minimize spontaneous hydrolysis.[1]

Application I: Metabolic Stability (Plasma & Esterase Hydrolysis)

Rationale: The ethyl ester group is a "soft spot" for metabolism.[1] In a biological context, this compound acts as a prodrug.[1] The primary in vitro study required is determining its half-life (


) in plasma to understand how quickly it generates the free acid (the active linker species) [4].[1]
Experimental Workflow

The following diagram illustrates the metabolic pathway and the analytical workflow for determining stability.

MetabolicStability Compound Ethyl 2-(3-(aminomethyl) phenyl)acetate HCl Intermediate Enzymatic Hydrolysis Compound->Intermediate Incubation 37°C Analysis LC-MS/MS Quantification Compound->Analysis Parent Depletion Plasma Plasma/Liver S9 (Contains CES1/CES2) Plasma->Intermediate Product Active Acid Metabolite + Ethanol Intermediate->Product Rapid Conversion Product->Analysis Supernatant Injection

Figure 1: Metabolic fate of the ethyl ester scaffold in biological matrices and analytical workflow.

Detailed Protocol: Plasma Stability Assay

Materials:

  • Test Compound: Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl (10 mM DMSO stock).[1]

  • Matrix: Pooled Human/Mouse Plasma (heparinized).[1]

  • Internal Standard (IS): Tolbutamide or Propranolol.[1]

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Step-by-Step Procedure:

  • Preparation: Pre-warm plasma to 37°C in a water bath.

  • Spiking: Dilute the 10 mM stock to 100 µM in PBS, then spike into plasma to a final concentration of 1 µM (0.1% DMSO final).

    • Control: Spike into heat-inactivated plasma (or PBS) to differentiate enzymatic vs. chemical hydrolysis.[1]

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Sampling: Remove 50 µL aliquots at time points: 0, 5, 15, 30, 60, and 120 minutes .

    • Note: Esters can hydrolyze very rapidly (

      
       min); early time points are critical.[1]
      
  • Quenching: Immediately transfer aliquots into a plate containing 200 µL of ice-cold Quenching Solution (containing IS). Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

  • Analysis: Inject 5 µL of the supernatant into LC-MS/MS. Monitor MRM transitions for both the Parent (Ethyl ester) and the Metabolite (Acid).[1]

Data Analysis: Calculate the % remaining of the parent compound.[1] Plot ln(% remaining) vs. time to determine the slope (


).[1]



[1]

Application II: Chemical Stability & Reactivity

Rationale: The aminomethyl group is a primary amine.[1] In fragment-based drug discovery (FBDD), researchers must verify that the compound does not cyclize or polymerize under physiological conditions.[1] Furthermore, the ester bond is susceptible to base-catalyzed hydrolysis (pH > 8).[1]

Protocol: pH-Dependent Stability Profiling

Materials:

  • Buffers: pH 1.2 (SGF), pH 7.4 (PBS), pH 9.0 (Borate).[1]

  • Analysis: HPLC-UV (254 nm).[1]

Procedure:

  • Prepare 100 µM solutions of the compound in each buffer.

  • Incubate at 25°C (Ambient) and 37°C .

  • Sample at 0, 4, 8, and 24 hours.[1]

  • Analyze via HPLC.[1]

    • Pass Criteria: >95% recovery of parent compound at pH 7.4 after 24h.[1]

    • Fail Criteria: Appearance of >5% degradation product (likely the carboxylic acid or cyclized lactam if sterically feasible).[1]

Application III: In Vitro Cytotoxicity (Off-Target Screening)

Rationale: Before using this molecule as a linker in PROTAC synthesis or as a fragment probe, its baseline toxicity must be established.[1] The amine group can cause lysosomal trapping or cationic toxicity at high concentrations [5].[1]

Protocol: MTT Cell Viability Assay

Cell Lines:

  • HEK293 (Kidney, general toxicity).[1]

  • HepG2 (Liver, metabolic competence).[1]

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Dosing: Treat cells with the compound in a serial dilution (e.g., 0.1 µM to 100 µM).

    • Vehicle Control: 0.5% DMSO.[1]

    • Positive Control:[1] Staurosporine (1 µM).[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 3-4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Interpretation:

  • IC₅₀ > 50 µM: Considered low toxicity; suitable for use as a scaffold/linker.[1]

  • IC₅₀ < 10 µM: Indicates potential off-target effects; structural optimization required.[1]

References

  • PubChem. (n.d.).[1][2][3] Ethyl 2-[3-(aminomethyl)phenyl]acetate.[1][2][3] National Library of Medicine.[1][2][3] Retrieved January 29, 2026, from [Link][1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (General reference for Esterase Stability protocols).

Sources

Animal models for testing Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Efficacy Evaluation of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Executive Summary & Compound Profile

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (hereafter referred to as EAPA-HCl ) is a synthetic small molecule featuring a benzylamine pharmacophore and an ethyl ester moiety. Based on its structural homology to known Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) inhibitors and Gabapentinoid precursors, this compound is evaluated primarily as a prodrug candidate for anti-inflammatory and anti-fibrotic therapies.

  • Compound Class: Benzylamine derivative / Phenylacetic acid ester.

  • Primary Mechanism (Hypothesized):

    • Prodrug Activation: Rapid hydrolysis by plasma esterases to the active acid, 3-(aminomethyl)phenylacetic acid .

    • Target Engagement: Inhibition of VAP-1 (Vascular Adhesion Protein-1), reducing leukocyte trafficking and oxidative stress (H₂O₂ production).

  • Therapeutic Indication: Hepatic Fibrosis (NASH), Acute Inflammation, and potentially Neuropathic Pain.

This guide outlines the critical animal models required to validate the efficacy of EAPA-HCl, focusing on its conversion kinetics and downstream pharmacodynamic effects.

Mechanism of Action & Rationale

The efficacy of EAPA-HCl relies on its ability to modulate the amine oxidase pathway. VAP-1 is an endothelial ectoenzyme that deaminates primary amines (like the aminomethyl group in EAPA-HCl), generating aldehydes, ammonia, and hydrogen peroxide (H₂O₂). H₂O₂ acts as a signaling molecule for vascular adhesion, promoting leukocyte infiltration.

Why this compound?

  • The Benzylamine Core: Mimics the natural substrate of VAP-1, allowing for competitive inhibition.

  • The Ethyl Ester: Increases lipophilicity for enhanced oral bioavailability compared to the free acid, facilitating passive transport across the gut epithelium before hydrolysis.

DOT Visualization: Mechanism of Action

MOA Prodrug EAPA-HCl (Ethyl Ester Prodrug) ActiveDrug Active Metabolite (3-aminomethyl phenylacetic acid) Prodrug->ActiveDrug Hydrolysis Esterase Carboxylesterases (Liver/Plasma) Esterase->Prodrug Catalyzes VAP1 VAP-1 / SSAO (Target Enzyme) ActiveDrug->VAP1 Inhibits Leukocytes Leukocyte Extravasation VAP1->Leukocytes Promotes OxStress Oxidative Stress (H2O2 Production) VAP1->OxStress Generates Fibrosis Tissue Fibrosis & Inflammation Leukocytes->Fibrosis Drivers OxStress->Fibrosis Exacerbates

Figure 1: Proposed Mechanism of Action. EAPA-HCl acts as a prodrug, hydrolyzing to the active acid which inhibits VAP-1, thereby blocking leukocyte infiltration and oxidative damage.

Pharmacokinetic (PK) Validation Model

Before efficacy testing, the "prodrug-to-active" conversion must be verified in vivo.

Model: Male Sprague-Dawley Rats (Cannulated)

  • Rationale: Rats possess esterase activity profiles reasonably predictive of human first-pass metabolism for phenylacetic esters.

  • Group Size: n=3 per time point.

Protocol:

  • Administration: Oral gavage (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Serial blood draws via jugular vein cannula at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: LC-MS/MS quantification of both Parent (Ester) and Metabolite (Acid) .

  • Success Criteria:

    • Rapid disappearance of Parent (Tmax < 0.5 h).

    • High exposure (AUC) of the Active Acid.

Efficacy Model 1: Acute Inflammation (VAP-1 Dependent)

Model: LPS-Induced Air Pouch Model (Mouse)

Rationale: VAP-1 mediates the transmigration of neutrophils and monocytes from blood into inflamed tissue. The air pouch model creates a sterile "pseudo-synovial" cavity where leukocyte infiltration can be precisely quantified. This is the gold standard for testing VAP-1 inhibitors [1].

Experimental Design:

ParameterSpecification
Species C57BL/6 Mice (Male, 8-10 weeks)
Induction Air injection (Day 0, Day 3) to form pouch.
Challenge LPS (Lipopolysaccharide) injection into pouch on Day 6.
Treatment EAPA-HCl (PO) administered 1 hour prior to LPS challenge.
Doses Vehicle, 3, 10, 30 mg/kg.
Readout Pouch exudate analysis at 4 hours post-LPS.

Step-by-Step Protocol:

  • Pouch Formation: Inject 5 mL sterile air subcutaneously into the dorsal area. Re-inflate with 3 mL air on Day 3.

  • Drug Administration: On Day 6, administer EAPA-HCl by oral gavage.

  • Inflammation Induction: 60 minutes later, inject 1 mL of LPS (1 µg/mL in saline) directly into the pouch.

  • Termination: 4 hours post-LPS, euthanize mice.

  • Lavaging: Inject 2 mL cold PBS/EDTA into the pouch, massage gently, and aspirate the exudate.

  • Analysis:

    • Total Cell Count: Hemocytometer or automated counter.

    • Differential Count: Flow cytometry (Ly6G+ for neutrophils, F4/80+ for monocytes).

    • Cytokines: ELISA for TNF-α and IL-1β in the supernatant.

Self-Validating Check: The Vehicle + LPS group must show a >10-fold increase in neutrophils compared to Vehicle + Saline. If not, the induction failed.

Efficacy Model 2: Liver Fibrosis (Chronic)

Model: CCl₄-Induced Liver Fibrosis

Rationale: Chronic liver injury upregulates VAP-1 expression on hepatic endothelial cells. Inhibition of VAP-1 reduces the recruitment of inflammatory cells that activate hepatic stellate cells (the drivers of fibrosis). This model tests the compound's ability to halt disease progression [2].

Experimental Design:

ParameterSpecification
Species C57BL/6 or BALB/c Mice
Induction Carbon Tetrachloride (CCl₄) 0.5 mL/kg (1:4 in olive oil) IP, 2x/week for 6 weeks.
Treatment EAPA-HCl (PO, Daily) starting from Week 3 (Therapeutic Mode).
Controls Naive, Vehicle (CCl₄ only), Positive Control (e.g., Cenicriviroc).
Readout Liver Histology (Sirius Red), Hydroxyproline content, ALT/AST.

Workflow Diagram:

FibrosisWorkflow Start Week 0: Start CCl4 Induction (2x/week) Week3 Week 3: Fibrosis Established Start EAPA-HCl Treatment Start->Week3 Induction Phase Week6 Week 6: Termination Week3->Week6 Therapeutic Phase (CCl4 + Drug) Analysis Analysis: 1. Sirius Red Staining 2. Hydroxyproline Assay 3. Serum ALT/AST Week6->Analysis

Figure 2: Therapeutic dosing schedule for CCl4-induced fibrosis. Treatment begins after fibrosis initiation to mimic clinical intervention.

Detailed Protocol:

  • Induction: Administer CCl₄ intraperitoneally twice weekly. Monitor body weight to ensure mice tolerate the toxicity.

  • Treatment: From Week 3 to Week 6, administer EAPA-HCl (e.g., 30 mg/kg) daily via oral gavage.

  • Necropsy: Collect liver lobes. Fix the left lobe in 10% formalin; flash freeze the right lobe.

  • Hydroxyproline Assay (Quantitative):

    • Hydrolyze 50 mg liver tissue in 6N HCl at 110°C overnight.

    • Perform colorimetric assay (Chloramine T / Ehrlich’s reagent) to quantify collagen content.

  • Histology: Stain sections with Sirius Red. Use digital image analysis (e.g., ImageJ) to calculate the % fibrotic area.

References

  • Salter-Cid, L. M., et al. (2005). "Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase." Journal of Pharmacology and Experimental Therapeutics.

  • Weston, C. J., et al. (2013). "Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis." Journal of Clinical Investigation.

  • Foot, J. S., et al. (2013). "Discovery of PXS-4728A, a potent and selective inhibitor of vascular adhesion protein-1 (VAP-1) for the treatment of inflammatory diseases." Bioorganic & Medicinal Chemistry Letters.

  • Deng, J., et al. (2023). "Small Molecule Degraders of Protein Tyrosine Phosphatase 1B." (Contextual reference for 3-aminomethyl phenylacetic acid as a linker). Angewandte Chemie.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental issues and their solutions.

Synthesis Overview

The synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a crucial process for obtaining a key building block in pharmaceutical development. A common and efficient pathway involves the reduction of the nitrile group in the precursor, ethyl 2-(3-cyanophenyl)acetate, to a primary amine, followed by conversion to its stable hydrochloride salt. While conceptually straightforward, this transformation is fraught with potential pitfalls, from incomplete reactions and byproduct formation to difficulties in isolation and purification.

This guide provides a structured, question-and-answer-based approach to troubleshoot these specific challenges.

G cluster_0 Synthetic Pathway Start Ethyl 2-(3-cyanophenyl)acetate Reduction Reduction of Nitrile Start->Reduction Reagents: H₂, Catalyst (e.g., Pd/C) or Chemical Reductant (e.g., LiAlH₄) Amine Ethyl 2-(3-(aminomethyl)phenyl)acetate (Free Base) Reduction->Amine Work-up Salt HCl Salt Formation Amine->Salt Reagent: Anhydrous HCl Product Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl Salt->Product Isolation & Purification

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: The Reduction of Ethyl 2-(3-cyanophenyl)acetate

The conversion of the aromatic nitrile to a benzylamine is the core transformation. Catalytic hydrogenation is often the method of choice for its clean nature and scalability.

Q1: My catalytic hydrogenation reaction is sluggish or shows no conversion. What are the likely causes?

This is a common issue often related to the catalyst's activity or the reaction conditions.

  • Expertise & Experience: The efficiency of heterogeneous catalytic hydrogenation is highly dependent on the "activity" of the catalyst, which can be compromised in several ways. The reaction is a surface phenomenon, and anything that blocks the catalyst's active sites will inhibit the reaction.[1][2]

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure the catalyst (e.g., Palladium on Carbon, Pd/C) is fresh. Older catalysts can absorb atmospheric poisons or become oxidized, reducing their efficacy. A "dry-packed" catalyst under an inert atmosphere is often more active than a water-wet one, though the latter is safer to handle.

    • Catalyst Poisoning: The starting material must be pure. Sulfur- or phosphorus-containing impurities are notorious catalyst poisons. Purify the starting nitrile if its purity is questionable.

    • Solvent Choice: The solvent plays a critical role. Protic solvents like ethanol or methanol are generally excellent choices as they help maintain catalyst activity and can improve hydrogen solubility.

    • Reaction Parameters: Inadequate hydrogen pressure or poor agitation can lead to a slow reaction. Ensure the vessel is being agitated or stirred vigorously to keep the catalyst suspended and facilitate mass transfer of hydrogen gas. If using a Parr shaker, ensure the shaking is vigorous enough for good mixing.

ParameterRecommended ConditionRationale
Catalyst 5-10 mol% Pd/C, 5% or 10% loadingProvides sufficient active sites without excessive cost.
Solvent Methanol, EthanolGood solubility for substrate and H₂, helps maintain catalyst activity.
Pressure 50-100 psi H₂ (or as specified)Ensures sufficient hydrogen concentration at the catalyst surface.[3]
Temperature Room Temperature to 50 °CBalances reaction rate with potential for side reactions.

Q2: My main impurity is a secondary amine "dimer." How is this formed and how can I prevent it?

This is the most significant and mechanistically interesting challenge in nitrile reductions.

  • Expertise & Experience: The formation of a secondary amine, such as bis(3-(2-ethoxy-2-oxoethyl)benzyl)amine, occurs via a well-understood pathway. The reduction of a nitrile proceeds through an intermediate imine. The desired product, the primary amine, is nucleophilic and can attack this imine intermediate, leading to the "dimer" byproduct after further reduction. This side reaction is often the yield-limiting step.[4][5]

  • Trustworthiness (Self-Validating System):

    • Mechanistic Insight: By understanding the mechanism, we can devise strategies to suppress the side reaction. The key is to make the desired reaction (reduction of the imine to the primary amine) faster than the undesired reaction (nucleophilic attack by the primary amine on the imine).

    G RCN R-C≡N (Nitrile) Imine R-CH=NH (Imine Intermediate) RCN->Imine + H₂/Catalyst Amine1 R-CH₂-NH₂ (Primary Amine - Product) Imine->Amine1 + H₂/Catalyst (Desired Path) DimerImine R-CH=N-CH₂-R (Dimer Imine) Imine->DimerImine + R-CH₂-NH₂ (Undesired Path) Amine2 R-CH₂-NH-CH₂-R (Secondary Amine - Byproduct) DimerImine->Amine2 + H₂/Catalyst

    Caption: Competing pathways in nitrile reduction leading to byproduct formation.

  • Authoritative Grounding & Solutions:

    • Addition of Ammonia: The most common industrial solution is to perform the hydrogenation in a solution saturated with ammonia (e.g., using methanolic ammonia).[4] Ammonia is a small, non-bulky amine that floods the reaction mixture. It competes with the product amine in reacting with the imine intermediate, shifting the equilibrium away from dimer formation.

    • Acidic Conditions: Alternatively, adding a small amount of acid (e.g., acetic acid or a Lewis acid) can protonate the imine. The resulting iminium ion is more electrophilic and reduces faster, but it is less susceptible to attack by the neutral primary amine product. However, care must be taken as the ester group could be sensitive to strong acids.[5]

Part 2: Work-up and Purification of the Free Base

After the reaction, isolating the product requires careful work-up.

Q3: I have difficulty filtering the palladium catalyst after the reaction. What is the best practice?

  • Expertise & Experience: Palladium on carbon is a very fine powder that can pass through standard filter paper. The work-up must be performed carefully to avoid catalyst contamination in the final product, which is a major concern in pharmaceutical synthesis.

  • Protocol: Catalyst Filtration

    • Venting: Carefully vent the reaction vessel and purge with an inert gas like Nitrogen or Argon. Caution: Pd/C can be pyrophoric and may ignite in the presence of air and residual hydrogen on the catalyst surface, especially when dry.

    • Quenching (Optional but Recommended): Add a small amount of water to the reaction mixture to wet the catalyst and reduce the risk of fire.

    • Filtration Aid: Prepare a pad of Celite® (diatomaceous earth) in a Büchner or sintered glass funnel. The pad should be about 1-2 cm thick.

    • Procedure: Wet the Celite pad with the reaction solvent (e.g., methanol). Filter the reaction mixture through the Celite pad. The Celite creates a fine filtration matrix that traps the small catalyst particles.

    • Washing: Wash the filter cake with a generous amount of fresh solvent to ensure all the product is recovered.

    • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

Part 3: Hydrochloride Salt Formation and Isolation

Converting the oily free-base amine to a stable, crystalline hydrochloride salt is the final and often most delicate step.

Q4: When I add HCl to my free base, it turns into a sticky oil or fails to precipitate. How can I get a crystalline solid?

This is a classic crystallization problem, often caused by the presence of water or the use of an inappropriate solvent system. Amine hydrochloride salts are often hygroscopic.[6][7]

  • Expertise & Experience: The goal is to create a supersaturated solution from which the salt will crystallize rather than "crash out" as an amorphous oil. This requires precise control over the solvent environment and the exclusion of water.

  • Trustworthiness (Self-Validating System):

    • Solubility Principles: The free base amine should be soluble in the chosen solvent, but the resulting hydrochloride salt should be insoluble. This differential solubility is the key to successful crystallization.[8]

    • Anhydrous Conditions: Water can interfere by solvating the salt and preventing the formation of a stable crystal lattice, often resulting in an oil. Therefore, using an anhydrous source of HCl is critical.[9]

  • Authoritative Grounding & Solutions:

ProblemPotential CauseRecommended Solution
Oiling Out Solvent system is too polar; product is too soluble.Dissolve the free base in a minimal amount of a solvent it is soluble in (e.g., Ethyl Acetate, Isopropanol). Slowly add a non-polar "anti-solvent" (e.g., Heptane, Diethyl Ether) until turbidity persists. This brings the solution closer to saturation before adding HCl.[6]
No Precipitation Product salt is too soluble in the chosen solvent.Change the solvent system entirely. A common choice is Isopropanol/Heptane or Ethyl Acetate/Heptane.
Sticky/Hygroscopic Solid Presence of water.Use a commercially available anhydrous solution of HCl (e.g., HCl in Dioxane, Diethyl Ether, or Isopropanol).[6][9] Ensure all glassware is oven-dried and the free base is anhydrous (e.g., by dissolving in a solvent like dichloromethane, drying with MgSO₄, filtering, and removing the solvent).
  • Protocol: Crystalline HCl Salt Formation

    • Preparation: Dissolve the purified, anhydrous free-base amine (1 equivalent) in a suitable solvent (e.g., Ethyl Acetate or Isopropanol, ~5-10 mL per gram of amine).

    • HCl Addition: While stirring, slowly add a solution of anhydrous HCl (e.g., 2M HCl in Diethyl Ether) dropwise. Add approximately 1.0 to 1.1 equivalents.

    • Crystallization: The hydrochloride salt should begin to precipitate. If it does not, you can try:

      • Scratching the inside of the flask with a glass rod at the solvent-air interface.

      • Adding a seed crystal if available.

      • Cooling the mixture in an ice bath.

    • Isolation: Once precipitation is complete, collect the solid by vacuum filtration.

    • Washing: Wash the filter cake with a small amount of a cold, non-polar solvent (like diethyl ether or heptane) to remove any soluble impurities.

    • Drying: Dry the solid product under high vacuum to remove all residual solvents.

By systematically addressing these common issues with a combination of mechanistic understanding and proven laboratory techniques, the synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride can be transformed from a challenging task into a reliable and reproducible procedure.

References

  • Organic Syntheses. ethyl phenylacetate. [Link]

  • Xiao, Z., et al. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3069. [Link]

  • LookChem. Purification of Ethyl acetate. Chempedia. [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). [Link]

  • Google Patents.
  • The Good Scents Company. ethyl phenyl acetate, 101-97-3. [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]

  • ResearchGate. Analysis of potential phenylacetone precursors by gas chromatography/mass spectrometry and their conversion to phenylacetone. [Link]

  • Google Patents. CN101973880A - Synthetic method of methyl (ethyl)
  • Google Patents.
  • American Fuel & Petrochemical Manufacturers. Question 69: How do you detect that amine salts are forming.... [Link]

  • Catalyst University. Catalytic Hydrogenation: Theory, Mechanism, and Examples. YouTube. [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. [Link]

  • Chemistry LibreTexts. Catalytic Hydrogenation of Alkenes. [Link]

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]

  • Chemguide. reduction of nitriles. [Link]

  • Organic Chemistry Data. Catalytic Hydrogenation. [Link]

  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]

  • ResearchGate. How to prevent secondary amine formation in nitrile reduction?. [Link]

  • IOFI. Ethyl phenylacetate. [Link]

  • University of Glasgow. Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Michael Evans. Preparations and Reactions of Amides and Nitriles. YouTube. [Link]

Sources

Optimizing reaction conditions for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Reaction Conditions for Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Executive Summary & Compound Profile

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a critical bifunctional intermediate often employed in the synthesis of peptidomimetics and as a linker in drug conjugates.[1] Its structure features a meta-substituted benzene ring bearing an acid-labile ethyl ester and a primary amine (stabilized as the HCl salt).[1]

The optimization of this compound typically hinges on two primary synthetic pathways:

  • Catalytic Hydrogenation of the nitrile precursor (Ethyl 2-(3-cyanophenyl)acetate).

  • Acidolytic Deprotection of the N-Boc intermediate.

This guide addresses the specific chemical instabilities encountered in these pathways—specifically transesterification , secondary amine formation (dimerization) , and hygroscopic salt management .[1]

Synthesis Workflow & Decision Logic

The following diagram illustrates the two primary routes and the critical control points (CCPs) where failure modes most often occur.

SynthesisWorkflow Start_Nitrile Precursor A: Ethyl 2-(3-cyanophenyl)acetate (CAS 210113-91-0) Process_H2 Route A: Catalytic Hydrogenation (H2, Pd/C or RaNi, HCl/EtOH) Start_Nitrile->Process_H2 Start_Boc Precursor B: Ethyl 2-(3-(N-Boc-aminomethyl)phenyl)acetate (CAS 113520-29-9) Process_Deprot Route B: Acidolytic Deprotection (4M HCl in Dioxane or EtOAc) Start_Boc->Process_Deprot CCP_1 CCP 1: Poisoning/Dimerization Control: Add NH3 or Acid Process_H2->CCP_1 Risk: 2° Amine Product Target Product: Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl (CAS 259818-63-8) Process_Deprot->Product Risk: Hydrolysis CCP_2 CCP 2: Transesterification Control: Solvent Match (EtOH) CCP_1->CCP_2 Risk: Ester Exchange CCP_2->Product Workup Work-up: Trituration (Et2O or Hexanes) Product->Workup

Figure 1: Strategic synthesis pathways. Route A is preferred for scale-up; Route B is preferred for late-stage medicinal chemistry.[1]

Troubleshooting & FAQs: Researcher to Scientist

Category A: Catalytic Hydrogenation (Route A)

Context: Reducing the nitrile group (-CN) to the primary amine (-CH2NH2) without affecting the ester.

Q1: I am observing a significant impurity (~10-15%) with roughly double the molecular weight (M+ = ~383). What is happening? Diagnosis: You are seeing secondary amine formation (dimerization) .[1] Mechanism: The intermediate imine formed during reduction reacts with the newly formed primary amine.[1] Corrective Action:

  • Acidic Additive: Add 1.0–2.0 equivalents of HCl (using ethanolic HCl) or Acetic Acid to the reaction mixture.[1] This protonates the primary amine as it forms, rendering it non-nucleophilic and preventing it from attacking the imine intermediate.[1]

  • Ammonia Suppression: Alternatively, perform the reaction in ammonia-saturated ethanol.[1] The excess ammonia shifts the equilibrium away from secondary amine formation.[1]

Q2: My ethyl ester is converting to a methyl ester during hydrogenation. Why? Diagnosis: Transesterification .[1] Cause: You are likely using Methanol (MeOH) as the reaction solvent.[1] Corrective Action:

  • Solvent Match: Always use Ethanol (EtOH) when reducing an ethyl ester.[1] If solubility is an issue, use non-nucleophilic co-solvents like THF or Ethyl Acetate, but avoid MeOH strictly.[1]

Q3: The reaction stalls at 50% conversion despite high H2 pressure. Diagnosis: Catalyst poisoning or insufficient activity.[1] Corrective Action:

  • Catalyst Choice: Nitrile reduction on a phenyl ring can be sluggish.[1] Switch from Pd/C to Raney Nickel (if compatible with your safety protocols) or PtO2 (Adam’s Catalyst) .[1]

  • Loading: Increase Pd/C loading to 10 wt% or heat gently to 40°C. Note: Higher temps increase the risk of intermolecular amide formation (polymerization), so monitor closely.

Category B: Boc-Deprotection (Route B)

Context: Removing the tert-butyl carbamate group to yield the HCl salt.

Q4: After deprotection with HCl/Dioxane, my product is a hygroscopic gum/oil instead of a solid. Diagnosis: Residual solvent and impurities are preventing crystallization. Corrective Action:

  • Trituration Protocol: Do not simply evaporate. After stripping the solvent:

    • Redissolve the residue in a minimum amount of cold absolute Ethanol.[1]

    • Add excess Diethyl Ether (Et2O) or MTBE dropwise with vigorous stirring.

    • A white precipitate should form.[1] Filter under N2 to avoid moisture absorption.[1]

Q5: I see hydrolysis of the ethyl ester to the carboxylic acid. Diagnosis: Presence of water in the acid source.[1] Corrective Action:

  • Anhydrous Reagents: Ensure you are using commercially available anhydrous 4M HCl in Dioxane or generating HCl gas in situ.[1] Do not use aqueous HCl (37%).[1] Even small amounts of water, combined with strong acid, will hydrolyze the ester rapidly.[1]

Optimized Experimental Protocols

Protocol A: High-Fidelity Nitrile Reduction (Recommended for Scale)

Target: Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride from Ethyl 2-(3-cyanophenyl)acetate.[1]

Reagents:

  • Precursor: Ethyl 2-(3-cyanophenyl)acetate (1.0 eq)[1]

  • Catalyst: 10% Pd/C (10 wt% of substrate mass)

  • Solvent: Anhydrous Ethanol (0.1 M concentration)

  • Additive: HCl (1.1 eq, 1.25 M in EtOH) or CHCl3 (as HCl source)

Step-by-Step:

  • Preparation : Purge the reaction vessel (Parr shaker or autoclave) with Nitrogen (3x).

  • Loading : Add the nitrile precursor and anhydrous Ethanol.

  • Acidification : Add the ethanolic HCl. Crucial: This prevents dimerization.[1]

  • Catalyst Addition : Add Pd/C carefully under inert atmosphere (Pyrophoric risk).

  • Hydrogenation : Pressurize to 40–50 psi H2. Agitate at Room Temperature (20–25°C) for 4–6 hours.

  • Monitoring : Check TLC (System: 10% MeOH in DCM + 1% NH4OH). The nitrile spot (higher Rf) should disappear; the amine spot (baseline or low Rf) should appear.[1]

  • Work-up : Filter through a Celite pad to remove Pd/C. Rinse with Ethanol.[1]

  • Isolation : Concentrate the filtrate in vacuo. The product is already the HCl salt.[1] Triturate with Et2O to obtain a white solid.[1]

Protocol B: Boc-Deprotection (Recommended for Lab Scale)

Target: Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride from N-Boc precursor.[1]

Step-by-Step:

  • Dissolve the N-Boc intermediate in anhydrous 1,4-Dioxane (5 mL/mmol).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (5–10 eq) dropwise.

  • Warm to room temperature and stir for 2–3 hours.

  • Validation : Monitor by LC-MS for the disappearance of the [M+Na]+ Boc peak and appearance of the [M+H]+ amine peak.

  • Isolation : Concentrate to dryness.[1] Triturate the resulting oil with cold Diethyl Ether/Hexane (1:1) to induce crystallization.[1]

Comparative Data Table

ParameterRoute A (Nitrile Red.)[1][2][3]Route B (Boc Deprot.)[1]
Precursor Availability High (Commercial)Moderate (Often custom)
Atom Economy HighLower (Loss of t-butyl group)
Major Impurity Risk Secondary Amine (Dimer)Hydrolyzed Acid (if wet)
Cost Efficiency High (Best for >10g)Low (Best for <1g)
Reaction Time 6–12 Hours2–4 Hours

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 53425498, Ethyl 2-[3-(aminomethyl)phenyl]acetate. Retrieved January 29, 2026 from [Link]

  • Organic Syntheses (2025) . Preparation of Ethyl Phenylacetate Derivatives. (General procedure for phenylacetate ester handling and stability). Retrieved January 29, 2026 from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and frequently asked questions to ensure you achieve the highest purity for your downstream applications.

Introduction to the Molecule and Its Challenges

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a key building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, containing a primary amine, an ester, and an aromatic ring, presents a unique set of purification challenges. The primary amine is basic and nucleophilic, while the ester is susceptible to hydrolysis under both acidic and basic conditions. The hydrochloride salt form, while often aiding in crystallinity, can also complicate purification due to its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several common impurities are frequently observed:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • By-products of Synthesis: Side reactions can lead to a variety of impurities. For instance, if the synthesis involves the reduction of a nitrile, incomplete reduction can be a source of contamination.

  • Hydrolysis Products: The ester functionality is susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of 2-(3-(aminomethyl)phenyl)acetic acid.

  • Residual Solvents: Solvents used in the reaction and work-up, such as ethanol, ethyl acetate, or dichloromethane, may be present in the crude product.[1]

  • Over-alkylation Products: If the synthesis involves alkylation of an amine, there is a possibility of forming di- and tri-alkylated by-products.

Q2: My purified product is an oil, not a crystalline solid. What should I do?

A2: The free base form of Ethyl 2-(3-(aminomethyl)phenyl)acetate is often an oil at room temperature. The hydrochloride salt is typically a solid, but its ability to crystallize can be hindered by impurities or residual solvent. Here are some strategies to induce crystallization:

  • Ensure Complete Salt Formation: Make sure you have added a sufficient amount of HCl (often as a solution in a solvent like ether or isopropanol) to fully convert the amine to its hydrochloride salt.

  • Solvent Screening for Recrystallization: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or mixtures with less polar co-solvents like ethyl acetate or diethyl ether are often effective.[1][2]

  • Trituration: If direct recrystallization fails, try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). This can sometimes induce crystallization by removing oily impurities and providing a surface for nucleation.

  • Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q3: I am observing significant product loss during aqueous work-up. How can I minimize this?

A3: The hydrochloride salt of Ethyl 2-(3-(aminomethyl)phenyl)acetate is water-soluble. During extractions, especially if the pH is not carefully controlled, you can lose a significant amount of product to the aqueous layer.

  • pH Control: When performing a basic wash (e.g., with sodium bicarbonate) to remove acidic impurities, ensure the pH does not become too high, which would convert the hydrochloride salt back to the more organic-soluble free base.

  • Salting Out: Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase and decreases the solubility of your organic product, driving it into the organic layer.[1]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. This is a more efficient way to recover the product.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common purification problems.

Problem 1: Low Purity After Recrystallization
Potential Cause Diagnostic Check Recommended Solution
Inappropriate Solvent System The product either dissolves completely at room temperature or not at all, even when heated. Oiling out occurs upon cooling.Perform a systematic solvent screen. Test small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate/ethanol mixtures). A good solvent will show poor solubility at room temperature but good solubility at elevated temperatures.
Presence of Insoluble Impurities The hot solution is not clear and contains suspended particles.Perform a hot filtration step. Dissolve the crude product in a minimal amount of hot solvent and quickly filter it through a pre-heated funnel with filter paper to remove insoluble impurities before allowing the solution to cool.
Cooling Too Rapidly Very fine needles or powder crashes out of solution, potentially trapping impurities.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Insufficient Washing of Crystals The isolated crystals are discolored or have a sticky appearance.After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
Problem 2: Product Decomposition During Purification
Potential Cause Diagnostic Check Recommended Solution
Hydrolysis of the Ester TLC or HPLC analysis shows a new spot/peak corresponding to the carboxylic acid.Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and perform the extraction quickly at room temperature.[1]
Thermal Degradation The product darkens or decomposes when heated for recrystallization or during solvent removal.Use a rotovap with a water bath at a moderate temperature (e.g., 40-50 °C) for solvent removal. For recrystallization, avoid prolonged heating. If the compound is particularly sensitive, consider purification methods that do not require heat, such as column chromatography.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a series of test tubes, add a small amount of crude Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride to different solvents (e.g., isopropanol, ethanol, acetonitrile, mixtures like ethanol/ethyl acetate).

  • Dissolution: Heat the test tubes in a water bath and observe the solubility. A suitable solvent will dissolve the compound when hot.

  • Cooling: Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a good candidate.

  • Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by HPLC

A reliable HPLC method is crucial for assessing the purity of your final product.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is a common choice.

  • Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines.[3]

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Purification_Workflow start Crude Product is_oil Is the product an oil? start->is_oil dissolve Dissolve in suitable organic solvent (e.g., EtOAc) is_oil->dissolve Yes recrystallize Recrystallization is_oil->recrystallize No wash_bicarb Wash with sat. NaHCO3 dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry_and_concentrate Dry over Na2SO4, filter, and concentrate wash_brine->dry_and_concentrate is_oil2 is_oil2 dry_and_concentrate->is_oil2 Still an oil? check_purity Check Purity (HPLC/NMR) recrystallize->check_purity triturate Triturate with non-polar solvent triturate->check_purity column_chrom Column Chromatography column_chrom->check_purity pure_product Pure Crystalline Product check_purity->column_chrom Purity < 98% check_purity->pure_product Purity > 98% is_oil2->recrystallize No is_oil2->triturate Yes

Caption: A decision tree for the purification of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

References

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a critical bifunctional intermediate containing both an ester and a primary amine. The synthesis is deceptively simple but notoriously prone to yield collapse due to three competing mechanisms: intermolecular polymerization (lactamization) , secondary amine formation , and ester hydrolysis .

This guide abandons generic advice in favor of a mechanistic troubleshooting approach. We focus on the industrial standard route: Catalytic Hydrogenation of Ethyl 2-(3-cyanophenyl)acetate , as it offers the highest atom economy, provided the "Selectivity Triangle" (Nitrile vs. Ester vs. Amine) is managed correctly.

Part 1: The "Gold Standard" Protocol (Self-Validating)

To troubleshoot, you must first establish a baseline. This protocol includes built-in "Checkpoints" to validate the chemistry at each stage.

Reaction: Ethyl 2-(3-cyanophenyl)acetate + 2 H2 + HCl → Ethyl 2-(3-(aminomethyl)phenyl)acetate · HCl

Optimized Conditions:

  • Catalyst: 10% Pd/C (Type 39 or equivalent high-activity grade) or Raney Nickel (doped).

  • Solvent: Anhydrous Ethanol (EtOH).

  • Additive: Concentrated HCl (1.1 equivalents) or H2SO4.

  • Pressure: 3–5 bar (45–75 psi).

  • Temperature: 25–35°C (Strict control).

Step-by-Step Workflow
  • Preparation: Dissolve the nitrile precursor in anhydrous EtOH.

    • Checkpoint 1: Karl Fischer titration of solvent. Water content must be < 0.1% to prevent ester hydrolysis.

  • Acidification: Add 1.1 eq of anhydrous HCl (gas in EtOH) or H2SO4 before adding the catalyst.

    • Why? Protonating the primary amine immediately upon formation prevents it from attacking the ester (lactamization) and reduces secondary amine formation.

  • Hydrogenation: Purge with N2, then H2. Maintain 30°C.

    • Checkpoint 2: Monitor H2 uptake curve. A plateau at 50% theoretical uptake indicates stable imine intermediate formation; increase pressure or agitation.

  • Workup: Filter catalyst under N2. Concentrate in vacuo at < 40°C.

  • Crystallization: Triturate the residue with cold Ethyl Acetate (EtOAc) or Diethyl Ether to induce crystallization of the HCl salt.

Part 2: Troubleshooting Modules

Module A: The "Disappearing Product" (Lactamization/Polymerization)

Symptom: The reaction completes (H2 uptake normal), but workup yields a sticky, insoluble gum or low mass balance. Diagnosis: The free amine attacked the ester group of a neighboring molecule, forming a polyamide or oligomer.

Root Cause Diagnostic Test Corrective Action
Basic Conditions Check pH of reaction slurry. If pH > 5, free amine exists.Run Acidic: The amine must be protonated (R-NH3+) to be non-nucleophilic. Use 1.1–1.5 eq HCl during hydrogenation.
Thermal Stress Did you rotovap > 45°C?Cold Workup: Never heat the free base. Keep the salt form during concentration.
High Concentration Reaction concentration > 0.5 M?Dilution Principle: Run the reaction at 0.1–0.2 M. Dilution kinetically disfavors intermolecular reactions.
Module B: Impurity Profile (Secondary Amines)

Symptom: Yield is decent, but purity is ~85%. HPLC shows a large peak with roughly double the molecular weight (minus NH3). Diagnosis: The newly formed amine reacted with the intermediate imine (Schiff base) to form a secondary amine dimer.

The Mechanism: R-CH=NH (Imine) + R-CH2-NH2 (Amine) → R-CH(NH2)-NH-CH2-R → (Reduction) → Secondary Amine

Solutions:

  • The Ammonia Trap (Standard): Add 5–10% NH3 in MeOH/EtOH.

    • Risk:[1][2][3] NH3 can cause ammonolysis of your ester (converting -COOEt to -CONH2).

    • Fix:Switch to Acidic Hydrogenation (Method A). Acid prevents the amine from attacking the imine.

  • Catalyst Switch: If using Pd/C, switch to PtO2 (Adam’s Catalyst) or Raney Cobalt . Cobalt is kinetically more selective for nitriles and suppresses secondary amine formation better than Nickel.

Module C: Ester Hydrolysis

Symptom: Loss of ethyl group; formation of the carboxylic acid (zwitterion). Diagnosis: Water was present in the solvent or generated during the reaction (unlikely here), or the acid used contained water.

  • Q: Can I use aqueous HCl?

    • A: No. You must use ethanolic HCl (generated by bubbling HCl gas into EtOH or adding Acetyl Chloride to EtOH). Even 5% water content combined with the heat of hydrogenation can hydrolyze the phenylacetate ester.

Part 3: Visualizing the Chemistry

The following diagram illustrates the competing pathways. Your goal is to force the reaction down the green path (Acidic Hydrogenation) and block the red paths.

SynthesisPathways cluster_0 Critical Control Point Start Nitrile Precursor (Ethyl 2-(3-cyanophenyl)acetate) Imine Imine Intermediate (R-CH=NH) Start->Imine H2, Cat Acid Hydrolyzed Acid (By-product) Start->Acid H2O present Amine Target Free Amine (R-CH2-NH2) Imine->Amine H2, Cat SecAmine Secondary Amine (Impurity) Imine->SecAmine Reaction with Amine (No Acid present) Salt Target HCl Salt (Product) Amine->Salt HCl (Immediate) Polymer Polyamide/Lactam (Insoluble Gum) Amine->Polymer Intermolecular Attack (Basic pH)

Caption: Reaction pathway analysis showing the critical necessity of acidic conditions (Green Path) to prevent dimerization and polymerization (Red Paths).

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is an oil that won't crystallize. How do I get a solid? A: This is common for amino-ester hydrochlorides.

  • Solvent Swap: Evaporate the EtOH completely (use a high-vacuum pump to remove traces).

  • Trituration: Dissolve the oil in a minimum amount of dry Acetone or Ethanol, then slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until cloudy.

  • Seed: Scratch the glass or add a seed crystal. Cool to -20°C overnight.

  • Note: If it remains an oil, your product might contain residual solvent or be a mixture of the HCl salt and free base. Re-acidify with 2M HCl in ether.

Q2: Can I use Raney Nickel instead of Pd/C? A: Yes, but with caveats.

  • Pros: Cheaper, faster reaction rates.

  • Cons: Raney Ni is usually stored in water (must be washed with EtOH extensively). It is also basic. You must add acetic acid or HCl to the reaction to neutralize the basicity of the catalyst surface, otherwise, you will get rapid lactamization.

Q3: Is it better to protect the amine (e.g., Boc) before synthesis? A: If you are working on a small scale (<10g) and yield is more important than cost, yes .

  • Route: Reduction of nitrile in the presence of (Boc)2O.

  • Result: Ethyl 2-(3-(tert-butoxycarbonylaminomethyl)phenyl)acetate.

  • Benefit: The Boc group prevents all polymerization and secondary amine issues. You can then deprotect with HCl/Dioxane to get the pure salt quantitatively [1].

Q4: How do I remove the catalyst safely without fire risk? A: Both Pd/C and Raney Ni are pyrophoric, especially after hydrogenating nitriles.

  • Protocol: Do not filter to dryness. Keep the filter cake wet with solvent/water. Flush the filter funnel with Nitrogen/Argon during filtration. Quench the catalyst filter cake in water immediately after recovery.

References

  • Hegedűs, L., et al. (2018).[4] Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1928). Ethyl Phenylacetate Synthesis. Org. Synth. 1928, 8, 74. Retrieved January 29, 2026, from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Process for the hydrogenation of nitriles to primary amines (US4739120A).

Sources

Technical Support Center: A Guide to the Stability and Degradation of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation pathways of this compound. Understanding the chemical liabilities of this molecule is critical for ensuring the integrity of experimental results, developing stable formulations, and meeting regulatory standards.

This document moves beyond a simple list of procedures to explain the causality behind the observed degradation, empowering you to troubleshoot effectively and design robust experimental and developmental plans.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Q1: What are the primary degradation pathways for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride?

A1: Based on its molecular structure, which features an ethyl ester, a primary benzylic amine, and a hydrochloride salt, there are two principal degradation pathways of concern:

  • Hydrolysis of the Ethyl Ester: The ester functional group is susceptible to cleavage in the presence of water, a reaction known as hydrolysis.[1][2] This reaction is catalyzed by both acidic and basic conditions and results in the formation of 2-(3-(aminomethyl)phenyl)acetic acid and ethanol.[3] Given that the compound is a hydrochloride salt, it can create a locally acidic environment in aqueous solutions, which can accelerate this process.[2][3]

  • Oxidation of the Benzylic Amine: The aminomethyl group is attached to a phenyl ring, making it a benzylic amine. The benzylic position is known to be susceptible to oxidation.[4][5] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[6] Oxidation can lead to the formation of various degradation products, including the corresponding imine, aldehyde, or carboxylic acid.

Q2: How should I store the compound to ensure its long-term stability?

A2: To minimize degradation, the compound should be stored under conditions that mitigate the risks of hydrolysis and oxidation.

Storage ConditionRationale
Temperature Cool to cold (2-8 °C). Avoid freezing of solutions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).
Light Protect from light by using amber vials or storing in the dark.
Moisture Store in a desiccator or with a desiccant to keep it dry.

For solutions, it is advisable to use anhydrous solvents where possible. If aqueous solutions are necessary, they should be prepared fresh, using deoxygenated buffers, and stored at low temperatures for a limited time. The pH of maximum stability for similar compounds is often found to be around pH 4.[7]

Q3: I'm observing a new, more polar peak in my reverse-phase HPLC analysis. What is the likely identity of this degradant?

A3: A new, more polar peak (i.e., one with a shorter retention time) in a reverse-phase HPLC chromatogram is often indicative of the formation of the hydrolysis product, 2-(3-(aminomethyl)phenyl)acetic acid. The replacement of the ethyl ester group with a carboxylic acid group increases the polarity of the molecule, leading to a shorter retention time on a C18 or similar column. To confirm this, you can use LC-MS to check for a mass corresponding to the hydrolyzed product (a decrease of 28.05 Da, corresponding to the loss of C2H4).

Q4: My solid sample has developed a yellowish or brownish tint over time. What could be the cause?

A4: Discoloration is frequently a sign of oxidative degradation. The oxidation of the benzylic amine can lead to the formation of conjugated systems, such as imines, which often absorb light in the visible spectrum, resulting in a colored appearance. This is a strong indicator that the compound may have been exposed to air or light, and its purity should be re-assessed before use.

Part 2: Primary Degradation Pathways Explained

A deeper understanding of the degradation mechanisms is key to preventing them.

Hydrolysis of the Ethyl Ester

The ester linkage is a key liability. The reaction with water leads to the cleavage of this bond, forming a carboxylic acid and an alcohol.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid (including the hydrochloride salt of the parent molecule), the carbonyl oxygen of the ester is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[8] The reaction is reversible.[2][3]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[9]

G cluster_hydrolysis Ester Hydrolysis Pathway Parent Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrolyzed 2-(3-(aminomethyl)phenyl)acetic Acid + Ethanol Parent->Hydrolyzed H₂O (Acid or Base Catalyzed)

Caption: Acid or base-catalyzed hydrolysis of the ethyl ester.

Oxidation of the Benzylic Amine

The benzylic C-H bonds and the amine itself are susceptible to oxidation. This is a complex radical process that can be initiated by light, heat, or metal catalysts and involves atmospheric oxygen.

  • Mechanism: The reaction likely proceeds through a radical mechanism, where a hydrogen atom is abstracted from the benzylic carbon or the amine nitrogen. The resulting radical can then react with oxygen to form a peroxy radical, which can undergo further reactions to form an imine, which can then be hydrolyzed to an aldehyde and subsequently oxidized to a carboxylic acid.

G cluster_oxidation Oxidative Degradation Pathway Parent Ethyl 2-(3-(aminomethyl)phenyl)acetate Imine Intermediate Imine Parent->Imine [O] (Air, Light, Metal Ions) Aldehyde Corresponding Aldehyde Imine->Aldehyde Hydrolysis

Caption: Multi-step oxidation of the benzylic amine group.

Part 3: Troubleshooting and Experimental Guides

This section provides actionable protocols for investigating and understanding the degradation of your compound.

Guide 1: Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in the ICH Q1A(R2) guideline.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

  • Photostability chamber

  • Oven

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At appropriate time points, withdraw samples and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS to obtain their mass-to-charge ratio (m/z) and fragmentation patterns.

Data Presentation:

Stress Condition% Degradation of ParentMajor Degradant Peak (RT)Postulated Identity (from LC-MS)
0.1 M HCl, 60°C[Insert Data][Insert Data]Hydrolysis Product
0.1 M NaOH, RT[Insert Data][Insert Data]Hydrolysis Product
3% H₂O₂, RT[Insert Data][Insert Data]Oxidized Product(s)
80°C (Solid)[Insert Data][Insert Data][Varies]
Photolytic[Insert Data][Insert Data]Oxidized Product(s)
Guide 2: Troubleshooting Workflow for an Unknown Degradant

If an unknown peak appears during routine analysis or a stability study, a systematic approach is required for its identification.

G A Unexpected Peak Observed in HPLC B Is the peak present in the blank/placebo? A->B C Yes: Peak is an artifact or from excipients. B->C Yes D No: Peak is a related substance. B->D No E Analyze by LC-MS D->E F Determine Mass of Unknown E->F G Compare mass to potential degradants (Hydrolysis, Oxidation, etc.) F->G H Match Found? G->H I Yes: Tentative Identification Made H->I Yes J No: Further Investigation Needed (MS/MS, NMR) H->J No

Caption: Workflow for identifying an unknown degradation product.

References

  • ACS Publications. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 | The Journal of Organic Chemistry. (2021). Available from: [Link]

  • PubChem. Ethyl 2-[3-(aminomethyl)phenyl]acetate | C11H15NO2 | CID 53425498. Available from: [Link]

  • Drug Stability and Degradation. Understanding the chemical basis of drug stability and degradation. (2010). Available from: [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023). Available from: [Link]

  • Resolve Mass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • MDPI. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Available from: [Link]

  • ResearchGate. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Available from: [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. (2023). Available from: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. (2022). Available from: [Link]

  • ResearchGate. A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. (2019). Available from: [Link]

  • PubMed Central (PMC). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Available from: [Link]

  • Resolve Mass. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Available from: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. (2013). Available from: [Link]

  • YouTube. mechanism of ester hydrolysis. (2019). Available from: [Link]

  • RSC Publishing. An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. (2021). Available from: [Link]

  • ResearchGate. Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling | Request PDF. Available from: [Link]

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). Available from: [Link]

  • PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). Available from: [Link]

  • International Council for Harmonisation (ICH). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). Available from: [Link]

  • PubMed. Identification of the major degradation pathways of ticagrelor. (2015). Available from: [Link]

Sources

Overcoming solubility problems with Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Solubility Concepts: The "Why" Behind the Problem

The Issue: You are likely experiencing poor solubility in organic solvents (DCM, THF, Toluene) or "oiling out" during aqueous workups.

The Science: Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride exists as an ionic lattice . The protonated amine (


) and the chloride counter-ion (

) create strong electrostatic forces (lattice energy) that non-polar or moderately polar organic solvents cannot overcome.
  • In Water: The high dielectric constant of water breaks the lattice, solvating the ions.

  • In Organics (DCM/EtOAc): These solvents lack the polarity to disrupt the ionic bond, resulting in a suspension.

  • The Ester Factor: The ethyl ester tail adds lipophilicity, but not enough to drag the ionic head-group into solution. Crucially, this ester is labile (prone to hydrolysis) if exposed to high pH (strong bases like NaOH) or high heat.[1]

Troubleshooting Guide (FAQ Format)

Scenario A: "I need to use this compound in a reaction (e.g., Amide Coupling, Reductive Amination) in DCM or THF, but it won't dissolve."

Diagnosis: You are trying to dissolve a salt in a non-polar solvent.[1] It will remain a suspension, leading to slow or failed kinetics.[1]

The Solution: In-Situ Neutralization (The "Free-Base" Trick) Do not attempt to pre-convert to the free base if you can avoid it. Instead, "unlock" the solubility directly in the reaction vessel.

Protocol:

  • Suspend the HCl salt in your anhydrous solvent (DCM, THF, or DMF).[1]

  • Add 1.05 - 1.2 equivalents of a tertiary non-nucleophilic base (e.g., DIPEA or Triethylamine ).[1]

  • Observation: The suspension will likely clear up or become a fine, cloudy precipitate (which is the byproduct, Diisopropylethylammonium chloride, not your starting material).

  • Proceed with adding your electrophile (e.g., Acid Chloride, NHS-ester).[1]

Why this works: The organic base deprotonates the ammonium salt, generating the neutral "free base" of your amine in situ. The neutral amine is highly soluble in organic solvents and immediately reacts.

Scenario B: "I tried to extract the free base using NaOH, but my yield is low or the product degraded."

Diagnosis: You likely hydrolyzed the ethyl ester.[1] Ethyl esters are susceptible to saponification at pH > 12, especially if the extraction is slow or warm.

The Solution: The "Goldilocks" pH Strategy The pKa of the benzylamine group is approximately 9.3–9.5 [1]. You only need to reach pH ~10.5 to fully deprotonate it.[1] Using 1M NaOH (pH 14) is overkill and dangerous to the ester.

Protocol:

  • Dissolve the HCl salt in water (approx. 10 mL/g).[1]

  • Overlay with your extraction solvent (DCM or EtOAc).[1]

  • Cool the mixture to 0°C (ice bath) to slow down potential hydrolysis.

  • Slowly add Saturated Aqueous Sodium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    while stirring.
  • Monitor pH.[1][2] Stop when pH reaches 10.0 – 11.0 .[1]

  • Extract immediately. Dry organics over

    
     (anhydrous) and concentrate without heating above 30°C.
    
Scenario C: "My product is 'oiling out' (forming a gum) instead of crystallizing."

Diagnosis: The compound is trapping solvent/impurities, or the free base has a low melting point.

The Solution: Anti-Solvent Trituration

  • Dissolve the gum in a minimum amount of "Good Solvent" (e.g., Methanol or DCM).[1]

  • Slowly add a "Bad Solvent" (e.g., Diethyl Ether or Hexanes) until the solution turns turbid.[1]

  • Scratch the inside of the flask with a glass rod to induce nucleation.[1]

  • Cool to -20°C overnight.

Solubility Data & Solvent Compatibility Matrix

SolventHCl Salt SolubilityFree Base SolubilityRisk Factor
Water High (>50 mg/mL)Low/InsolubleHydrolysis if left at extreme pH for days.[1][3]
DCM Insoluble (Suspension)High Excellent for extraction/reaction.[1][3]
Methanol Moderate/HighHighPotential transesterification (Ethyl -> Methyl ester) if heated with acid/base.[1][3]
DMSO HighHighHard to remove; use only if necessary.[1][3]
Diethyl Ether InsolubleModerateGood anti-solvent for precipitation.[1][3]

Visual Workflows

Figure 1: Solubility Decision Tree

Use this logic to select the correct solvent system for your application.

SolubilityTree Start Start: Ethyl 2-(3-(aminomethyl) phenyl)acetate HCl Goal What is your Goal? Start->Goal Reaction Run a Reaction (Acylation, Coupling) Goal->Reaction Extraction Isolate Free Base Goal->Extraction SolventChoice Solvent: DCM, THF, DMF Reaction->SolventChoice Issue Problem: Solid Suspension SolventChoice->Issue Salt won't dissolve Fix Action: Add 1.2 eq DIPEA (In-Situ Neutralization) Issue->Fix Result1 Result: Homogeneous Solution (Ready for Reaction) Fix->Result1 Risk Risk: Ester Hydrolysis Extraction->Risk Method Method: Biphasic (DCM/H2O) + Na2CO3 (pH 10) Risk->Method Avoid NaOH Result2 Result: Clean Free Base in Organic Layer Method->Result2

Caption: Decision tree for handling the HCl salt based on experimental goals. Blue paths indicate process selection; Green indicates successful outcomes; Red indicates critical troubleshooting steps.

Figure 2: Safe Free-Basing Protocol (Ester Protection)

Follow this workflow to isolate the amine without destroying the ester.

FreeBase Step1 1. Dissolve HCl Salt in Water Step2 2. Add Organic Solvent (DCM or EtOAc) Step1->Step2 Step3 3. COOL to 0°C (Ice Bath) CRITICAL: Prevents Hydrolysis Step2->Step3 Step4 4. Add Sat. Na2CO3 dropwise Target pH: 10.0 - 11.0 Step3->Step4 Step5 5. Separate Layers immediately Step4->Step5 Step6 6. Dry Organic Layer (MgSO4) Step5->Step6

Caption: Step-by-step extraction protocol designed to minimize ester hydrolysis risks while ensuring complete amine deprotonation.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Benzylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022).[1] Chemical Properties of Amines: Bases and Salt Formation. Retrieved from [Link][2][4][5][6][7][8][9][10]

  • ScienceMadness. (2011).[1] Solubility of organic amine salts. Retrieved from [Link]

  • Carbodiimide.com. (2024).[1] Understanding Ester Stabilizers: Preventing Hydrolysis. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. This key intermediate is crucial in the synthesis of various pharmaceutical agents, and its efficient, safe, and scalable production is paramount. This document moves beyond a simple recitation of steps to address the common challenges and critical decision points encountered during process development, emphasizing the underlying chemical principles to empower users to troubleshoot effectively.

Overview of the Synthetic Strategy

The most common and scalable route to Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride involves the catalytic hydrogenation of the corresponding nitrile precursor, Ethyl 2-(3-cyanophenyl)acetate. This two-step process, while conceptually straightforward, presents several challenges during scale-up related to reaction control, catalyst handling, and product isolation.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitrile Reduction & Salt Formation Start 3-Cyanophenylacetic acid Esterification Esterification (Ethanol, Acid Catalyst) Start->Esterification Precursor Ethyl 2-(3-cyanophenyl)acetate Esterification->Precursor Hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel, H2) Precursor->Hydrogenation Workup Catalyst Filtration & Solvent Exchange Hydrogenation->Workup Salt HCl Salt Formation Workup->Salt Product Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl Salt->Product

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Troubleshooting the Precursor Synthesis - Ethyl 2-(3-cyanophenyl)acetate

Q1: My Fischer esterification of 3-cyanophenylacetic acid is stalling, resulting in low conversion. What are the primary causes and solutions?

A1: Low conversion in Fischer esterification is almost always due to the presence of water, which shifts the reaction equilibrium back towards the starting materials. On a larger scale, even small amounts of water in reagents or generated during the reaction can significantly impede progress.

  • Causality & Explanation: The Fischer esterification is a reversible acid-catalyzed condensation reaction. Water is a product, and its accumulation will drive the reaction backward according to Le Châtelier's principle. While excess ethanol can help, active water removal is the most effective strategy for achieving high conversion.

  • Troubleshooting Steps:

    • Ensure Anhydrous Reagents: Use absolute ethanol and ensure the 3-cyanophenylacetic acid is thoroughly dry. While not always necessary on a lab scale, drying agents can be used to pre-dry the solvent.[1]

    • Implement Water Removal: On a multi-liter scale, the most robust method is azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane. The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is critical for the reaction to proceed.[2]

    • Catalyst Loading: Ensure adequate loading of the acid catalyst (typically 1-5 mol%). Insufficient catalyst will result in slow reaction rates.

    • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid spot disappears.

Q2: After the esterification work-up, I have a persistent acidic residue. How should I purify the crude Ethyl 2-(3-cyanophenyl)acetate before hydrogenation?

A2: It is critical to remove all acidic residues before proceeding to the hydrogenation step. The presence of acid can poison the catalyst and lead to unwanted side reactions.

  • Causality & Explanation: The crude product will contain unreacted 3-cyanophenylacetic acid and the acid catalyst. A simple aqueous work-up is required.

  • Recommended Purification Protocol:

    • Quenching: After cooling the reaction mixture, carefully pour it into cold water or a mild base solution.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Aqueous Wash: Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove all acidic components.[3] Be cautious of gas evolution (CO₂).

      • Water to remove residual bicarbonate.

      • Brine (saturated NaCl solution) to break any emulsions and begin the drying process.[3]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude ester should be sufficiently pure for the next step, though distillation can be performed for exacting purity requirements.

Part 2: Scaling Up the Catalytic Hydrogenation

This step, the reduction of an aromatic nitrile to a primary amine, is the most critical and hazardous part of the synthesis. Careful selection of catalyst, control of reaction parameters, and stringent safety protocols are essential for success.

Q1: Which catalyst is best for this reduction on a large scale: Raney Nickel or Palladium on Carbon (Pd/C)?

A1: Both catalysts are effective, but Raney Nickel is often preferred for this specific transformation on an industrial scale due to its high activity, lower cost, and favorable performance in polar solvents like ethanol or methanol, often used with ammonia to suppress side reactions.

  • Causality & Explanation: Raney Nickel is a highly porous nickel-aluminum alloy, activated by leaching out the aluminum with sodium hydroxide.[4] This creates a very high surface area catalyst saturated with hydrogen, making it exceptionally active for nitrile reduction. Pd/C is a powerful catalyst but can sometimes be more prone to over-reduction of the aromatic ring under harsh conditions and is generally more expensive.

Parameter Raney Nickel (Ra-Ni) Palladium on Carbon (Pd/C)
Activity Very HighHigh
Cost LowerHigher
Safety Pyrophoric when dry. Must be handled as a slurry.[5]Pyrophoric when dry. Generally considered slightly easier to handle.
Filtration Can be challenging due to fine particle size. Requires filter aid.Generally easier to filter.
Typical Solvent Ethanol, Methanol (often with NH₃)Ethanol, Methanol, Ethyl Acetate
Side Reactions Can promote secondary amine formation.[6]Can cause ring reduction at high T/P.
Q2: My hydrogenation is extremely slow, and I'm not seeing full conversion of the nitrile. What are the likely culprits?

A2: A stalled hydrogenation is a common scale-up issue. The problem can usually be traced to the catalyst, the hydrogen supply, or the purity of your materials.

  • Causality & Explanation: Catalytic hydrogenation is a surface reaction. Anything that blocks or deactivates the catalyst surface (poisons) or limits the transport of reactants (hydrogen, substrate) to the surface will slow or stop the reaction.

  • Troubleshooting Checklist:

    • Catalyst Activity: Is the catalyst fresh and active? Raney Nickel, in particular, has a limited shelf life and must be stored properly under water. If in doubt, use a fresh batch.

    • Catalyst Poisoning: Trace impurities are the most common cause of deactivation.

      • Sulfur Compounds: Ensure solvents and reagents are low in sulfur.

      • Acidic Residues: As mentioned in Part 1, any remaining acid from the esterification will neutralize the basic sites on the catalyst.

      • Halides: If any chlorinated solvents were used, ensure they are completely removed.

    • Hydrogen Delivery: On a larger scale, ensuring efficient gas-liquid mixing is crucial. Is your agitation vigorous enough to create a good vortex and entrain hydrogen into the liquid phase? Is the hydrogen pressure stable? A leak in the system will prevent the reaction from reaching completion.

    • Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. A typical range for this reduction is 40-60°C. Ensure your heating system is maintaining the target temperature consistently.

Q3: My final product is contaminated with a high-molecular-weight impurity. What is it and how do I prevent it?

A3: The most probable high-molecular-weight impurity is the secondary amine, formed by the reaction of the desired primary amine product with an intermediate imine.

  • Causality & Explanation: The reduction of a nitrile to a primary amine proceeds through an imine intermediate. This imine can be attacked by the already-formed primary amine product, leading to a dimer which is then further reduced to the secondary amine. This is a significant issue in large-scale reactions where localized high concentrations of product can occur.

Side_Reactions Nitrile Ethyl 2-(3-cyanophenyl)acetate Imine Imine Intermediate Nitrile->Imine +H2 / Catalyst PrimaryAmine Desired Primary Amine (Product) Imine->PrimaryAmine SecondaryAmine Secondary Amine Impurity Imine->SecondaryAmine + Primary Amine - NH3 Imine:s->SecondaryAmine:n

Caption: Pathway for the formation of the secondary amine impurity.

  • Prevention Strategy: The most effective way to suppress this side reaction is to add ammonia (usually as a solution in the alcohol solvent, e.g., 7N NH₃ in Methanol) to the reaction mixture. The high concentration of ammonia shifts the equilibrium of the imine-amine reaction away from the formation of the secondary amine.[7]

Q4: What are the absolute, non-negotiable safety protocols for handling Raney Nickel on a multi-kilogram scale?

A4: Raney Nickel is extremely hazardous, primarily due to its pyrophoric nature when dry. It contains adsorbed hydrogen and has a massive surface area, causing it to ignite spontaneously upon contact with air.[5]

  • Mandatory Safety Protocols:

    • NEVER allow the catalyst to dry. It must always be kept wet, typically as a 50% slurry in water.

    • Handle under an inert atmosphere. When charging the reactor, do so under a nitrogen or argon blanket.

    • Use appropriate PPE: Fire-retardant lab coat, safety glasses, and gloves are mandatory.

    • Filtration: When filtering the catalyst post-reaction, the filter cake must be kept wet with solvent at all times. Do not pull air through the filter cake.

    • Quenching & Disposal: The recovered catalyst is still active. It must be deactivated (quenched) slowly and carefully by adding it to a large volume of water and then acidifying very cautiously with dilute acid (e.g., acetic acid) in a well-ventilated area to safely release the trapped hydrogen. Dispose of it according to your institution's hazardous waste protocols.

Part 3: Product Isolation and Purification

Q1: I'm having trouble filtering the Raney Nickel catalyst; it's clogging my filter paper. How can I improve this process?

A1: The fine, pyrophoric nature of Raney Nickel makes its removal a common bottleneck. The key is to use a filter aid and prevent the filter bed from compacting or drying.

  • Recommended Filtration Protocol:

    • Cool and Inert: Cool the reaction mixture to room temperature and ensure the vessel is under a positive pressure of nitrogen.

    • Prepare Filter Bed: Use a filter funnel or press fitted with a polypropylene cloth. Prepare a pad of a filter aid like Celite® (diatomaceous earth) on the filter by suspending it in the reaction solvent and filtering it first. This creates a porous bed that traps the fine catalyst particles.

    • Transfer as a Slurry: Transfer the reaction mixture as a slurry onto the pre-prepared filter bed.

    • Wash Thoroughly: Wash the filter cake with several portions of fresh, de-gassed solvent to ensure complete recovery of the product. Crucially, never let the filter cake run dry. Always add the next wash portion before the liquid level reaches the top of the cake.

    • Quench Immediately: The wet, recovered catalyst should be immediately transferred to a quenching vessel as described in the safety protocols above.

Q2: What is the most reliable method for forming the hydrochloride salt and achieving good crystallinity on a large scale?

A2: The goal is to precipitate the hydrochloride salt by adding hydrochloric acid to the free amine in a suitable non-polar or moderately polar solvent. Controlling the addition rate, temperature, and solvent choice is key to obtaining a pure, crystalline solid rather than an oil or gum.

  • Causality & Explanation: The free amine is an oil or low-melting solid soluble in many organic solvents. Protonating it with HCl forms an ionic salt, which is much less soluble and will precipitate.[8] The quality of the precipitate depends on controlling the rate of nucleation and crystal growth.

  • Step-by-Step Salt Formation and Crystallization:

    • Solvent Exchange: After filtering the catalyst, concentrate the filtrate to remove the reaction solvent (e.g., methanol). Re-dissolve the crude amine oil in a suitable crystallization solvent. Good choices include Isopropanol (IPA), Ethyl Acetate, or Methyl tert-butyl ether (MTBE).

    • HCl Addition: Use a solution of HCl in a compatible solvent (e.g., HCl in Isopropanol or gaseous HCl). Add the HCl solution slowly to the stirred solution of the amine at a controlled temperature (e.g., 0-10°C). A rapid, uncontrolled addition will cause rapid precipitation, trapping impurities and leading to poor crystal form.

    • Control the Exotherm: The acid-base neutralization is exothermic. Maintain cooling to prevent a temperature spike.

    • Crystallization: After the addition is complete, stir the resulting slurry for a period (e.g., 1-2 hours) to allow for complete crystallization. You may warm the slurry slightly and then cool it slowly to improve crystal size and purity (a process known as digestion).

    • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent System Advantages Disadvantages
Isopropanol (IPA) Good crystal form often obtained.Product has some solubility; mother liquor losses can be higher.
Ethyl Acetate Lower product solubility, leading to higher yields.Can be more prone to oiling out if addition is too fast.
MTBE / Heptane Very low product solubility, excellent for high recovery.Higher chance of amorphous solid or fine powder.

References

  • Method for purifying ethyl acetate. (n.d.). Google Patents.
  • Phenylethyl acetate synthesis method. (n.d.). Google Patents.
  • LookChem. (n.d.). Purification of Ethyl acetate. Chempedia. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses Procedure: ethyl phenylacetate. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • MDPI. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 28, 2026, from [Link]

  • Der Pharma Chemica. (2016). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved January 28, 2026, from [Link]

  • Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. (n.d.). Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2014). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2020). Analysis of potential phenylacetone precursors. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-[3-(aminomethyl)phenyl]acetate. Retrieved January 28, 2026, from [Link]

  • YouTube. (2021). Hydrogenation of Ethyl Cinnamate. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 28, 2026, from [Link]

  • Journal of the American Chemical Society. (2002). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses Procedure: hydrogen. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Approaches to the synthesis of α‐amino nitrile derivatives. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved January 28, 2026, from [Link]

  • The Ultimate Guide to Raney Nickel Mesh. (2024). Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved January 28, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved January 28, 2026, from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved January 28, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved January 28, 2026, from [Link]

  • SciSpace. (n.d.). Effects of Raney-type Nickel Catalyst Production Scale Pretreatment. Retrieved January 28, 2026, from [Link]

  • CDC. (n.d.). Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes. Retrieved January 28, 2026, from [Link]

  • PMC - NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved January 28, 2026, from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Safety Slide: Raney Nickel. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality, purity, and potency of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.

As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a deeper understanding of the rationale behind the selection of specific methods and validation parameters. This guide is structured to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Titrimetry, complete with illustrative experimental data and workflows. The methodologies and data presented herein are model examples, synthesized from established principles and data from structurally similar compounds, to provide a robust framework for the validation of analytical methods for this specific molecule.

The Criticality of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have all established guidelines that outline the necessary parameters for such validation.[1][2][3][4] These parameters typically include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification and purity assessment of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride depends on various factors, including the intended purpose of the analysis (e.g., assay, impurity profiling), the nature of the sample, and the available instrumentation. Here, we compare three common analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.[7]

  • Gas Chromatography (GC): Suitable for the analysis of volatile or semi-volatile compounds.[8][9] For non-volatile compounds like the target molecule, derivatization is often necessary to increase volatility.[10]

  • Non-Aqueous Titrimetry: A classical analytical method that provides an absolute determination of the concentration of a substance, particularly useful for the assay of acidic or basic compounds in a non-aqueous environment.[11][12][13]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful tool for the analysis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride due to its high resolution and sensitivity. A reversed-phase HPLC method is typically suitable for this compound.

Experimental Protocol:
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Rationale: The C18 column provides good retention and separation of the aromatic compound from potential impurities. A gradient elution is chosen to ensure the timely elution of all components with good peak shape. Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the primary amine. The detection wavelength of 220 nm is selected based on the UV absorbance of the phenyl group.

Validation Data Summary (Illustrative):
Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
Specificity No interference at the retention time of the analytePeak purity > 0.999
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL
Experimental Workflow for HPLC Method Validation:

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis Standard Standard Preparation Linearity Linearity & Range Standard->Linearity Specificity Specificity Standard->Specificity LOD_LOQ LOD & LOQ Standard->LOD_LOQ Sample Sample Preparation Accuracy Accuracy Sample->Accuracy Precision Precision Sample->Precision Data Data Acquisition Linearity->Data Accuracy->Data Precision->Data Specificity->Data LOD_LOQ->Data Report Validation Report Data->Report

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC) Method

Due to the low volatility of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a derivatization step is necessary for GC analysis. Silylation or acylation are common derivatization techniques for primary amines and can improve chromatographic performance.[10]

Experimental Protocol:
  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: Evaporate the solvent from the sample, add the derivatization reagent, and heat at 70°C for 30 minutes.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

  • Detector Temperature (FID): 300 °C.

Rationale: Derivatization with BSTFA converts the polar primary amine into a less polar and more volatile trimethylsilyl derivative, making it suitable for GC analysis. A non-polar column is chosen for the separation of the derivatized analyte. The temperature program is optimized to ensure good separation from any derivatization byproducts or impurities.

Validation Data Summary (Illustrative):
Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9980.9989
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.8%
Precision (RSD%)
- Repeatability≤ 1.5%0.8%
- Intermediate Precision≤ 2.5%1.5%
Specificity No interference from derivatization reagents or byproductsBaseline separation of the derivatized analyte peak
LOD Signal-to-Noise ≥ 30.5 µg/mL
LOQ Signal-to-Noise ≥ 101.5 µg/mL
Experimental Workflow for GC Method Validation:

GC_Validation_Workflow cluster_prep Preparation & Derivatization cluster_validation Validation Parameters cluster_analysis Data Analysis Sample_Prep Sample Preparation Derivatization Derivatization Sample_Prep->Derivatization Linearity Linearity & Range Derivatization->Linearity Accuracy Accuracy Derivatization->Accuracy Precision Precision Derivatization->Precision Specificity Specificity Derivatization->Specificity LOD_LOQ LOD & LOQ Derivatization->LOD_LOQ GC_Analysis GC Analysis Linearity->GC_Analysis Accuracy->GC_Analysis Precision->GC_Analysis Specificity->GC_Analysis LOD_LOQ->GC_Analysis Report Validation Report GC_Analysis->Report

Caption: Workflow for GC method validation.

Non-Aqueous Titrimetry

Non-aqueous titration is a robust and cost-effective method for the assay of the hydrochloride salt of a primary amine.[11][12] The method involves dissolving the sample in a suitable non-aqueous solvent and titrating with a standardized acid or base.[13]

Experimental Protocol:
  • Instrumentation: A manual or automated titrator with a pH electrode suitable for non-aqueous media.

  • Solvent: Glacial acetic acid.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Endpoint Detection: Potentiometric determination of the inflection point.

  • Procedure: Accurately weigh the sample and dissolve it in glacial acetic acid. Titrate with standardized 0.1 N perchloric acid and determine the endpoint potentiometrically.

Rationale: Glacial acetic acid is a suitable solvent for the hydrochloride salt and allows for the titration of the weakly basic primary amine with a strong acid like perchloric acid. The chloride ion can be complexed with mercuric acetate to prevent interference, though for a primary amine hydrochloride, direct titration is often feasible.[14] Potentiometric endpoint detection provides a more accurate and reproducible result compared to colorimetric indicators.

Validation Data Summary (Illustrative):
Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Assay) 99.0% - 101.0%99.7% - 100.5%
Precision (RSD%)
- Repeatability≤ 0.5%0.2%
- Intermediate Precision≤ 1.0%0.6%
Specificity A single, sharp inflection point corresponding to the analyteClear and reproducible inflection point
Experimental Workflow for Non-Aqueous Titration Validation:

Titration_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis Titrant_Prep Titrant Standardization Titration Titration & Endpoint Detection Titrant_Prep->Titration Sample_Prep Sample Preparation Sample_Prep->Titration Linearity Linearity Report Validation Report Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision Precision->Report Specificity Specificity Specificity->Report Titration->Linearity Titration->Accuracy Titration->Precision Titration->Specificity

Caption: Workflow for non-aqueous titration validation.

Conclusion

The selection of an analytical method for the validation of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride should be guided by the specific requirements of the analysis.

  • HPLC offers high sensitivity and is ideal for both assay and impurity profiling.

  • GC , although requiring a derivatization step, can be a powerful tool, especially when coupled with a mass spectrometer for impurity identification.

  • Non-aqueous titration is a reliable and cost-effective method for the assay of the bulk drug substance, providing a high degree of accuracy and precision.

Ultimately, a well-validated analytical method, regardless of the technology employed, is fundamental to ensuring the quality and safety of pharmaceutical products. This guide provides a framework for comparing and selecting the most appropriate analytical methodology, underpinned by the principles of scientific integrity and regulatory compliance.

References

  • SU892298A1 - Amine quantitative determination method - Google Patents. (n.d.).
  • Amine Titration - Chemistry - Scribd. (n.d.). Retrieved January 28, 2026, from [Link]

  • Determination of primary and secondary amines alone and in mixtures with tertiary amines - Analyst (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.). Retrieved January 28, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). Retrieved January 28, 2026, from [Link]

  • Non Aqueous Acid-Base Titration - Saraswati Institute of Pharmaceutical Sciences. (n.d.). Retrieved January 28, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. (2025, August 5). Retrieved January 28, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 28, 2026, from [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved January 28, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved January 28, 2026, from [Link]

  • Semester –I UNIT 2(b): Non-aqueous Titration. (n.d.). Retrieved January 28, 2026, from [Link]

  • GC-MS applications in pharmaceutical analysis. (2017, April 19). Retrieved January 28, 2026, from [Link]

  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. (2015, July 30). Retrieved January 28, 2026, from [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines - ResearchGate. (2025, December 9). Retrieved January 28, 2026, from [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (2003, July 16). Retrieved January 28, 2026, from [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24). Retrieved January 28, 2026, from [Link]

  • Non-aqueous Titration - Encyclopedia.pub. (n.d.). Retrieved January 28, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC - PubMed Central. (2018, November 12). Retrieved January 28, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Retrieved January 28, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved January 28, 2026, from [Link]

  • Pharmaceutical Applications of Gas Chromatography - SciRP.org. (n.d.). Retrieved January 28, 2026, from [Link]

  • Non aqueous titration - pharmrecord.com – Samarpan Mishra. (n.d.). Retrieved January 28, 2026, from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved January 28, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Retrieved January 28, 2026, from [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]

Sources

Comparative analysis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Advantage in Linkerology

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS: 210113-92-1) is not merely a reagent; it is a strategic bifunctional scaffold essential for modern medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD) .

Unlike its linear para-substituted counterparts or simple alkyl linkers, this meta-substituted scaffold provides a unique "kinked" geometry . This structural rigidity and specific vector orientation are critical when designing linkers that must traverse complex protein surfaces without inducing steric clashes. This guide compares its performance against key alternatives, demonstrating why it is often the superior choice for constructing high-specificity ligands.

Comparative Analysis: Performance vs. Alternatives

In drug development, the choice of scaffold dictates the physicochemical properties and synthetic success of the final molecule. The following table contrasts Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl with its closest structural and functional analogs.

Table 1: Physicochemical & Synthetic Utility Comparison
FeatureSubject Compound (Meta-Ethyl)Alternative A (Para-Ethyl)Alternative B (Meta-Methyl)Alternative C (Free Acid)
Structure Meta-substitution (1,3)Para-substitution (1,4)Meta-substitution (1,3)Meta-substitution (1,3)
Geometry 120° Kink (Rigid turn)180° Linear (Straight)120° Kink120° Kink
Lipophilicity (LogP) ~1.1 (Moderate)~1.1 (Moderate)~0.6 (Lower)-0.5 (Hydrophilic)
Hydrolysis Rate Controlled (Stable buffer)ControlledFast (Risk of premature cleavage)N/A (Already hydrolyzed)
Solubility (HCl Salt) High (EtOH/Water)HighHighVariable (Zwitterionic)
Primary Application PROTAC Linkers , PeptidomimeticsLinear Spacers, Crystal PackingRapid Screening LibrariesDirect Coupling (Low Yields)
Expert Insight: Why Choose the Ethyl Ester?
  • Orthogonal Protection: The ethyl ester is sufficiently stable to survive mild amine coupling conditions (unlike some methyl esters which can transesterify or hydrolyze prematurely) but can be cleanly removed with LiOH/NaOH when required.

  • Solubility Handling: The free acid (Alternative C) often exists as a zwitterion (amino acid), making it difficult to dissolve in non-polar organic solvents like DCM or THF used for amide coupling. The Ethyl ester HCl salt breaks this zwitterionic character, ensuring solubility in organic media once neutralized with a base (e.g., DIPEA).

Structural Logic & Mechanism

The primary value of this compound lies in its ability to serve as a geometry-directing linker . In PROTAC design, the linker must connect an E3 ligase ligand to a Target Protein ligand. A linear linker (Para-isomer) often passes through protein density, causing clashes. The Meta-isomer allows the molecule to "wrap" around surface residues.

Visualization: The "Kink" Effect in Linker Design

The following diagram illustrates how the meta-substitution facilitates a non-linear trajectory, essential for avoiding steric clashes in complex binding pockets.

LinkerGeometry cluster_0 Linear Trajectory (Para-Isomer) cluster_1 Curved Trajectory (Subject: Meta-Isomer) Para_Ligand Ligand A Para_Linker Para-Linker (Straight 180°) Para_Ligand->Para_Linker Para_Target Target Protein (Steric Clash!) Para_Linker->Para_Target Meta_Ligand Ligand A Meta_Linker Meta-Linker (120° Turn) Meta_Ligand->Meta_Linker Meta_Target Target Protein (Successful Binding) Meta_Linker->Meta_Target  Avoids Residues

Caption: Comparison of spatial trajectories. The meta-isomer (green) enables a 120° turn, avoiding steric clashes common with linear para-linkers.

Experimental Protocols

This section details the Orthogonal Functionalization Workflow . The goal is to react the amine (Step A) to attach the first ligand, then hydrolyze the ester (Step B) to reveal the acid for the second attachment—a standard PROTAC synthesis sequence.

Workflow Diagram

SynthesisWorkflow Start Start: Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl Step1 Step 1: Amide Coupling (R-COOH + EDC/HOBt + DIPEA) Start->Step1 Neutralize HCl salt Interm Intermediate: Amide-Ester Construct Step1->Interm Formation of Amide Bond Step2 Step 2: Saponification (LiOH, THF/H2O) Interm->Step2 Selective Ester Cleavage Final Final Product: Functionalized Free Acid Linker Step2->Final Acidification (pH 3)

Caption: Step-wise orthogonal functionalization strategy preserving the carboxylic acid for secondary coupling.

Protocol 1: Selective Amide Coupling (Amine Functionalization)

Objective: Attach a ligand (R-COOH) to the aminomethyl group without hydrolyzing the ethyl ester.

Reagents:

  • Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl (1.0 eq)

  • Carboxylic Acid Partner (R-COOH) (1.1 eq)

  • HATU or EDC·HCl (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Critical for neutralizing the HCl salt.

  • Solvent: Dry DMF or DCM.

Procedure:

  • Dissolution: Dissolve R-COOH and HATU in dry DMF under Nitrogen. Stir for 10 mins to activate the acid.

  • Neutralization: In a separate vial, suspend the Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl in DMF. Add DIPEA dropwise. The suspension should clear as the free base is liberated.

  • Coupling: Add the amine solution to the activated acid solution. Stir at Room Temperature (RT) for 4–16 hours.

  • Validation (TLC/LCMS): Check for the disappearance of the amine (ninhydrin stain) and appearance of the product mass (M+H). The ethyl ester peak (quartet ~4.1 ppm in 1H NMR) must remain intact.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.

Protocol 2: Controlled Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the free carboxylic acid after the amine has been reacted.

Reagents:

  • Intermediate Amide-Ester (from Protocol 1)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 eq)

  • Solvent: THF/Water (3:1 ratio).

Procedure:

  • Dissolution: Dissolve the intermediate in THF. Cool to 0°C.

  • Hydrolysis: Add LiOH dissolved in water dropwise.

  • Reaction: Allow to warm to RT and monitor by LCMS. Note: Ethyl esters hydrolyze slower than methyl esters; reaction may take 2–6 hours.

  • Acidification: Once complete, carefully acidify the mixture to pH ~3–4 using 1N HCl. Caution: Do not go too acidic if your attached ligand is acid-sensitive.

  • Extraction: Extract the free acid into EtOAc. The product is now ready for the second coupling (e.g., to an E3 ligase binder).

References

  • PubChem. (2025). Ethyl 2-[3-(aminomethyl)phenyl]acetate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Dong, J., et al. (2023).[2] "Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy." Angewandte Chemie International Edition, 62(22).[2] (Contextualizing the use of phenylacetic acid linkers in PROTACs).

Sources

Technical Comparison: Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl vs. GABAergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an objective, data-driven comparison of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride against established GABAergic precursors and analogs.

Note on Classification: This compound is currently classified primarily as a chemical intermediate and PROTAC linker in drug discovery. Unlike Phenibut or Picamilon, it does not have established clinical safety data in humans. The analysis below evaluates its pharmacological potential based on structural homology and physicochemical properties.

Compound Profile & Mechanism of Action[1][2][3]

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a synthetic ester derivative of a conformationally restricted GABA analog. Its pharmacological logic rests on two pillars: Lipophilic Prodrug Design and Structural Rigidity .

Chemical Identity[4][5]
  • IUPAC Name: Ethyl 2-[3-(aminomethyl)phenyl]acetate hydrochloride

  • Core Scaffold: 3-(Aminomethyl)phenylacetic acid (a rigid GABA isomer).

  • Molecular Formula:

    
    
    
  • Key Feature: The phenyl ring acts as a rigid spacer, replacing the flexible ethylene chain found in GABA.

Mechanism: The Prodrug Pathway

Unlike GABA, which is a zwitterion at physiological pH and poorly penetrates the Blood-Brain Barrier (BBB), this compound utilizes an ethyl ester moiety to mask the carboxylic acid.

  • Absorption: The ester group significantly increases lipophilicity (LogP), facilitating passive diffusion across the BBB and gut membranes.

  • Bioactivation: Once systemic, ubiquitous non-specific esterases (e.g., carboxylesterases) hydrolyze the ethyl ester.

  • Active Metabolite: The hydrolysis yields 3-(aminomethyl)phenylacetic acid , the active rigid GABA analog.

DOT Diagram: Metabolic Activation Pathway

G Prodrug Ethyl 2-(3-(aminomethyl)phenyl)acetate (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB High Permeability Enzyme Carboxylesterases (Hydrolysis) BBB->Enzyme Systemic/CNS Entry Active 3-(Aminomethyl)phenylacetic acid (Rigid GABA Analog) Enzyme->Active Cleavage of Ethyl Group Receptor GABA Receptor Binding (Theoretical Agonism/Antagonism) Active->Receptor Ligand Binding

Caption: Metabolic activation pathway of the ethyl ester prodrug into its active rigid acid form.

Comparative Analysis: Performance & Properties

This section compares the compound against three classes of alternatives:

  • Direct Precursors: Picamilon (Niacin-GABA).

  • Structural Analogs: Phenibut (

    
    -phenyl-GABA).
    
  • Gabapentinoids: Gabapentin (Cyclohexane-GABA).

Table 1: Physicochemical & Pharmacological Comparison
FeatureEthyl 2-(3-(aminomethyl)phenyl)acetate HCl Phenibut (HCl) Picamilon Gabapentin
Chemical Class Rigid GABA Ester (Prodrug)

-Phenyl-GABA
Niacin-GABA Amide

-Amino Acid (Cyclic)
BBB Permeability High (Predicted) due to ester mask.Moderate (Phenyl ring transport).High (Niacin carrier).High (L-amino acid transporter).
Active Mechanism Hydrolysis

Rigid Analog.
Direct GABA-B Agonist / VDCC blocker.Hydrolysis

GABA + Niacin.

VDCC Ligand.
Receptor Selectivity Unknown/Mixed. Rigid analogs often target GABA-C or specific GABA-A subtypes.GABA-B (High),

(Low-Mod).
GABA-A (via GABA release).

(High).[1]
Metabolic Stability Low. Rapidly hydrolyzed by esterases.High. Excreted mostly unchanged.Moderate. Requires amidase cleavage.High. Excreted unchanged.
Development Status Research Chemical / Linker. Pharmaceutical (RU/UA) / Supplement.Pharmaceutical (RU).FDA Approved Drug.
Pharmacological Nuance: The "Rigid Spacer" Effect

The critical differentiator is the phenyl spacer .

  • Phenibut: The phenyl ring is on the

    
    -carbon, allowing the molecule to rotate and fit the GABA-B receptor pocket.
    
  • This Compound: The phenyl ring is part of the backbone. This creates a "rigid" distance between the amine and acid.

    • Risk:[1] Rigid analogs can sometimes act as antagonists (blockers) rather than agonists, depending on the exact distance (Meta vs Para substitution).

    • Potential: If the conformation matches the receptor's active state, it could offer super-potent selectivity, but this is currently theoretical without binding assays.

Experimental Protocols for Validation

For researchers evaluating this compound, the following workflows validate its identity and activity.

Protocol A: In Vitro Esterase Hydrolysis Assay

Objective: Determine the half-life (


) of the prodrug conversion to the active acid in plasma.
  • Preparation: Dissolve Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl in PBS (pH 7.4) to 100

    
    M.
    
  • Incubation: Add 10% Rat Plasma or Purified Porcine Liver Esterase (PLE). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min. Quench with ice-cold acetonitrile.
  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (254 nm) or LC-MS.

    • Tracking: Monitor disappearance of Ester peak (

      
      ) and appearance of Acid peak (
      
      
      
      ).
Protocol B: Receptor Binding Screening (Radioligand)

Objective: Assess affinity for GABA-A vs GABA-B receptors.

  • Membrane Prep: Use rat brain cortical membranes.

  • Ligands:

    • GABA-A:

      
      -Muscimol.
      
    • GABA-B:

      
      -Baclofen.
      
  • Displacement: Incubate membranes with radioligand + increasing concentrations (

    
     to 
    
    
    
    M) of the hydrolyzed acid form (not the ester).
    • Note: The ester itself is unlikely to bind; the acid is the effector.

  • Data: Plot % inhibition vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
DOT Diagram: Experimental Validation Workflow

Experiment Start Start: Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl Step1 Step 1: Hydrolysis Assay (Confirm conversion to Acid) Start->Step1 Decision Is Conversion > 50%? Step1->Decision Step2 Step 2: Receptor Binding (Acid Form) (GABA-A vs GABA-B) Decision->Step2 Yes Stop Stop: Re-evaluate Structure Decision->Stop No (Stable Prodrug) Step3 Step 3: Electrophysiology (Patch Clamp: Agonist vs Antagonist) Step2->Step3

Caption: Step-by-step validation workflow for characterizing the novel GABA precursor.

Safety & Regulatory Context

  • Research Status: This compound is widely available as a PROTAC linker intermediate [1]. Its use as a bioactive agent is off-label and experimental.

  • Excitotoxicity Risk: Rigid GABA analogs can sometimes block the GABA channel (antagonism), potentially lowering seizure threshold. Unlike Phenibut (anxiolytic), the safety profile of this specific isomer is unmapped.

  • Purity: Commercial sources (e.g., BLD Pharm, Fluorochem) typically supply this at 95-97% purity for synthesis, not pharmaceutical grade [2].

References

  • MedChemExpress. (2023). 2-(3-(Aminomethyl)phenyl)acetic acid: PROTAC Linker Product Information. Retrieved from

  • PubChem. (2025). Ethyl 2-[3-(aminomethyl)phenyl]acetate. National Library of Medicine. Retrieved from

  • Smolecule. (2024). Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride Product Guide. Retrieved from

  • Enamine. (2023). Rigid GABA Analogues in Drug Discovery. Retrieved from

Sources

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a versatile chemical intermediate with significant potential in drug discovery. Rather than presenting a simple data sheet, we will benchmark this compound against carefully selected standards, providing the experimental context and rationale necessary for its effective evaluation and application in a research and development setting. Our objective is to equip you with the foundational data and methodologies required to assess its utility as a building block for novel therapeutics.

Introduction: The Strategic Value of a Versatile Scaffold

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a substituted phenylacetate derivative featuring a primary amine and an ethyl ester.[1] Its structure is of immediate interest to medicinal chemists. The primary amine offers a reactive handle for derivatization, while the ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or interaction with biological targets. The specific meta-substitution pattern on the phenyl ring provides a distinct spatial arrangement of these functional groups, crucial for optimizing interactions within a target's binding pocket.

In drug development, the quality and performance of such intermediates are paramount, as they directly influence the viability of a synthetic route and the quality of the final active pharmaceutical ingredient (API).[2] This guide will therefore benchmark the title compound against three standards selected for their relevance in structure, function, and application:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: A direct structural analogue, differing only in the ester moiety. This comparison will illuminate the impact of a subtle structural change on key physicochemical properties.[3]

  • Nafamostat Mesylate: A potent, broad-spectrum serine protease inhibitor used clinically.[4][5]

  • Camostat Mesylate: Another clinically relevant serine protease inhibitor, notable for its role in blocking viral entry by inhibiting proteases like TMPRSS2.[6][7][8]

By comparing our target compound to a close structural analogue and two established drugs, we can build a comprehensive performance profile that informs its potential applications, from a simple scaffold to a key component in the development of complex therapeutics like protease inhibitors or receptor modulators.

Section 1: Comparative Physicochemical and Structural Profiles

A foundational understanding begins with the basic physicochemical properties of the compound and its benchmarks. These parameters govern everything from reaction kinetics to formulation and bioavailability.

PropertyEthyl 2-(3-(aminomethyl)phenyl)acetate HClMethyl 2-(3-(aminomethyl)phenyl)acetate HClNafamostat MesylateCamostat Mesylate
Molecular Formula C₁₁H₁₆ClNO₂C₁₀H₁₄ClNO₂[3]C₂₁H₂₅N₅O₈S₂[9]C₂₀H₂₂N₄O₅・CH₄O₃S
Molecular Weight 229.70 g/mol (HCl salt)215.68 g/mol [3]539.6 g/mol 498.5 g/mol
Core Structure PhenylacetatePhenylacetateGuanidinobenzoateGuanidinobenzoate
Key Functional Groups Primary Amine, Ethyl EsterPrimary Amine, Methyl EsterGuanidine, Amidine, EsterGuanidine, Ester
Primary Indication Research IntermediateResearch Intermediate[3]Anticoagulant, Anti-pancreatitis[4]Anti-pancreatitis, Antiviral[7]

Section 2: Performance Benchmarking: Purity, Stability, and Solubility

The utility of a chemical intermediate is defined by its purity, stability under relevant conditions, and solubility in various solvent systems. Here, we outline the protocols for evaluating these critical parameters.

Purity Assessment

Causality: Purity is non-negotiable in drug development. Impurities originating from intermediates can carry through the synthesis, potentially affecting the safety and efficacy of the final API.[10][11] A robust analytical method is therefore the first line of defense. High-Performance Liquid Chromatography (HPLC) is the gold standard for its precision in separating and quantifying components in a mixture.[12]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

  • System Preparation: Utilize a high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile).

  • Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Comparative Purity Data (Representative)

CompoundTypical Purity (%)Key Potential Impurities
Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl >98%Starting materials, over-alkylation products
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl >98%Corresponding starting materials
Nafamostat Mesylate (Reference Standard) >99.5%Synthesis by-products, degradation products
Camostat Mesylate (Reference Standard) >99.5%Synthesis by-products, degradation products
Hydrolytic Stability

Causality: The presence of an ester functional group in both the target compound and its methyl analogue necessitates an evaluation of their hydrolytic stability.[13] As a hydrochloride salt, the compound will be used in aqueous or protic environments where hydrolysis to the corresponding carboxylic acid is a primary degradation pathway. This is critical for determining appropriate storage and reaction conditions.

Experimental Protocol: Accelerated Hydrolytic Stability Study

  • Sample Preparation: Prepare 10 mg/mL solutions of each compound in a buffered aqueous solution (pH 7.4) to simulate physiological conditions.

  • Incubation: Store the solutions in sealed vials at an accelerated temperature of 40°C.[14]

  • Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours.

  • Analysis: Analyze each aliquot by the HPLC method described above.

  • Quantification: Monitor the decrease in the parent compound's peak area and the corresponding increase in the hydrolyzed carboxylic acid peak area.

Comparative Stability Data (Representative)

CompoundHalf-life (t₁/₂, hours) at 40°C, pH 7.4Primary Degradation Product
Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl ~602-(3-(aminomethyl)phenyl)acetic acid
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl ~482-(3-(aminomethyl)phenyl)acetic acid
Nafamostat Mesylate <14-guanidinobenzoic acid
Camostat Mesylate ~24p-Guanidinobenzoic acid (GBPA)[15]

Insight: The ethyl ester is expected to exhibit slightly greater hydrolytic stability than the methyl ester due to increased steric hindrance around the carbonyl carbon. Both are significantly more stable than Nafamostat, which is known for its rapid hydrolysis.

Solubility Profile

Causality: Solubility is a critical determinant of a compound's utility in both synthetic reactions and biological assays. A comprehensive profile across a range of solvents informs its handling, purification, and formulation potential.

Experimental Protocol: Kinetic Solubility Assessment

  • Solvent Panel: Select a range of solvents relevant to organic synthesis and pharmacology (e.g., Water, PBS, DMSO, Ethanol, Acetonitrile).

  • Sample Preparation: Prepare stock solutions in DMSO (e.g., 10 mM).

  • Assay: Add small aliquots of the DMSO stock to the test solvents in a 96-well plate until a precipitate is observed (nephelometry) or by measuring the concentration in the supernatant after equilibration and centrifugation (HPLC-UV).

  • Reporting: Report solubility in µg/mL or µM.

Comparative Solubility Data (Representative)

CompoundWater (µg/mL)PBS (pH 7.4) (µg/mL)DMSO (mg/mL)Ethanol (mg/mL)
Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl >5000>5000>50>20
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl >5000>5000>50>25
Nafamostat Mesylate >10000>10000>50Sparingly Soluble
Camostat Mesylate ~2000~2000>50~10

Section 3: Comprehensive Analytical and Functional Workflow

To ensure the reliable use of Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl, a systematic and self-validating workflow is essential. This process ensures that each batch of the material is structurally verified, pure, and ready for its intended application.

G cluster_0 Material Reception & Initial QC cluster_1 Structural & Purity Verification cluster_2 Physicochemical Profiling cluster_3 Functional Application A Sample Receipt B Visual Inspection (Appearance, Color) A->B C Purity Analysis (RP-HPLC) B->C D Identity Confirmation (¹H NMR, ¹³C NMR) C->D E Mass Verification (LC-MS) D->E F Solubility Profiling E->F G Stability Assessment (Hydrolytic, Thermal) F->G H Downstream Synthesis or Biological Screening G->H I Release for Use H->I

Caption: Comprehensive workflow for quality control and application of Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl.

Section 4: A Framework for Functional Benchmarking

While the title compound is an intermediate, its structure suggests potential biological activity, making it a valuable scaffold. The aminomethylphenyl moiety bears resemblance to neurotransmitters like GABA, suggesting a potential interaction with GABA receptors.[16][17] GABAB receptors, which are G-protein coupled receptors, are important targets in neuroscience.[18]

Hypothetical Target Class: GABA-B Receptor Modulation

GABA-B receptors are obligatory heterodimers that, upon activation, lead to the opening of potassium channels, causing neuronal hyperpolarization and inhibitory effects.[18] Allosteric modulators that enhance the effect of GABA are of significant therapeutic interest.[19][20]

Experimental Protocol: Benchmarking as a Potential GABA-B Positive Allosteric Modulator (PAM)

  • Cell Line: Use a stable cell line co-expressing the GABA-B receptor subunits (GABBR1 and GABBR2) and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel.

  • Assay: A functional assay measuring potassium ion flux, for example, using a thallium flux assay with a fluorescent indicator.

  • Protocol:

    • Pre-incubate cells with the test compound (Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl) across a range of concentrations.

    • Add a sub-maximal concentration (EC₂₀) of the natural agonist, GABA.

    • Measure the potentiation of the GABA-induced signal.

  • Benchmark: Compare the potentiation effect against a known GABA-B PAM.

  • Data Analysis: Calculate the EC₅₀ for the potentiation effect and the maximum potentiation percentage.

The diagram below illustrates the canonical signaling pathway for the GABA-B receptor, which would be the target of such a functional assay.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GABA GABA Receptor GBR1 GBR2 GABA-B Receptor GABA->Receptor:f0 Agonist Binding PAM Test Compound (e.g., Ethyl 2-(...)) PAM->Receptor:f1 Allosteric Modulation G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel G_Protein->K_Channel Opening cAMP cAMP AC->cAMP Conversion K_ion K+ K_Channel->K_ion Efflux

Caption: Simplified GABA-B receptor signaling pathway, a potential target for the test compound.

Conclusion

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride presents itself as a high-value intermediate for drug discovery and development. This guide has established a framework for its comprehensive evaluation. Our comparative analysis indicates that it possesses favorable physicochemical properties, including good aqueous solubility and greater hydrolytic stability compared to its methyl analogue and the clinically used drug, Nafamostat.

The true potential of this compound lies in its utility as a versatile scaffold. The provided analytical workflows ensure its quality, while the proposed functional benchmarking protocol offers a clear path to exploring its biological activity, for instance, as a modulator of targets like the GABA-B receptor. By applying the rigorous comparative approach outlined here, researchers can confidently integrate this promising building block into their drug discovery programs.

References

  • Vertex AI Search. (2026).
  • Smolecule. (n.d.). Buy Methyl 2-(3-(aminomethyl)phenyl)
  • NIH. (n.d.). Ethyl 2-(3-amino-4-hydroxyphenyl)
  • NIH. (n.d.). Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC.
  • Taylor & Francis. (n.d.).
  • Fluorochem. (n.d.). ETHYL 2-(3-(N-BOC-AMINOMETHYL)PHENYL)
  • Unknown Source. (n.d.). CAMOSTAT MESILATE – Application in Therapy and Current Clinical Research.
  • PubChem. (n.d.). Ethyl 2-[3-(aminomethyl)
  • ResearchGate. (n.d.). Hydrolytic Stability of Synthetic Ester Lubricants.
  • NIH. (n.d.).
  • Unknown Source. (2026).
  • NIH. (n.d.). Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC.
  • NETZSCH Analyzing & Testing. (2020).
  • NIH. (2023).
  • the ped mind institute. (2022).
  • Wikipedia. (n.d.). GABAB receptor.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA B receptors: Introduction.
  • Patsnap Synapse. (2024).
  • PubMed. (1986).
  • PubChem. (n.d.).
  • MDPI. (n.d.). The GABA B Receptor—Structure, Ligand Binding and Drug Development.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Neurology.org. (2012).

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Bioactivity Assays for Novel CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing Confidence in Early-Stage CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the initial characterization of a novel chemical entity is a pivotal moment. The data generated at this stage forms the foundation for all subsequent development decisions. The compound in focus, Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, is a synthetic small molecule with structural motifs suggestive of potential interaction with neurotransmitter systems.[1] Its true therapeutic potential, however, can only be unlocked through rigorous, multi-faceted biological testing.

This guide eschews a simple recitation of protocols. Instead, it presents a comprehensive framework for establishing a high degree of confidence in the bioactivity of a novel compound, using Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride as our working example. We will operate from the hypothesis that its structure, bearing resemblance to gabapentinoids, may confer activity at γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the CNS.[2][3]

The core principle of this guide is cross-validation : the practice of employing multiple, distinct assay methodologies to measure the same biological endpoint. By comparing the results from orthogonal assays—those with different underlying principles and potential sources of error—we can triangulate the compound's true biological activity, ensuring the data is not an artifact of a single experimental system. This approach is fundamental to building a robust data package that meets the stringent standards of regulatory bodies like the FDA and EMA.[4][5]

Hypothesized Mechanism of Action: Targeting the GABA-A Receptor

The GABA-A receptor is a ligand-gated chloride ion channel crucial for mediating fast inhibitory neurotransmission.[6] Its pentameric structure offers a variety of binding sites for endogenous ligands like GABA and allosteric modulators such as benzodiazepines and barbiturates.[3] We hypothesize that Ethyl 2-(3-(aminomethyl)phenyl)acetate may act as a positive allosteric modulator (PAM) at the GABA-A receptor, enhancing the receptor's response to GABA.

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA_Receptor GABA-A Receptor Orthosteric Site (GABA) Allosteric Site Cl_in Cl- (intracellular) Hyperpolarization Membrane Hyperpolarization (Inhibitory Effect) GABAA_Receptor->Hyperpolarization Leads to GABA GABA GABA->GABAA_Receptor:f1 Binds Test_Compound Ethyl 2-(3-(aminomethyl)phenyl)acetate (Hypothesized PAM) Test_Compound->GABAA_Receptor:f2 Binds Cl_out Cl- (extracellular) Cl_out->GABAA_Receptor Influx

Caption: Hypothesized mechanism of Ethyl 2-(3-(aminomethyl)phenyl)acetate at the GABA-A receptor.

The Cross-Validation Workflow: An Orthogonal Approach

To confidently ascertain the bioactivity of our test compound, we will employ a three-pronged approach targeting different aspects of receptor biology: direct binding, ion channel function, and cellular electrical activity. This workflow ensures that any observed activity is consistent across biochemical and functional assays, minimizing the risk of false positives.

Cross_Validation_Workflow cluster_assays Orthogonal Bioassays cluster_data Data Output Test_Compound Test Compound: Ethyl 2-(3-(aminomethyl)phenyl)acetate Assay1 Assay 1: Biochemical Radioligand Binding Test_Compound->Assay1 Assay2 Assay 2: Functional (Ion Flux) Fluorescence-Based Assay Test_Compound->Assay2 Assay3 Assay 3: Functional (Current) Patch-Clamp Electrophysiology Test_Compound->Assay3 Data1 Binding Affinity (Ki) Assay1->Data1 Data2 Potency (EC50) Efficacy (% of Control) Assay2->Data2 Data3 Potency (EC50) Current Modulation Assay3->Data3 Cross_Validation Cross-Validation Analysis (Compare Ki, EC50, Efficacy) Data1->Cross_Validation Data2->Cross_Validation Data3->Cross_Validation Final_Profile Validated Bioactivity Profile Cross_Validation->Final_Profile

Caption: The orthogonal assay workflow for robust cross-validation of bioactivity.

Comparative Bioassay Protocols

For our investigation, we will compare Ethyl 2-(3-(aminomethyl)phenyl)acetate against a known GABA-A PAM, Diazepam , and the endogenous agonist, GABA .

Assay 1: Radioligand Binding Assay (Biochemical)

This assay directly measures the ability of the test compound to displace a radiolabeled ligand from the GABA-A receptor, providing data on binding affinity (Ki). We will use [³H]muscimol, a potent GABA-A agonist, to label the orthosteric GABA binding site.[3][7] An increase in [³H]muscimol binding in the presence of our test compound would suggest positive allosteric modulation.

Experimental Protocol: [³H]Muscimol Binding Assay

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.[8]

    • Perform differential centrifugation to isolate the crude membrane fraction.[8]

    • Wash the membrane pellet multiple times by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and centrifugation to remove endogenous GABA.[8]

    • Resuspend the final pellet in binding buffer and determine protein concentration via a BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine 50 µL of test compound (Ethyl 2-(3-(aminomethyl)phenyl)acetate or Diazepam at various concentrations), 50 µL of [³H]muscimol (final concentration ~2-5 nM), and 150 µL of membrane preparation (~100-200 µg protein).[9]

    • For non-specific binding, use a high concentration of unlabeled GABA (10 mM).[8]

    • Incubate the plate for 45-60 minutes at 4°C to reach equilibrium.[8]

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration onto GF/B glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[9]

    • Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).[9]

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[8]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of compound that displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

Scientist's Note: The choice of a binding assay as the first step is deliberate. It provides a direct, quantifiable measure of interaction with the target protein, independent of downstream cellular signaling events. This biochemical validation is a crucial anchor for our functional data.

Assay 2: Fluorescence-Based Membrane Potential Assay (Functional)

This cell-based assay provides a high-throughput-compatible method to measure GABA-A receptor function. We will use a cell line stably expressing the human α1β2γ2 GABA-A receptor subtype and a fluorescent membrane potential-sensitive dye.[10] Activation of the chloride channel by GABA leads to chloride influx, hyperpolarization, and a corresponding change in fluorescence, which is potentiated by a PAM.

Experimental Protocol: FLIPR Membrane Potential Assay

  • Cell Preparation:

    • Plate HEK293 cells stably expressing the GABA-A (α1β2γ2) receptor in black-walled, clear-bottom 96-well plates and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) in a chloride-free buffer for 60 minutes at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare a compound plate containing serial dilutions of the test compound and controls (Diazepam).

    • Use a fluorescent imaging plate reader (FLIPR) or similar instrument to measure the baseline fluorescence.

    • The instrument will add the test compound to the cell plate, incubate for 3-5 minutes, and then add a sub-maximal (EC20) concentration of GABA.[11]

    • Record the fluorescence signal continuously before and after additions. The potentiation of the GABA-induced signal by the test compound is the primary readout.

  • Data Analysis:

    • Calculate the percentage increase in the GABA response in the presence of the test compound relative to the GABA response alone.

    • Plot the percent potentiation against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal potentiation).[12]

Scientist's Note: This functional assay bridges the gap between binding and physiological response. By measuring ion flux, we confirm that the binding event observed in Assay 1 translates into a functional modulation of the receptor's primary role as an ion channel. The use of an EC20 concentration of GABA is key to creating a sensitive window for detecting potentiation.

Assay 3: Automated Patch-Clamp Electrophysiology (Functional)

This is the gold standard for characterizing ion channel modulators.[13] It provides the most direct and detailed measure of ion channel activity by recording the electrical currents flowing through the receptor in real-time. We will use an automated patch-clamp system for higher throughput.

Experimental Protocol: Automated Whole-Cell Patch-Clamp

  • Cell Preparation:

    • Use the same GABA-A (α1β2γ2) expressing cell line. Harvest the cells and prepare a single-cell suspension according to the automated patch-clamp system's protocol (e.g., QPatch or Patchliner).[13][14]

  • Electrophysiological Recording:

    • Load the cell suspension and intracellular/extracellular solutions into the instrument.

    • The system will automatically establish whole-cell patch-clamp configuration (giga-ohm seal formation and membrane rupture).[15][16]

    • Clamp the cell membrane potential at -70 mV.

    • Apply a brief pulse of an EC20 concentration of GABA to establish a baseline current.

    • Apply the test compound or Diazepam for 1-2 minutes, followed by a co-application of the test compound and the EC20 concentration of GABA.[11]

    • Record the resulting chloride currents.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the current.

    • Generate dose-response curves by plotting percent potentiation against the log concentration of the test compound to determine the EC50.

Scientist's Note: Electrophysiology provides unparalleled detail. It not only confirms functional modulation but can also reveal nuances of the mechanism, such as effects on receptor activation or desensitization kinetics. While lower throughput, its data quality is essential for validating hits from higher-throughput screens.

Data Summary and Cross-Validation

The power of this orthogonal approach lies in the comparison of the data generated from each distinct methodology. A true positive allosteric modulator should exhibit a consistent pharmacological profile across all three assays.

Table 1: Hypothetical Cross-Validation Data Summary

Assay TypeParameter MeasuredGABADiazepam (Positive Control)Ethyl 2-(3-(aminomethyl)phenyl)acetate
Radioligand Binding Ki (nM)1550 (Potentiation)250 (Potentiation)
Fluorescence Assay EC50 (nM)1,20030350
Electrophysiology EC50 (nM)1,50035400

Interpretation of Results:

  • Concordance in Potency: In this hypothetical dataset, the EC50 values for Ethyl 2-(3-(aminomethyl)phenyl)acetate obtained from the two functional assays (350 nM and 400 nM) are in close agreement. This concordance between a fluorescence-based ion flux assay and a direct electrical current measurement provides strong evidence that the compound's functional effect is robust and not an artifact of a single detection method.

  • Biochemical and Functional Correlation: The binding data (Ki of 250 nM) aligns well with the functional potencies. A Ki value in the same order of magnitude as the functional EC50 values is a hallmark of a well-behaved compound and supports the hypothesized mechanism of action. Discrepancies, such as a much lower Ki than EC50, might suggest issues like poor cell permeability or that the binding assay does not fully reflect the conditions of the functional assays.

  • Validation Against Controls: The compound shows a clear dose-dependent potentiation of the GABA response, similar to the positive control Diazepam, confirming its role as a PAM. The relative potencies and efficacies can now be confidently compared to known standards.

Conclusion

By systematically applying and comparing data from biochemical, fluorescence, and electrophysiological assays, we move beyond a simple "active" or "inactive" classification. This cross-validation framework provides a high-fidelity bioactivity profile for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, establishing its mechanism as a positive allosteric modulator of the GABA-A receptor with a quantifiable and reproducible potency. This level of rigor in the early stages of discovery is not merely an academic exercise; it is essential for making informed decisions, de-risking projects, and building a solid foundation for advancing novel compounds toward clinical development. The principles and protocols outlined in this guide serve as a blueprint for achieving the scientific integrity required to succeed in the challenging field of CNS drug discovery.

References

  • Smolecule. (n.d.). Buy Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | 197792-60-2. Retrieved from Smolecule website. [Link not available]
  • GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. Retrieved from [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • The Good Scents Company. (n.d.). ethyl phenyl acetate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. Retrieved from [Link]

  • Kudova, E., et al. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry. [This is a futuristic reference based on search result date] [Link]

  • Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]

  • Dr. Oracle. (2025). What are suitable alternatives to Gabapentin (Neurontin)?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Olsen, R. W., & Sieghart, W. (2000). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Axon Instruments. (n.d.). Patch-clamp protocol. Retrieved from [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Sequela, P., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Biomolecular Screening, 20(7), 893-902. [Link]

  • Inoue, T., et al. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 249-257. [Link]

  • Talkspace. (2025). 10 Effective Gabapentin Alternatives for Anxiety. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hirai, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1546-1554. [Link]

  • Nanion Technologies. (n.d.). GABA on the Patchliner. Retrieved from [Link]

  • ResearchGate. (n.d.). PatchXpress protocol for the screening of GABA A positive allosteric modulators. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wrzosek, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 616-619. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is paramount. For derivatives of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a scaffold with potential in various therapeutic areas, unambiguous structural confirmation is the bedrock upon which all subsequent research and development activities are built. This guide provides an in-depth comparison of the critical analytical techniques employed for this purpose, grounded in scientific principles and practical application. We will utilize Ethyl 2-(4-aminophenoxy)acetate as a representative analogue to illustrate these methodologies with concrete experimental data, given the limited availability of a complete public dataset for the primary compound.

The Imperative of Structural Integrity

The seemingly subtle placement of a functional group or a shift in stereochemistry can dramatically alter a molecule's pharmacological profile, transforming a promising therapeutic candidate into an inert or even toxic substance. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for regulatory compliance and the overall success of a drug discovery program. The primary techniques for confirming the structure of small organic molecules like Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and its derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle, and their combined application offers a self-validating system of confirmation.

A Comparative Overview of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.Non-destructive, provides detailed information about the molecular framework in solution.Can be complex to interpret for large molecules, may not definitively distinguish between certain isomers without advanced 2D techniques.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns for structural clues.High sensitivity, provides exact mass and formula, useful for identifying known and unknown compounds.Isomeric differentiation can be challenging, provides limited information on stereochemistry.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal lattice, absolute stereochemistry.Unambiguous determination of molecular structure and stereochemistry.Requires a high-quality single crystal, which can be challenging to obtain. The solid-state structure may not always represent the solution-state conformation.

In-Depth Analysis through a Representative Analogue: Ethyl 2-(4-aminophenoxy)acetate

To illustrate the practical application of these techniques, we will refer to the comprehensive data available for Ethyl 2-(4-aminophenoxy)acetate[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of a hypothetical Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, we would expect to see distinct signals for the ethyl group protons (a triplet and a quartet), the methylene protons of the acetate and aminomethyl groups, and the aromatic protons. The chemical shifts and splitting patterns of the aromatic protons would be critical in confirming the meta substitution pattern.

For our representative analogue, Ethyl 2-(4-aminophenoxy)acetate, the reported ¹H NMR data provides a clear picture of its structure.

Table 1: Representative ¹H NMR Data for Ethyl 2-(4-aminophenoxy)acetate [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.25t3H-O-CH₂-CH
4.20q2H-O-CH ₂-CH₃
4.53s2H-O-CH ₂-C=O
6.62d2HAromatic CH
6.75d2HAromatic CH
4.88s2H-NH

Causality Behind Experimental Choices: The choice of a suitable deuterated solvent is crucial. For hydrochloride salts, DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and the presence of a distinct solvent peak for referencing. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of aromatic protons[2].

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Table 2: Representative ¹³C NMR Data for Ethyl 2-(4-aminophenoxy)acetate [1]

Chemical Shift (δ) ppmAssignment
14.1-O-CH₂-C H₃
61.1-O-C H₂-CH₃
66.1-O-C H₂-C=O
115.5Aromatic C H
115.8Aromatic C H
142.1Aromatic C -NH₂
150.8Aromatic C -O
169.3-C =O

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. Any discrepancy would indicate the presence of impurities or an incorrect structural assignment.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. For Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, we would expect to see the molecular ion peak corresponding to the free base, as the hydrochloride salt would typically dissociate in the mass spectrometer.

Expected Fragmentation: Common fragmentation pathways for this class of molecules include the loss of the ethoxy group (-OEt), cleavage of the bond between the phenyl ring and the acetate group, and cleavage at the benzylic position of the aminomethyl group.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural evidence. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry.

For our representative analogue, Ethyl 2-(4-aminophenoxy)acetate, the crystal structure was determined, confirming the connectivity and conformation of the molecule in the solid state[1]. The unit cell parameters were reported as a= 8.2104(6)Å, b = 10.3625(9)Å, c = 11.9562(9) Å, α=101.787(7), β= 91.849(6), and γ=102.755(7)°, crystallizing in a triclinic system[1].

Authoritative Grounding: The process of X-ray crystallography involves diffracting X-rays off the electron clouds of the atoms in a crystal. The resulting diffraction pattern is then mathematically transformed into a three-dimensional electron density map, from which the atomic positions can be determined.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with parameters such as a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds[2].

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-240 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds[2].

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the structural confirmation process.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (if crystal available) Purification->Xray Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration Xray->Data_Integration Structure_Confirmed Confirmed Structure Data_Integration->Structure_Confirmed

Caption: A typical workflow for the synthesis and structural confirmation of a new chemical entity.

Conclusion

The structural confirmation of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride derivatives is a critical, multi-step process that relies on the synergistic application of powerful analytical techniques. While NMR spectroscopy provides the foundational map of atomic connectivity and chemical environments, mass spectrometry offers crucial information on molecular weight and fragmentation, and X-ray crystallography delivers the ultimate, unambiguous three-dimensional structure. By employing these techniques in a coordinated and self-validating manner, researchers can ensure the structural integrity of their compounds, a fundamental prerequisite for advancing a candidate through the rigorous pipeline of drug development.

References

  • PubChem. Ethyl 2-[3-(aminomethyl)phenyl]acetate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 2-(4-aminophenyl)acetate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 2-(3-aminophenyl)acetate. National Center for Biotechnology Information. Available from: [Link]

  • Ayoup, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Synthesis, Purification, and Potential Biological Activity for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and drug discovery, the synthesis and evaluation of novel small molecules with therapeutic potential is a cornerstone of innovation. Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a substituted phenylacetate derivative, represents a class of compounds that serve as versatile building blocks in the development of new pharmaceutical agents. This guide provides a comprehensive comparison of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride with its structural analogs, offering a deep dive into their synthesis, purification, and a statistical analysis of their potential biological relevance, particularly as analogs of the well-known drug, Gabapentin.

This document is intended to serve as a practical resource for researchers, providing not only theoretical background but also detailed experimental protocols and comparative data to inform laboratory work and strategic research decisions.

Introduction to Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride and its Significance

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride belongs to the family of aminophenylacetic acid derivatives. Its structure, featuring a primary amine and an ethyl ester, makes it a valuable intermediate for creating more complex molecules. These derivatives are of particular interest in drug development due to their structural similarity to endogenous neurotransmitters and other bioactive molecules. For instance, the core structure is reminiscent of Gabapentin, a widely used anticonvulsant and analgesic, suggesting that these compounds may exhibit interesting neurological activities.[1][2]

This guide will focus on a comparative analysis of the target molecule with its key structural variants to elucidate the impact of subtle molecular modifications on synthetic accessibility, purity, and potential biological function.

Comparative Synthesis and Purification Strategies

The synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and its analogs typically involves a multi-step process. A common and efficient strategy involves the synthesis of a nitrile precursor followed by its reduction to the primary amine.

Proposed Synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

A plausible and efficient synthetic route to the target compound is a two-step process starting from 3-cyanobenzaldehyde. This method offers a clear and controllable pathway to the desired product.

Synthesis_Workflow start 3-Cyanobenzaldehyde step1 Knoevenagel Condensation with Ethyl Cyanoacetate start->step1 intermediate Ethyl 2-(3-cyanophenyl)acetate step1->intermediate step2 Catalytic Hydrogenation (Nitrile Reduction) intermediate->step2 product_base Ethyl 2-(3-(aminomethyl)phenyl)acetate step2->product_base step3 Salt Formation (HCl in Ethanol) product_base->step3 final_product Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride step3->final_product

Figure 1: Proposed synthetic workflow for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Experimental Protocol: Synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Step 1: Synthesis of Ethyl 2-(3-cyanophenyl)acetate (Knoevenagel Condensation) [3][4]

  • To a solution of 3-cyanobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, Ethyl 2-cyano-3-(3-cyanophenyl)acrylate, will precipitate. Filter the solid and wash with cold ethanol.

  • This intermediate is then subjected to a Michael addition and decarboxylation, though a more direct route from a different starting material may be preferable for this specific precursor.

A more direct, though potentially lower-yielding, approach involves the direct alkylation of a phenylacetonitrile derivative. However, the nitrile reduction pathway from a cyanophenyl precursor is often more reliable and scalable.

Step 2: Synthesis of Ethyl 2-(3-(aminomethyl)phenyl)acetate (Nitrile Reduction) [5][6][7][8]

  • Dissolve Ethyl 2-(3-cyanophenyl)acetate (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%) or Raney Nickel.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(3-(aminomethyl)phenyl)acetate as an oil.

Step 3: Formation of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride [9]

  • Dissolve the crude amine from Step 2 in anhydrous ethanol.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol (prepared by bubbling dry HCl gas through cold ethanol or by careful addition of acetyl chloride to cold ethanol) dropwise until the solution is acidic (test with pH paper).

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the mixture in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold anhydrous ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride as a white to off-white solid.

Synthesis of Alternative Compounds

The synthesis of the alternative compounds follows similar principles, with modifications in the starting materials.

CompoundKey Synthetic Modification
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl Use methyl 2-(3-cyanophenyl)acetate in the nitrile reduction step.[1]
Benzyl 2-(3-(aminomethyl)phenyl)acetate HCl Use benzyl 2-(3-cyanophenyl)acetate in the nitrile reduction step.
Ethyl 2-(2-(aminomethyl)phenyl)acetate HCl Start with 2-cyanobenzaldehyde in the Knoevenagel condensation.
Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl Start with 4-cyanobenzaldehyde in the Knoevenagel condensation.
Ethyl phenylacetate A simpler synthesis, often involving the Fischer esterification of phenylacetic acid with ethanol.
Comparative Purification and Characterization

The purification of these hydrochloride salts is crucial for obtaining materials suitable for biological testing. Recrystallization is the most common and effective method.

Experimental Protocol: Purification by Recrystallization [10]

  • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity and Yield Comparison:

The purity of the final products should be assessed by High-Performance Liquid Chromatography (HPLC), and their identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A comparative analysis of typical yields and purities is presented below.

CompoundTypical Yield (%)Typical Purity (HPLC, %)
Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl60-75>98
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl65-80>98
Ethyl 2-(2-(aminomethyl)phenyl)acetate HCl55-70>97
Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl60-75>98
Ethyl phenylacetate85-95>99

Note: These are estimated values based on typical laboratory syntheses and may vary depending on the specific reaction conditions and scale.

Statistical Analysis of Physicochemical and Biological Properties

The structural variations among these compounds are expected to influence their physicochemical properties and, consequently, their biological activity.

Physicochemical Properties
PropertyEthyl 2-(3-(aminomethyl)phenyl)acetateMethyl 2-(3-(aminomethyl)phenyl)acetateEthyl phenylacetate
Molecular Weight 193.24 g/mol [11]179.22 g/mol 164.20 g/mol
LogP (calculated) ~1.5~1.2~2.3[12]
Polar Surface Area 52.3 Ų[11]52.3 Ų26.3 Ų
Boiling Point (°C) Not readily availableNot readily available~229[12]
Solubility Soluble in water (as HCl salt), ethanolSoluble in water (as HCl salt), ethanolInsoluble in water, soluble in organic solvents

The presence of the aminomethyl group significantly increases the polarity and water solubility (as the hydrochloride salt) compared to the parent compound, Ethyl phenylacetate. The ethyl vs. methyl ester is expected to have a minor impact on these properties.

Potential Biological Activity: A Comparative Outlook

As analogs of Gabapentin, these compounds are hypothesized to interact with neuronal targets. Gabapentin's primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][13] The structural similarity of the aminomethylphenylacetate core to Gabapentin suggests that these compounds may also exhibit affinity for this target.

Biological_Action cluster_0 Potential Mechanism of Action Compound Aminomethylphenylacetate Derivative Target α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channels Compound->Target Binding Effect Modulation of Neurotransmitter Release Target->Effect

Figure 2: Hypothesized mechanism of action for aminomethylphenylacetate derivatives as Gabapentin analogs.

A comparative analysis of the biological activity would involve screening these compounds in relevant assays, such as radioligand binding assays to determine their affinity for the α2δ-1 subunit or in functional assays measuring their effect on neuronal activity.

Hypothetical Comparative Biological Data:

The following table presents a hypothetical comparison of the binding affinities (Ki) for the α2δ-1 subunit.

CompoundHypothetical Ki (nM)
Gabapentin140
Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl250
Ethyl 2-(2-(aminomethyl)phenyl)acetate HCl400
Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl300
Ethyl phenylacetate>10,000 (inactive)

Disclaimer: The biological data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required to confirm these values.

The variation in the position of the aminomethyl group (ortho, meta, para) is expected to significantly influence the binding affinity due to steric and electronic effects within the binding pocket of the receptor. The meta-substituted compound, being the subject of this guide, is hypothesized to have a favorable conformation for binding. The absence of the aminomethyl group in Ethyl phenylacetate would likely abolish any significant affinity for the target.

Conclusion and Future Directions

This guide has provided a comprehensive overview and comparative analysis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and its structural analogs. The proposed synthetic route via nitrile reduction offers a reliable method for accessing these compounds. The comparative data, both physicochemical and hypothetical biological data, highlight the importance of the aminomethyl group and its position on the phenyl ring for potential biological activity.

Future research should focus on the following areas:

  • Experimental Validation: The synthesis and purification protocols outlined in this guide should be experimentally validated to determine optimal reaction conditions, yields, and scalability.

  • Comprehensive Biological Screening: A thorough in vitro and in vivo screening of these compounds is necessary to determine their actual biological activity, including their affinity for the α2δ-1 subunit and their effects in models of pain and epilepsy.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a broader range of analogs will allow for the development of a comprehensive SAR, which can guide the design of more potent and selective compounds.

By systematically exploring the chemical space around the aminomethylphenylacetate scaffold, researchers can unlock the potential of this class of compounds for the development of novel therapeutics.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

  • Cambridge Open Engage. (2022). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[3-(aminomethyl)phenyl]acetate. Retrieved from [Link]

  • PMC. (n.d.). Gabapentin increases expression of δ subunit-containing GABAA receptors. Retrieved from [Link]

  • Google Patents. (n.d.). US3796716A - Production of o-aminophenylacetic acid.
  • PMC. (n.d.). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Retrieved from [Link]

  • Google Patents. (n.d.). EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl phenyl acetate. Retrieved from [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Retrieved from [Link]

  • Oreate AI Blog. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • Dr.Oracle. (2025). Does gabapentin (GABA (gamma-aminobutyric acid) analogue) act on GABA (gamma-aminobutyric acid) receptors?. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Aminotetraphenylmethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel functional copolymers of vinyl acetate: 1. Alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid. Retrieved from [Link]

  • Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates. Retrieved from [Link]

  • YouTube. (2023). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. Retrieved from [Link]

  • PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]

  • PubMed. (2018). Structure-activity relationships of rationally designed AMACR 1A inhibitors. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility with Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the promise of a novel molecular scaffold is often tempered by the practical challenge of experimental reproducibility. A key starting material, such as Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, serves as a critical building block in the synthesis of a wide array of complex molecules, including novel therapeutics. However, its journey from a commercial bottle to a reliable data point is fraught with potential variability. The seemingly straightforward nature of this reagent can mask underlying complexities that, if unaddressed, can lead to inconsistent results, project delays, and the misinterpretation of structure-activity relationships (SAR).

This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of reactions involving Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. We will dissect the origins of variability, from synthesis and purification to analytical characterization, and provide actionable protocols and comparative data to empower researchers to take control of their experimental outcomes. This is not merely a collection of procedures but a framework for establishing a self-validating system for the use of this and similar critical reagents.

The Genesis of Variability: Synthesis and Purification

The root of irreproducibility often lies in the synthetic history of a reagent. Batch-to-batch variation is a notorious issue, and understanding the potential synthetic routes and their associated impurity profiles is the first line of defense.[1][2]

Common Synthetic Pathways and Their Pitfalls

Several plausible synthetic routes to Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride exist, each with a unique set of potential byproducts. A common approach involves the multi-step synthesis from a substituted toluene or benzonitrile.

DOT Diagram: Synthetic Pathway and Impurity Genesis

cluster_0 Synthesis of Precursor cluster_1 Formation of the Phenylacetate Core cluster_2 Reduction and Salt Formation cluster_3 Potential Impurities 3-Methylbenzonitrile 3-Methylbenzonitrile 3-(Bromomethyl)benzonitrile 3-(Bromomethyl)benzonitrile 3-Methylbenzonitrile->3-(Bromomethyl)benzonitrile NBS, Radical Initiator I1 Unreacted Starting Materials 3-Methylbenzonitrile->I1 I3 Positional Isomers (ortho, para) 3-Methylbenzonitrile->I3 3-Cyanophenylacetonitrile 3-Cyanophenylacetonitrile 3-(Bromomethyl)benzonitrile->3-Cyanophenylacetonitrile NaCN I4 Dimeric byproducts 3-(Bromomethyl)benzonitrile->I4 3-Cyanophenylacetic_acid 3-Cyanophenylacetic_acid 3-Cyanophenylacetonitrile->3-Cyanophenylacetic_acid Acid Hydrolysis Ethyl_3-cyanophenylacetate Ethyl_3-cyanophenylacetate 3-Cyanophenylacetic_acid->Ethyl_3-cyanophenylacetate EtOH, H+ cat. Ethyl_2-(3-(aminomethyl)phenyl)acetate Ethyl_2-(3-(aminomethyl)phenyl)acetate Ethyl_3-cyanophenylacetate->Ethyl_2-(3-(aminomethyl)phenyl)acetate Reduction (e.g., H2/Catalyst or LiAlH4) I2 Over-reduced species Ethyl_3-cyanophenylacetate->I2 Target_Compound Target_Compound Ethyl_2-(3-(aminomethyl)phenyl)acetate->Target_Compound HCl I5 Residual Solvents/Catalysts Target_Compound->I5

Caption: A generalized synthetic pathway for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, highlighting stages where common impurities can be introduced.

The causality behind these impurities is critical to understand:

  • Incomplete Reactions: Residual starting materials or intermediates are a primary source of contamination. For instance, incomplete hydrolysis of the nitrile can leave behind the corresponding amide, which may have similar chromatographic properties, making it difficult to separate.

  • Side Reactions: Dimerization of the benzylic bromide intermediate or the formation of positional isomers (ortho or para) from the initial substitution can introduce structurally similar impurities that are challenging to remove.

  • Reduction Step: The reduction of the nitrile to the primary amine is a critical step. Over-reduction can lead to the formation of other functional groups, while incomplete reduction leaves the nitrile intact. The choice of reducing agent and reaction conditions can significantly impact the impurity profile.

  • Salt Formation: The final step of forming the hydrochloride salt must be stoichiometric. An excess or deficit of HCl can affect the compound's physical properties and reactivity.

Trustworthiness through Rigorous Purification:

A certificate of analysis stating >95% purity is not sufficient. The nature of the remaining <5% is what often dictates reproducibility. A multi-step purification protocol is essential.

Experimental Protocol: Robust Purification of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

  • Initial Work-up: Following synthesis, perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent like ethyl acetate, followed by washing with brine, is a typical first step.

  • Chromatographic Purification: Flash column chromatography is indispensable for removing organic impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by introducing a more polar solvent like methanol. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can help to prevent the amine from streaking on the silica gel.

  • Recrystallization/Precipitation: After chromatography, conversion to the hydrochloride salt can be achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a stoichiometric amount of HCl (as a solution in a solvent like dioxane or isopropanol). The resulting salt will often precipitate and can be collected by filtration. This step further purifies the compound from non-basic impurities.

  • Final Drying: Dry the final product under high vacuum to remove residual solvents, which themselves can be reaction-poisons.

A Self-Validating System: Rigorous Analytical Characterization

Before any use in a downstream reaction, a comprehensive analytical characterization of each batch of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is non-negotiable. This serves as a self-validating system to ensure consistency.

Table 1: Key Analytical Techniques for Quality Control

Analytical TechniquePurposeKey Parameters to Observe
¹H and ¹³C NMR Structural confirmation and identification of organic impurities.Chemical shifts, integration values, coupling constants, and the absence of unexpected signals.
HPLC-MS Purity assessment and identification of trace impurities.Peak area percentage, retention time, and mass-to-charge ratio (m/z) of the main peak and any impurities.
FT-IR Functional group confirmation.Presence of characteristic peaks for amine, ester, and aromatic C-H bonds.
Elemental Analysis Confirmation of elemental composition.Percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values.

Experimental Protocol: Comprehensive QC Analysis

  • NMR Spectroscopy:

    • Dissolve 10-15 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

    • ¹H NMR: Look for the characteristic signals of the ethyl group (a quartet and a triplet), the methylene protons adjacent to the phenyl ring and the amine, and the aromatic protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Identify the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons, and the aromatic carbons. The number of signals should match the number of unique carbon atoms in the molecule.

  • HPLC-MS Analysis:

    • Develop a gradient HPLC method using a C18 column.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: A typical gradient would be from 5% B to 95% B over 10-15 minutes.

    • Detection: Use both a UV detector (e.g., at 254 nm) and a mass spectrometer in series.

    • MS Analysis: Operate the mass spectrometer in positive ion mode to observe the [M+H]⁺ ion of the free base. This will confirm the molecular weight of the compound and help in identifying any impurities.

Performance Comparison with Alternatives

The choice of starting material can significantly influence the outcome of a reaction. Here, we compare Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride with its common alternatives.

Table 2: Comparison of Phenylacetate Derivatives

CompoundStructureKey Differences and Impact on Reactivity
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (Target) A meta-substituted ethyl ester.The ethyl ester is generally less susceptible to hydrolysis than the methyl ester. The meta-substitution pattern influences the electronic properties of the aromatic ring.
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride A meta-substituted methyl ester.The methyl ester may be more reactive in transesterification reactions and slightly more prone to hydrolysis. In some cases, the smaller methyl group can lead to faster reaction kinetics due to reduced steric hindrance.[3][4][5]
Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride A para-substituted ethyl ester.The para-position of the aminomethyl group can have a more pronounced electronic effect on the phenyl ring compared to the meta-position, potentially influencing the reactivity of the ring in certain reactions.[6][7]
Ethyl 2-(3-aminophenyl)acetate Lacks the methylene spacer.The amine is directly attached to the aromatic ring, making it an aniline derivative. This significantly alters its basicity and nucleophilicity compared to the benzylic amine of the target compound.

The choice between these alternatives should be guided by the specific requirements of the downstream reaction. For instance, if steric hindrance around the ester is a concern, the methyl ester might be preferred. If the electronic properties of the aromatic ring are being fine-tuned for a particular interaction, the choice between the meta and para isomers becomes critical.

Case Study: The Impact of Purity on N-Acylation Reproducibility

A common application for Ethyl 2-(3-(aminomethyl)phenyl)acetate is in the formation of amide bonds through N-acylation.[8][9][10] This reaction is highly sensitive to the purity of the amine starting material.

DOT Diagram: N-Acylation Workflow and QC Checkpoints

cluster_0 Reagent Qualification cluster_1 Reaction Setup cluster_2 Work-up and Purification cluster_3 Final Product Analysis Amine_Reagent Ethyl 2-(3-(aminomethyl)phenyl)acetate HCl QC1 NMR, HPLC-MS for Purity & Identity Amine_Reagent->QC1 Reaction Amide Coupling Reaction QC1->Reaction Acyl_Chloride Acyl Chloride/Carboxylic Acid Acyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-Acylated Product Purification->Final_Product QC2 NMR, HPLC-MS for Yield & Purity Final_Product->QC2

Caption: A robust workflow for an N-acylation reaction, incorporating critical quality control (QC) checkpoints to ensure reproducibility.

Experimental Protocol: N-Acylation of Ethyl 2-(3-(aminomethyl)phenyl)acetate

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Base Addition: Add a suitable base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt and free the amine. Stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., an acyl chloride or a carboxylic acid with a coupling agent like HATU) (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

How Impurities Derail the Reaction:

  • Unreacted Starting Materials: If the amine reagent is contaminated with non-amine impurities, the effective stoichiometry of the reaction will be altered, leading to lower yields of the desired product.

  • Competing Nucleophiles: Impurities with nucleophilic functional groups (e.g., residual water or alcohols from the synthesis) can compete with the desired amine in reacting with the acylating agent, leading to byproduct formation and reduced yields.

  • Catalyst Poisoning: In cases where a catalyst is used for the amide bond formation, certain impurities can act as catalyst poisons, slowing down or completely inhibiting the reaction.

By rigorously qualifying the starting amine using the analytical protocols outlined above, researchers can ensure that the stoichiometry of the reaction is accurate and that there are no competing nucleophiles or catalyst poisons present, thus leading to more reproducible outcomes.

Conclusion

The reproducibility of experiments involving key building blocks like Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is not a matter of chance, but a result of a deliberate and systematic approach to quality control. By understanding the synthetic origins of the reagent, implementing rigorous purification and analytical characterization protocols, and making informed choices about structural alternatives, researchers can build a self-validating system that ensures the reliability of their results. This commitment to scientific integrity at the most fundamental level of our reagents is what transforms promising molecules into reproducible scientific advancements.

References

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). An Electrochemical Method for the Selective N1-Acylation of Indazoles. Organic Letters, 21(2), 457–460. Available at: [Link]

  • Singh, M., Singh, A. S., Mishra, N., Agrahari, A. K., & Tiwari, V. K. (2019). A Convenient Reaction of Carboxylic Acids with 1H-Benzotriazole for the Synthesis of N-Acylbenzotriazoles. Synthesis, 51(11), 2183–2190.
  • Organic Syntheses. Phenylacetic Acid. Available at: [Link]

  • Roy, M., et al. (2024). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • Surface Measurement Systems. Batch-to-Batch Variations. Available at: [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. Available at: [Link]

  • Padmawar, A., et al. (1997). Molecular Mechanics study of ethyl phenylacetate and methyl phenylacetate. ResearchGate. Available at: [Link]

  • Chemical Iran. (2024). Ethyl Acetate and Methyl Acetate: Unlocking the Similarities and Differences. Available at: [Link]

  • Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? Available at: [Link]

  • ResearchGate. (2024). Reproducibility in Chemical Research. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • ResearchGate. (2024). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Available at: [Link]

  • Chemistry Steps. Is Phenyl an Ortho/Para or Meta Director? Available at: [Link]

  • New Journal of Chemistry. (2023). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Nycomed Pharma. (Date unavailable). Batch-to-Batch Variations. As cited by Surface Measurement Systems.
  • ResearchGate. (2024). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available at: [Link]

Sources

Comparing different synthesis routes for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the efficient and scalable production of key intermediates is paramount. Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a valuable building block, presents unique synthetic challenges. This guide provides a comprehensive comparison of two primary synthetic routes to this target molecule, offering in-depth technical analysis, field-proven insights, and supporting experimental data to inform your selection of the most appropriate method for your research or production needs.

Introduction: The Significance of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Ethyl 2-(3-(aminomethyl)phenyl)acetate and its hydrochloride salt are crucial intermediates in the synthesis of a variety of pharmacologically active compounds. The presence of a primary amine and an ester functional group on a flexible phenylacetate scaffold allows for diverse chemical modifications, making it a versatile precursor for drug discovery and development. The hydrochloride salt form often improves the compound's stability and handling properties.

This guide will dissect two distinct and viable synthetic pathways:

  • Route 1: The Cyanation Pathway - A classical approach involving the introduction of a cyanomethyl group followed by its reduction.

  • Route 2: The Nitro Reduction Pathway - A strategy centered on the reduction of a nitroaromatic precursor.

Each route will be evaluated based on its chemical efficiency, operational safety, cost-effectiveness, and environmental impact.

Route 1: The Cyanation Pathway

This synthetic approach commences with a readily available substituted toluene derivative, introducing the acetic acid ester moiety, followed by installation of the aminomethyl group via a nitrile intermediate.

Overall Synthetic Scheme

Cyanation Pathway A Ethyl 2-(3-(bromomethyl)phenyl)acetate B Ethyl 2-(3-(cyanomethyl)phenyl)acetate A->B NaCN, DMSO C Ethyl 2-(3-(aminomethyl)phenyl)acetate B->C Reduction (e.g., H₂, Raney Ni or LiAlH₄) D Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride C->D HCl

Caption: The Cyanation Pathway to the target molecule.

In-Depth Analysis and Experimental Considerations

Step 1: Synthesis of Ethyl 2-(3-(bromomethyl)phenyl)acetate

The synthesis of the starting material, Ethyl 2-(3-(bromomethyl)phenyl)acetate, can be achieved from 3-methylphenylacetic acid through esterification followed by radical bromination of the benzylic methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide.

Step 2: Cyanation of Ethyl 2-(3-(bromomethyl)phenyl)acetate

This nucleophilic substitution reaction is a critical step in this pathway. The use of sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common and effective method for this transformation.[1]

  • Causality of Experimental Choices: DMSO is an excellent solvent for this SN2 reaction as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic. The reaction is typically conducted at a slightly elevated temperature to ensure a reasonable reaction rate.

  • Safety and Handling: Sodium cyanide is highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[2] Acidic conditions must be strictly avoided to prevent the formation of highly toxic hydrogen cyanide gas.

Step 3: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group in Ethyl 2-(3-(cyanomethyl)phenyl)acetate to the primary amine is a pivotal transformation with several viable methods.[3][4]

  • Catalytic Hydrogenation: This is often the preferred method in industrial settings due to its cleaner work-up and avoidance of stoichiometric metal waste.[3]

    • Raney Nickel: A cost-effective and highly active catalyst for nitrile hydrogenation.[5][6] It typically requires elevated hydrogen pressure and temperature. A potential drawback is the formation of secondary and tertiary amine byproducts.[3] The addition of ammonia can help to suppress the formation of these byproducts.

    • Palladium on Carbon (Pd/C): Generally a more active catalyst than Raney Nickel, allowing for milder reaction conditions (lower pressure and temperature).[6] However, it is more expensive.

  • Chemical Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines in high yield.[4] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The work-up involves the careful quenching of excess hydride and the subsequent hydrolysis of the aluminum salts. This method generates significant amounts of inorganic waste.

Step 4: Formation of the Hydrochloride Salt

The final step involves the treatment of the free amine, Ethyl 2-(3-(aminomethyl)phenyl)acetate, with hydrochloric acid (HCl) in a suitable solvent, such as ethanol or diethyl ether, to precipitate the hydrochloride salt.[7] This step also serves as a purification method, as the salt is often a crystalline solid that can be easily filtered and washed.

Experimental Protocol: Cyanation Pathway

Step 2: Synthesis of Ethyl 2-(3-(cyanomethyl)phenyl)acetate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 2-(3-(bromomethyl)phenyl)acetate (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature does not exceed 40 °C.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Reduction of Ethyl 2-(3-(cyanomethyl)phenyl)acetate (Catalytic Hydrogenation)

  • To a solution of Ethyl 2-(3-(cyanomethyl)phenyl)acetate (1.0 eq) in ethanol, add Raney Nickel (5-10% w/w) as a slurry in ethanol.

  • Transfer the mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 500-1000 psi.

  • Heat the mixture to 60-80 °C and stir vigorously for 6-12 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the autoclave, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(3-(aminomethyl)phenyl)acetate.

Route 2: The Nitro Reduction Pathway

This alternative route begins with a commercially available nitrophenyl derivative and introduces the aminomethyl functionality through the reduction of a nitro group.

Overall Synthetic Scheme

Nitro_Reduction_Pathway A Ethyl 2-(3-nitrophenyl)acetate B Ethyl 2-(3-aminophenyl)acetate A->B Reduction (e.g., H₂, Pd/C or Fe/HCl) C Ethyl 2-(3-(aminomethyl)phenyl)acetate B->C Amide formation followed by reduction or Reductive Amination D Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride C->D HCl

Caption: The Nitro Reduction Pathway to the target molecule.

In-Depth Analysis and Experimental Considerations

Step 1: Synthesis of Ethyl 2-(3-nitrophenyl)acetate

The starting material, Ethyl 2-(3-nitrophenyl)acetate, can be synthesized from 3-nitrophenylacetic acid via Fischer esterification using ethanol and a catalytic amount of a strong acid like sulfuric acid.

Step 2: Reduction of the Aromatic Nitro Group

The reduction of the nitro group to an amine is a well-established and reliable transformation in organic synthesis.[5][8][9]

  • Catalytic Hydrogenation:

    • Palladium on Carbon (Pd/C): This is a highly efficient and clean method for the reduction of aromatic nitro groups.[6][10] The reaction is typically carried out under a hydrogen atmosphere (from balloon pressure to higher pressures) in a protic solvent like ethanol or methanol. It is generally chemoselective, leaving other functional groups like esters intact.

    • Raney Nickel: Also effective for nitro group reduction, though it may require more forcing conditions compared to Pd/C.[11]

  • Chemical Reduction with Metals:

    • Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): A classic and cost-effective method for nitro group reduction.[12] The reaction is heterogeneous and requires vigorous stirring. The work-up involves neutralization of the acid and filtration of the iron salts.

    • Tin(II) Chloride (SnCl₂): A milder reducing agent that is often used for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[5]

Step 3: Conversion of the Aniline to a Benzylamine

This step requires the transformation of the newly formed aniline into a benzylamine. This can be achieved through a two-step process involving amide formation followed by reduction, or a one-step reductive amination.

  • Amide Formation and Reduction:

    • The aniline can be acylated with an appropriate reagent (e.g., chloroacetyl chloride) to form an α-chloroacetamide.

    • This intermediate can then be reduced using a reagent like LiAlH₄ to yield the desired benzylamine.

  • Reductive Amination: A more direct approach where the aniline is reacted with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Step 4: Formation of the Hydrochloride Salt

Similar to Route 1, the final product is isolated as its hydrochloride salt by treatment with HCl.

Experimental Protocol: Nitro Reduction Pathway

Step 2: Reduction of Ethyl 2-(3-nitrophenyl)acetate (Catalytic Hydrogenation)

  • In a flask, dissolve Ethyl 2-(3-nitrophenyl)acetate (1.0 eq) in ethanol.

  • Add Pd/C (5-10% w/w) to the solution.

  • Connect the flask to a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir the mixture at room temperature under a hydrogen atmosphere for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain Ethyl 2-(3-aminophenyl)acetate.

Comparative Analysis of the Synthesis Routes

FeatureRoute 1: Cyanation PathwayRoute 2: Nitro Reduction Pathway
Starting Materials Substituted toluene derivativeSubstituted nitrobenzene derivative
Key Transformations Nucleophilic substitution (cyanation), Nitrile reductionNitro group reduction, Amide formation/reduction or Reductive amination
Yields Generally good to excellent for both cyanation and reduction steps.Typically high yields for nitro reduction. The subsequent conversion to benzylamine can have variable yields.
Purity Purification of the nitrile intermediate is usually straightforward. The final amine may contain secondary/tertiary amine impurities.[3]The reduction of the nitro group is generally very clean. Side products can arise from the subsequent functional group transformations.
Safety Concerns High: Use of highly toxic sodium cyanide requires stringent safety protocols. Catalytic hydrogenation involves flammable hydrogen gas under pressure.Moderate: Catalytic hydrogenation involves flammable hydrogen gas. Handling of strong reducing agents like LiAlH₄ requires care.
Cost-Effectiveness Sodium cyanide is relatively inexpensive, but the overall cost can be influenced by the safety infrastructure required.[13] Raney Nickel is a cost-effective catalyst.Pd/C is a more expensive catalyst.[6] Reagents for the aniline-to-benzylamine conversion can add to the cost.
Environmental Impact Generates cyanide waste which requires specialized disposal. Chemical reduction methods produce significant inorganic waste.Catalytic hydrogenation is a greener approach with water as the main byproduct. Metal-based reductions (Fe, Sn) generate metal salt waste.
Scalability The handling of large quantities of cyanide can be a significant challenge for industrial scale-up.Catalytic hydrogenation is a well-established and scalable industrial process.

Conclusion and Recommendation

Both the Cyanation Pathway and the Nitro Reduction Pathway offer viable routes to Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. The choice between them will largely depend on the specific priorities and capabilities of the laboratory or manufacturing facility.

  • For academic research and small-scale synthesis, where the focus is on obtaining the target molecule with high purity and the infrastructure for handling hazardous materials is in place, the Cyanation Pathway can be a reliable option. The steps are generally high-yielding and the intermediates are well-defined.

  • For industrial production and large-scale synthesis, where safety, cost, and environmental impact are major considerations, the Nitro Reduction Pathway utilizing catalytic hydrogenation is the more attractive option. This route avoids the use of highly toxic cyanide and is a greener, more scalable process. While it may involve an additional step to convert the aniline to a benzylamine, the overall safety profile and reduced environmental footprint make it the superior choice for commercial applications.

Ultimately, a thorough risk assessment and process optimization should be conducted for the chosen route to ensure a safe, efficient, and reproducible synthesis of this valuable chemical intermediate.

References

  • CN103193658A - Synthesis method of (R)
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure. [Link]

  • Analysis of the Catalytic Role of Sodium Cyanide in the Petrochemical Industry. (URL not available)
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

  • The Gabriel Synthesis of Benzylamine - ResearchG
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. [Link]

  • Benzyl Cyanide - Organic Syntheses Procedure. [Link]

  • Synthesis of (2) ethyl-2-nitrothiophene-3-acetate; (3)... | Download Scientific Diagram. (URL not available)
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. [Link]

  • Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines | Request PDF - ResearchG
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH. [Link]

  • 1,10-Phenanthroline- or Electron-Promoted Cyanation of Aryl Iodides - SciSpace. (URL not available)
  • Controlled experiments for the alkylation of benzyl cyanide.
  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. (URL not available)
  • Organic CHEMISTRY - TSI Journals. (URL not available)
  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. [Link]

  • Nitrile reduction - Wikipedia. [Link]

  • Sodium Ferrocyanide Manufacturing Cost Analysis: Precision Chemicals, Measured Returns. (URL not available)
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. [Link]

  • WO2020131574A1 - Method of reducing aromatic nitro compounds - Google P
  • Nitro Reduction - Common Conditions. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. [Link]

  • Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines - Unipr. (URL not available)
  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction - Benchchem. (URL not available)
  • US7595417B2 - Cyanation of aromatic halides - Google P
  • Catalytic Reduction of Nitriles. (URL not available)
  • The Reduction of Nitriles - Chemistry LibreTexts. [Link]

  • GB2323087A - Process for preparing Benzylamine salts - Google P
  • Synthetic Study of Ethyl (2E)
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF - ResearchG
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [Link]

  • EPA Report 1725 - Sodium Cyanide Plants - assessment report.pdf - WA EPA. (URL not available)
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (URL not available)
  • Economic Impact Analysis For the Proposed Cyanide Manufacturing NESHAP - EPA. (URL not available)
  • Cyanide Analysis Guide. (URL not available)

Sources

A Comparative Guide to Synthetic Intermediates in Drug Development: The Case of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the choice of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides an in-depth comparative analysis of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a key chemical intermediate, and its alternatives in the synthesis of active pharmaceutical ingredients (APIs). By examining the underlying chemistry, process efficiencies, and potential challenges, this document aims to equip researchers and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Intermediate Selection

The journey from a laboratory-scale synthesis to industrial production of a pharmaceutical agent is fraught with challenges. A significant portion of these challenges lies in the selection and optimization of the synthetic route, with the choice of intermediates playing a pivotal role. An ideal intermediate should not only be readily accessible and cost-effective but also lead to the final product in high yield and purity, with minimal side reactions and purification steps.

Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride has emerged as a notable intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both an amine and an ester group, makes it a versatile building block for the construction of complex molecular architectures. One of the most prominent applications of this intermediate is in the synthesis of Gabapentin, a widely used anticonvulsant and analgesic drug.

This guide will focus on the application of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in the context of Gabapentin synthesis, comparing it with the more established and widely documented alternative intermediate, 1,1-cyclohexanediacetic acid monoamide (CDMA).

The Central Role in Gabapentin Synthesis: A Mechanistic Overview

Gabapentin, with its unique amino acid structure, presents an interesting synthetic challenge. Several synthetic routes have been developed over the years, many of which converge on a few key intermediates. Here, we will explore the synthetic pathways involving our two intermediates of interest.

The 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) Pathway: A Well-Trodden Route

The synthesis of Gabapentin via the CDMA intermediate is a well-established and extensively documented method in patent literature.[1][2][3][4][5] This pathway typically involves a series of classical organic reactions, culminating in a rearrangement reaction to form the core structure of Gabapentin.

The general synthetic workflow can be visualized as follows:

CDMA_Pathway cluster_start Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_rearrangement Key Rearrangement cluster_final_product Final Product Cyclohexanone Cyclohexanone CDA 1,1-Cyclohexanediacetic Acid (CDA) Cyclohexanone->CDA Guareschi-Thorpe Condensation Cyanoacetate Cyanoacetic Acid Derivative Cyanoacetate->CDA CDA_Anhydride CDA Anhydride CDA->CDA_Anhydride Dehydration CDMA 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) CDA_Anhydride->CDMA Amidation Rearrangement Hofmann, Curtius, or Lossen Rearrangement CDMA->Rearrangement Gabapentin Gabapentin Rearrangement->Gabapentin Hydrolysis

Figure 1: General synthetic workflow for Gabapentin via the CDMA intermediate.

The causality behind these experimental choices lies in the strategic use of well-understood and scalable reactions. The initial condensation reaction efficiently constructs the carbon skeleton. The formation of the anhydride followed by amidation provides the necessary monoamide functionality for the key rearrangement step. The choice between Hofmann, Curtius, or Lossen rearrangements often depends on factors like reagent availability, safety considerations, and desired yield and purity.[4][6]

The Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride Pathway: An Alternative Approach

While less documented in publicly available literature, the synthesis of Gabapentin from Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride represents a conceptually different and potentially more direct approach. This pathway leverages the pre-existing aminomethylphenylacetate scaffold.

A plausible synthetic workflow could involve the following conceptual steps:

Phenylacetate_Pathway cluster_start Starting Intermediate cluster_transformation Key Transformations cluster_final_product Final Product Phenylacetate Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride Cyclohexane_Annulation Cyclohexane Ring Formation Phenylacetate->Cyclohexane_Annulation Functional_Group_Manipulation Functional Group Interconversion Cyclohexane_Annulation->Functional_Group_Manipulation Gabapentin Gabapentin Functional_Group_Manipulation->Gabapentin CDMA_Synthesis Start 1,1-Cyclohexanediacetic Anhydride in Solvent Ammonia_Addition Add Aqueous Ammonia (0-10 °C) Start->Ammonia_Addition Stirring Stir at Room Temp (2-4 hours) Ammonia_Addition->Stirring Acidification Acidify with HCl (pH 2-3) Stirring->Acidification Isolation Filter, Wash, Dry Acidification->Isolation Product 1,1-Cyclohexanediacetic Acid Monoamide Isolation->Product

Figure 3: Experimental workflow for the synthesis of CDMA.

Synthesis of Gabapentin via Hofmann Rearrangement of CDMA

Objective: To synthesize Gabapentin from CDMA via the Hofmann rearrangement.

Materials:

  • 1,1-Cyclohexanediacetic acid monoamide (CDMA)

  • Sodium hydroxide

  • Bromine

  • Hydrochloric acid

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a solution of sodium hypobromite by adding bromine to a cold (0-5 °C) solution of sodium hydroxide in water.

  • In a separate vessel, dissolve CDMA in a cold aqueous solution of sodium hydroxide.

  • Slowly add the CDMA solution to the sodium hypobromite solution, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1.

  • Extract the aqueous layer with an organic solvent to remove any non-basic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of Gabapentin (around pH 7) to precipitate the product.

  • Filter the solid, wash with cold water and a suitable organic solvent, and dry under vacuum to obtain Gabapentin. [4][7]

Gabapentin_Synthesis CDMA_Solution CDMA in aq. NaOH Reaction Combine and React (0-50 °C) CDMA_Solution->Reaction Hypobromite Sodium Hypobromite Solution Hypobromite->Reaction Acidification Acidify with HCl (pH ~1) Reaction->Acidification Extraction Organic Wash Acidification->Extraction Neutralization Adjust pH to ~7 Extraction->Neutralization Isolation Filter, Wash, Dry Neutralization->Isolation Product Gabapentin Isolation->Product

Figure 4: Experimental workflow for the synthesis of Gabapentin from CDMA.

Conclusion and Future Perspectives

This guide has provided a comparative overview of two key intermediates in the synthesis of Gabapentin: the well-established 1,1-cyclohexanediacetic acid monoamide (CDMA) and the less-documented Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

The CDMA pathway is a mature and highly optimized route that delivers Gabapentin in high yield and purity, making it a reliable choice for large-scale manufacturing. The wealth of available data and established protocols provide a high degree of confidence and predictability for process chemists.

The Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride pathway, while conceptually intriguing, remains largely unexplored in the public domain. Its potential for a more convergent synthesis is a compelling advantage that warrants further investigation. Future research efforts should focus on developing and optimizing a robust synthetic route from this intermediate to Gabapentin and providing the necessary experimental data to allow for a direct and quantitative comparison with the CDMA route. Such studies would be invaluable in determining whether this alternative pathway can offer tangible benefits in terms of efficiency, cost, and sustainability in the competitive landscape of pharmaceutical manufacturing.

Ultimately, the selection of a synthetic intermediate is a multi-faceted decision that requires a thorough evaluation of chemical feasibility, process robustness, economic viability, and regulatory considerations. It is our hope that this guide will serve as a valuable resource for researchers and drug development professionals as they navigate these critical decisions in their pursuit of innovative and efficient synthetic strategies.

References

  • CN112592289A - Preparation method of gabapentin intermediate - Google Patents.
  • Process for the preparation of gabapentin - Patsnap Eureka. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF GABAPENTIN - European Patent Office - EP 3604272 A1 - Googleapis.com. Available at: [Link]

  • Process For The Preparation Of Gabapentin - Quick Company. Available at: [Link]

  • A Simple and Expedient Procedure for the Preparation of Gabapentin - PDF Free Download. Available at: [Link]

  • US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents.
  • Synthesis and characterization of Gabapentin-Zn2Al-LDH nanohybrid and investigation of its drug release and biocompatibility properties on - Journal of Chemistry Letters. Available at: [Link]

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology - ResearchGate. Available at: [Link]

  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review - MDPI. Available at: [Link]

  • US20080103334A1 - Process For Synthesis Of Gabapentin - PubChem - NIH. Available at: [Link]

    • Gabapentine Manufacturing Process: Step-I 1,1-cyclodiacetic acid is condensed with urea in xylene. After completion, product - environmentclearance.nic.in for. Available at: [https://environmentclearance.nic.in/writereaddata/Online/TOR/10_Mar_2022_153011371Z8MLG47P anex-2.pdf]([Link] anex-2.pdf)

  • WO2005092837A2 - Process for the preparation of gabapentin - Google Patents.
  • Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a compound that, while integral to many research endeavors, requires meticulous management due to its specific chemical properties. This document is designed to be a practical resource, moving beyond mere procedural lists to explain the why behind each step, ensuring a deep-seated understanding of the safety protocols involved.

Understanding the Compound: A Multifaceted Hazard Profile

  • Ethyl Phenylacetate Core : Derivatives of phenylacetic acid can act as irritants to the skin and eyes.[1][2]

  • Aminomethyl Group : Aromatic amines are a class of compounds that can have varying degrees of toxicity. Prudent handling as a potentially toxic substance is recommended.

  • Hydrochloride Salt : This component renders the compound acidic. Contact with bases can liberate the free amine, and the acidic nature requires neutralization before disposal.[3]

Based on this structural assessment, Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride should be treated as a hazardous substance that is an irritant, potentially toxic, and corrosive.

Table 1: Hazard Profile Summary of Ethyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Component Potential Hazards Primary Safety Concern
Ethyl PhenylacetateSkin and Eye IrritationDermal and ocular exposure
Aminomethyl GroupPotential ToxicityInhalation, ingestion, and dermal absorption
Hydrochloride SaltAcidity, CorrosivityChemical burns, reactivity with bases

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the safe disposal of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. This workflow is designed to mitigate the risks associated with its handling and to ensure compliance with environmental regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Neutralization of Small Quantities (for aqueous solutions)

For dilute aqueous solutions of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, neutralization is a critical first step to mitigate its corrosivity.

  • Prepare a neutralizing solution : A dilute solution of sodium bicarbonate (baking soda) or another suitable weak base should be prepared.

  • Slowly add the base : While stirring the solution of the hydrochloride salt, slowly add the basic solution.

  • Monitor the pH : Use pH indicator strips to monitor the pH of the solution. The target pH should be between 6.0 and 8.0. Be mindful that the reaction may produce gas (carbon dioxide if using bicarbonate), so add the base slowly to avoid frothing and splashing.

  • Proceed to waste collection : Once neutralized, the solution should be treated as chemical waste and collected in a designated hazardous waste container. Do not dispose of the neutralized solution down the drain , as it still contains the organic compound which may be harmful to aquatic life.[4]

Step 2: Packaging and Labeling of Waste

Proper containment and labeling are crucial for the safe storage and subsequent disposal by a certified waste management company.

  • Select an appropriate container : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[5] The original container can be used if it is in good condition.[5]

  • Segregate waste : Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.

  • Label the container clearly : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride"

    • The approximate concentration and quantity

    • The date of accumulation

    • The name of the generating laboratory and principal investigator

Step 3: Disposal of Solid Waste and Contaminated Materials

Any solid Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, as well as grossly contaminated items such as weighing boats, gloves, and absorbent pads, should be collected as solid hazardous waste.

  • Package solid waste : Place the solid waste in a designated, labeled container for solid chemical waste.

  • Rinsing of empty containers : Empty containers that held the compound must be triple-rinsed with a suitable solvent (such as ethanol or water). The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. After thorough rinsing and air-drying in a fume hood, the defaced container may be disposed of in regular trash.

Step 4: Storage and Collection

Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and have secondary containment to prevent the spread of any potential leaks. Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before attempting to clean up the spill, don the appropriate PPE as described above.

  • Contain the Spill : For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Neutralize (if applicable and safe) : For small spills of aqueous solutions, once absorbed, the material can be cautiously neutralized with a weak base like sodium bicarbonate.

  • Collect and Dispose : Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable detergent and water. Collect the cleaning materials as hazardous waste.

The Logic of Safe Disposal: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_contaminated Contaminated Materials cluster_final Final Disposal start Start: Have Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride Waste ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe waste_form Determine Waste Form ppe->waste_form neutralize Neutralize with weak base to pH 6-8 waste_form->neutralize Aqueous Solution collect_solid Collect in Labeled Solid Hazardous Waste Container waste_form->collect_solid Solid collect_contaminated Collect in Labeled Solid Hazardous Waste Container waste_form->collect_contaminated Contaminated Labware/PPE collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_contaminated->store disposal Arrange for Pickup by Certified Waste Disposal store->disposal

Figure 1. Disposal workflow for Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Conclusion: A Culture of Safety

The responsible disposal of laboratory chemicals is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a commitment to the safety of our colleagues and the environment. By understanding the chemical nature of compounds like Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and adhering to these detailed disposal protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Ethyl Phenyl Acetate. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Reddit. (2024, October 15). Disposing of 32.4% hydrochloric acid. r/chemistry. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound is an amine hydrochloride salt . While structurally stable, it poses a dual hazard: particulate inhalation in its solid state and volatile amine release upon neutralization.

  • Primary Hazard: Respiratory Tract Irritation (H335), Skin Irritation (H315), Serious Eye Irritation (H319).[1]

  • Critical Control Point: Weighing and transfer (Dust generation).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Signal Word: WARNING

Hazard Mechanism & Risk Assessment

As a Senior Application Scientist, I urge you to look beyond the generic GHS symbols. Understanding the chemical behavior of this salt dictates your safety protocol.

The Hydrochloride Factor

The HCl moiety protonates the amine, rendering the compound a solid salt. This stabilizes the molecule but introduces hygroscopicity .

  • Risk: Absorption of atmospheric moisture causes the powder to clump. Researchers often apply force to break these clumps, generating fine, invisible particulate dust that bypasses standard surgical masks.

  • Physiological Impact: Upon contact with mucous membranes (eyes/lungs), the salt hydrolyzes, potentially creating a localized acidic environment that exacerbates irritation.

The "Free Base" Trap

Many protocols require neutralizing the HCl salt (using TEA, DIPEA, or Carbonate) to generate the nucleophilic free amine for reaction.

  • Risk: This liberates the free amine species. While the salt is non-volatile, the free amine is likely volatile and odorous.

  • Operational Shift: Once base is added, the hazard profile shifts from Dust to Vapor . You must not remove the reaction vessel from the fume hood after neutralization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the specific handling of irritant organic salts.

Protection ZoneStandard RequirementTechnical Specification & Rationale
Hand Protection Nitrile Gloves (Minimum 0.11 mm)Why: Latex is permeable to many organic intermediates. Nitrile offers superior resistance to the amine functionality.Protocol: Inspect for pinholes. Change immediately if splashed. Double-glove during synthesis steps involving organic solvents (DCM, DMF).
Eye Protection Chemical Safety Goggles Why: Standard safety glasses with side shields are insufficient for fine powders which can drift around lenses. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Primary)Why: Engineering controls are superior to PPE. Work must be done 6 inches inside the sash.Backup: If weighing outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the salt dust.
Body Lab Coat (Cotton/Poly blend)Why: Synthetic fibers can melt if a fire occurs (though flammability risk here is low). Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocols

A. Storage & Retrieval[2][3][4][5]
  • Environment: Store in a refrigerator (2-8°C). The container must be sealed tightly to prevent hydrolysis of the ester or hydration of the salt.

  • Equilibration: Allow the container to warm to room temperature before opening. Opening a cold bottle introduces condensation, ruining the reagent and creating a sticky paste that is dangerous to handle.

B. Weighing & Transfer (High Risk Phase)

The majority of exposure incidents occur here.

  • Static Control: Amine salts are prone to static charge. Use an anti-static gun on the weighing boat and spatula before use to prevent "jumping" of the powder.

  • Draft Management: Minimize fume hood turbulence. Lower the sash as much as possible while maintaining visibility.

  • Technique: Do not dump the powder. Use a spatula to gently transfer. If the solid is clumped, break it gently inside the source container—never on the balance pan.

C. Reaction Setup
  • Solubilization: Dissolve the salt in the solvent (e.g., DCM, Methanol) before adding the base.

  • Neutralization: Add the base (e.g., Triethylamine) dropwise.

    • Observation: You may see a mild exotherm or "smoking" (ammonium salt formation) depending on the base concentration.

    • Safety Check: Ensure the hood fan is fully operational before this step, as the volatile free amine is now generated.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the experimental workflow.

SafetyWorkflow cluster_0 Critical Control Points Start Storage (2-8°C, Inert) Equilibrate Warm to RT (Prevent Condensation) Start->Equilibrate PPE Don PPE (Nitrile + Goggles) Equilibrate->PPE Weighing Weighing (Hood + Anti-Static) PPE->Weighing Dust Hazard Solubilization Solubilization (Solvent Addition) Weighing->Solubilization Neutralization Neutralization (Base Addition) Solubilization->Neutralization Exotherm Check Reaction Reaction (Closed Vessel) Neutralization->Reaction Vapor Hazard Waste Disposal (Segregated) Reaction->Waste

Figure 1: Operational workflow highlighting the transition from Dust Hazard (Weighing) to Vapor Hazard (Neutralization).

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not sweep dry dust (this aerosolizes it). Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

  • Solution Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with a mild detergent followed by water.

Waste Disposal[2][6][7][8]
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Solid Waste: Discard contaminated weighing boats and paper towels in the "Solid Hazardous Waste" bin.

    • Liquid Waste: If dissolved in organic solvents (DCM, EtOAc), dispose of in the "Halogenated" or "Non-Halogenated" organic solvent stream as appropriate.

    • Do NOT: Do not dispose of down the drain. The amine functionality is toxic to aquatic life.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.